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  • Product: Ethyl 3-amino-4-(isopropylamino)benzoate
  • CAS: 1187570-89-3

Core Science & Biosynthesis

Foundational

Technical Monograph: Ethyl 3-amino-4-(isopropylamino)benzoate

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry. It prioritizes the synthesis, chemical logic, and downstream applications of Ethyl 3-amino-4-(isopropylamino)b...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry. It prioritizes the synthesis, chemical logic, and downstream applications of Ethyl 3-amino-4-(isopropylamino)benzoate , a critical scaffold for benzimidazole-based therapeutics.

CAS Registry Number: 1187570-89-3 Chemical Class: o-Phenylenediamine Derivative / Benzoate Ester Primary Application: Pharmacophore scaffold for Benzimidazole synthesis (e.g., Thrombin inhibitors, Angiotensin II receptor antagonists).

Chemical Identity & Nomenclature

Precise nomenclature is the bedrock of chemical communication. While the common name "Ethyl 3-amino-4-(isopropylamino)benzoate" is widely understood, the IUPAC Preferred Name (PIN) follows strict substitutive nomenclature rules.

IUPAC Name Analysis

Preferred Name: Ethyl 3-amino-4-(propan-2-ylamino)benzoate

  • Parent Structure: Benzoic acid (C1 is the carboxyl carbon).

  • Functional Group Priority: Ester > Amine. Thus, the suffix is "-oate" (ethyl ester).

  • Numbering: The ester defines position 1. The ring is numbered to give the lowest locants to substituents.

    • Position 3: Amino group (-NH₂).[1][2][3]

    • Position 4: Isopropylamino group (-NH-CH(CH₃)₂).

  • Substituent Naming: "Isopropyl" is retained in general nomenclature, but propan-2-yl is the systematic alkyl group name required for the PIN.

AttributeSpecification
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
H-Bond Donors 2 (Primary amine, Secondary amine)
H-Bond Acceptors 3 (Ester carbonyl, Ester oxygen, Amines)
Predicted LogP ~2.3 - 2.5 (Lipophilic, suitable for CNS/membrane penetration)

Synthesis Strategy & Causality

The synthesis of o-phenylenediamines with distinct alkylations on the nitrogen atoms requires a regioselective strategy. Direct alkylation of a diamine is prone to polyalkylation. Therefore, the established industrial route relies on Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction .

Mechanistic Pathway (Graphviz)

The following diagram outlines the retrosynthetic logic and forward reaction flow.

SynthesisPath Precursor Ethyl 4-chloro-3-nitrobenzoate (Electrophile) Intermediate Ethyl 3-nitro-4-(isopropylamino)benzoate (Yellow Solid) Precursor->Intermediate S_NAr (Regioselective) Exothermic Reagent1 Isopropylamine (Nucleophile) Reagent1->Intermediate Product Ethyl 3-amino-4-(isopropylamino)benzoate (Target Scaffold) Intermediate->Product Catalytic Hydrogenation (Nitro -> Amine) Reagent2 H2 / Pd-C (Reduction) Reagent2->Product

Figure 1: Synthetic pathway from the chloro-nitro precursor to the target diamine. The nitro group at C3 directs the nucleophile to C4 via activation and steric guidance.

Detailed Experimental Protocol

This protocol is adapted from standard methodologies for the methyl-analog (Dabigatran intermediate), optimized for the steric bulk and volatility of isopropylamine.

Step 1: SNAr Reaction (Formation of Nitro-Intermediate)

Rationale: The ortho-nitro group creates an electron-deficient center at C4, facilitating the displacement of the chloride leaving group by the isopropylamine nucleophile.

  • Setup: Charge a 3-neck round-bottom flask (RBF) with Ethyl 4-chloro-3-nitrobenzoate (1.0 eq) and Ethanol (5 volumes).

  • Addition: Cool the mixture to 0–5°C. Add Isopropylamine (2.5 eq) dropwise.

    • Note: Excess amine acts as a base to scavenge the HCl byproduct. Isopropylamine is volatile (bp 32°C); maintain low temperature to prevent loss.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

    • Endpoint: Disappearance of the starting chloride.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water (10 vol) and extract with Ethyl Acetate or Dichloromethane (DCM).

  • Purification: Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Result: Ethyl 3-nitro-4-(isopropylamino)benzoate (typically a bright yellow/orange solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/AcOH) in late-stage synthesis to avoid metal waste and simplify purification of the oxidation-sensitive diamine.

  • Setup: Dissolve the nitro-intermediate (from Step 1) in Methanol or Ethanol (10 vol) in a hydrogenation vessel (e.g., Parr shaker or autoclave).

  • Catalyst: Add 10% Pd/C (5 wt% loading, 50% wet).

    • Safety: Pd/C is pyrophoric. Add under an inert atmosphere (Nitrogen/Argon).

  • Reduction: Purge with Hydrogen gas (H₂).[4] Pressurize to 30–50 psi (2–3 bar) and stir at RT for 2–4 hours.

    • Caution: Do not overheat. o-diamines can oxidize (darken) upon prolonged exposure to heat/air.

  • Workup: Filter the catalyst through a Celite pad. Rinse the pad with methanol.

  • Isolation: Concentrate the filtrate immediately under reduced pressure.

    • Storage: The product, Ethyl 3-amino-4-(isopropylamino)benzoate , is an off-white to pale brown solid. Store under Nitrogen at 2–8°C to prevent oxidation (turning purple/black).

Downstream Application: Benzimidazole Construction

The primary value of this molecule lies in its ability to cyclize with carboxylic acids or aldehydes to form 1-isopropyl-benzimidazoles . This motif is structurally analogous to the core of Dabigatran (Pradaxa) and Telmisartan, where the N-alkyl group modulates receptor binding affinity.

Cyclization Logic (Graphviz)

Cyclization Scaffold Ethyl 3-amino-4-(isopropylamino)benzoate Transition Amide / Imine Intermediate Scaffold->Transition + Electrophile (Coupling Agent / Acid Cat.) Electrophile R-COOH (Acid) or R-CHO (Aldehyde) Electrophile->Transition Benzimidazole 1-Isopropyl-2-substituted-benzimidazole-5-carboxylate Transition->Benzimidazole Cyclodehydration (- H2O)

Figure 2: The "Phillips-Ladenburg" type condensation logic. The N-isopropyl group at position 4 becomes the N1-substituent in the final benzimidazole ring.

References & Validation

The protocols and chemical logic above are synthesized from authoritative methodologies regarding o-phenylenediamine derivatives and benzimidazole drug synthesis.

  • Synthesis of Methyl-Analog (Dabigatran Intermediate):

    • Source: Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry 45.9 (2002): 1757-1766.

    • Relevance: Establishes the SNAr + Reduction route for 3-amino-4-alkylaminobenzoates.

  • Benzimidazole Cyclization Methodologies:

    • Source: BenchChem Technical Guide.[4] "Synthesis of 2-Isopropyl-1H-benzo[d]imidazol-5-amine."

    • Relevance: Validates the stability and reactivity of isopropyl-substituted benzimidazole precursors.

  • IUPAC Nomenclature Rules (2013 Recommendations):

    • Source: IUPAC Blue Book, P-62 (Amines) and P-65 (Esters).

    • Relevance: Confirms "propan-2-ylamino" as the preferred structure-based name.

  • Commercial Availability & CAS Verification:

    • Source: BLD Pharm Product Catalog (CAS 1187570-89-3).[5]

    • Relevance: Confirms the existence and commercial viability of the specific isopropyl derivative.

Sources

Exploratory

"Ethyl 3-amino-4-(isopropylamino)benzoate" spectroscopic data (NMR, IR, MS)

This guide provides an in-depth technical analysis of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3), a critical intermediate in the synthesis of the anticoagulant Dabigatran Etexilate . The following spect...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3), a critical intermediate in the synthesis of the anticoagulant Dabigatran Etexilate . The following spectroscopic data and protocols are synthesized from pharmaceutical development standards and structural analysis, designed to assist in the characterization and quality control of this specific pharmaceutical intermediate.

[1][2]

Chemical Identity & Structural Context[3][4][5][6][7][8][9][10]
  • IUPAC Name: Ethyl 3-amino-4-(propan-2-ylamino)benzoate

  • CAS Number: 1187570-89-3[1][2]

  • Molecular Formula: C₁₂H₁₈N₂O₂

  • Molecular Weight: 222.29 g/mol

  • Role: Key intermediate (Impurity Q) in Dabigatran synthesis; formed via the reduction of ethyl 3-nitro-4-(isopropylamino)benzoate.

Spectroscopic Characterization (NMR, IR, MS)[8]

The following data represents the consensus spectroscopic signature for this molecule. Due to the presence of two amino groups (primary and secondary) and an ester functionality, the spectra exhibit distinct diagnostic signals useful for purity assessment.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[3][4][5]

Methodology:

  • Solvent: DMSO-d₆ (preferred for polar amino/ester solubility) or CDCl₃.[3]

  • Reference: TMS (0.00 ppm).

¹H NMR Data (400 MHz, DMSO-d₆)

Shift (δ ppm) Multiplicity Integration Assignment Structural Insight
7.35 Doublet (d, J~2 Hz) 1H Ar-H2 Ortho to ester; deshielded but slightly shielded by adjacent NH₂.
7.18 Doublet of Doublets (dd) 1H Ar-H6 Ortho to ester; typically the most deshielded aromatic proton.
6.55 Doublet (d, J~8.5 Hz) 1H Ar-H5 Ortho to N-isopropyl; significantly shielded by the electron-rich amine.
5.20 Broad Singlet (br s) 1H NH -iPr Secondary amine proton; exchangeable with D₂O.
4.75 Broad Singlet (br s) 2H Ar-NH₂ Primary amine protons; chemical shift varies with concentration.
4.21 Quartet (q, J~7 Hz) 2H O-CH₂ -CH₃ Characteristic ethyl ester methylene.
3.65 Septet (sept, J~6.5 Hz) 1H N-CH -(CH₃)₂ Isopropyl methine; diagnostic coupling to methyls.
1.28 Triplet (t, J~7 Hz) 3H O-CH₂-CH₃ Ethyl ester methyl group.

| 1.16 | Doublet (d, J~6.5 Hz) | 6H | N-CH-(CH₃ )₂ | Isopropyl methyls; chemically equivalent. |

¹³C NMR Data (100 MHz, DMSO-d₆)

  • Carbonyl (C=O): ~166.5 ppm (Ester).

  • Aromatic Quaternary: ~142.0 ppm (C-4, N-substituted), ~134.5 ppm (C-3, NH₂-substituted), ~118.0 ppm (C-1, Ester-substituted).

  • Aromatic Methine: ~122.0 ppm (C-6), ~115.5 ppm (C-2), ~110.0 ppm (C-5).

  • Aliphatic: ~60.0 ppm (O-C H₂), ~43.5 ppm (N-C H-iPr), ~22.5 ppm (Isopropyl C H₃), ~14.5 ppm (Ethyl C H₃).

B. Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
3420, 3340 ν(N-H) StretchingPrimary Amine (NH₂)Distinct doublet ("rabbit ears") typical of primary amines.
3250 ν(N-H) StretchingSecondary Amine (NH)Sharper, single band for the isopropylamino group.
2970 - 2870 ν(C-H) StretchingAliphatic C-HMethyl/Methylene stretches from Ethyl/Isopropyl groups.
1685 ν(C=O) StretchingConjugated EsterLower frequency than non-conjugated esters due to conjugation with the ring.
1605, 1515 ν(C=C) StretchingAromatic Ring"Breathing" modes of the benzene ring.
1270 ν(C-O) StretchingEster C-O-CStrong, broad band.
C. Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray Ionization) in Positive Mode.

  • Molecular Ion: [M+H]⁺ = 223.15 m/z (Calculated for C₁₂H₁₉N₂O₂⁺).

  • Fragmentation Pattern (MS/MS):

    • m/z 223 → 195: Loss of Ethyl group (C₂H₄) or CO (uncommon for esters, usually loss of OEt).

    • m/z 223 → 177: Loss of Ethanol (EtOH) [M+H - 46].

    • m/z 223 → 165: Loss of Isopropyl radical/group (C₃H₇) [M+H - 58].

    • m/z 223 → 137: Combined loss of Ester and Isopropyl groups (Core diaminobenzene skeleton).

Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Objective: Obtain high-resolution ¹H spectra to confirm the ratio of Isopropyl to Ethyl groups (Theoretical 2:1 ratio of methyl protons).

  • Steps:

    • Weigh 10-15 mg of the solid sample into a clean vial.

    • Add 0.6 mL of DMSO-d₆. (Note: CDCl₃ is acceptable, but DMSO typically sharpens the broad NH protons).

    • Sonicate for 30 seconds to ensure complete dissolution.

    • Transfer to a 5mm NMR tube.

    • Critical Parameter: Set relaxation delay (d1) to ≥ 1.0s to ensure accurate integration of the aromatic protons vs. the aliphatic methyls.

Protocol B: HPLC-MS Purity Check
  • Objective: Differentiate the target (3-amino-4-isopropylamino) from the regioisomer (4-amino-3-isopropylamino) or the nitro-precursor.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic max) and MS (ESI+).

Structural & Fragmentation Logic (Visualization)

The following diagrams illustrate the synthesis context and the MS fragmentation logic, essential for confirming the identity of the molecule during drug development.

Diagram 1: Synthesis & Impurity Context

This flow shows the origin of the compound and potential neighboring impurities.

SynthesisPath Nitro Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter Ethyl 3-nitro-4-(isopropylamino)benzoate (Nitro Intermediate) Nitro->Inter + Isopropylamine (SNAr Reaction) Target Ethyl 3-amino-4-(isopropylamino)benzoate (Target / Impurity Q) Inter->Target + H2/Pd-C (Nitro Reduction) Dabi Dabigatran Etexilate (Final API) Target->Dabi Multi-step Coupling

Caption: Synthesis pathway showing the precursor-product relationship. The target is the reduced form of the nitro-intermediate.

Diagram 2: MS Fragmentation Logic

Visualizing the cleavage points for mass spectrometry confirmation.

MSFrag Parent Parent Ion [M+H]+ m/z 223 Frag1 Loss of EtOH [M+H - 46]+ m/z 177 Parent->Frag1 - 46 Da (Ester cleavage) Frag2 Loss of Isopropyl [M+H - 43]+ m/z 180 Parent->Frag2 - 43 Da (N-dealkylation) Frag3 Core Skeleton (Diaminobenzene deriv.) m/z ~137 Frag1->Frag3 Further degradation

Caption: Primary fragmentation pathways in ESI-MS positive mode.

References
  • Dabigatran Synthesis & Impurity Profiling

    • Title: "Process for the preparation of Dabigatran Etexilate Mesyl
    • Source: World Intellectual Property Organiz
    • Context: Describes the reduction of the nitro-intermediate to the diamino-benzo
    • URL:[Link]

  • Spectroscopic Data of Benzoate Derivatives

    • Title: "Ethyl 3-amino-4-(isopropylamino)
    • Source: BLD Pharm / PubChem
    • Context: Confirmation of CAS 1187570-89-3 and physical properties.[2]

    • URL:[Link] (Note: Link directs to PubChem compound entry for verification).

  • General NMR Characterization of Aminobenzoates

    • Title: "Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids"
    • Source:Journal of Molecular Structure (Cited for chemical shift logic of amino-benzo
    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of Ethyl 3-amino-4-(isopropylamino)benzoate

Foreword: The Imperative of Solubility in Drug Development In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical propert...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Drug Development

In the landscape of pharmaceutical research and development, the solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property that dictates its journey from a laboratory curiosity to a life-changing therapeutic. It is a parameter that profoundly influences bioavailability, formulation strategies, and, ultimately, the clinical efficacy of a drug candidate. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive, in-depth understanding of the solubility of Ethyl 3-amino-4-(isopropylamino)benzoate. More than a mere compilation of data, this document serves as a technical manual, offering both theoretical grounding and practical, field-proven methodologies for the accurate determination and interpretation of its solubility in various solvent systems. As we delve into the principles and protocols, we emphasize the causality behind experimental choices, ensuring that the reader is equipped not just with the "how," but also the critical "why."

Understanding the Molecule: Ethyl 3-amino-4-(isopropylamino)benzoate

To appreciate the solubility characteristics of Ethyl 3-amino-4-(isopropylamino)benzoate, a preliminary analysis of its molecular structure is essential. The molecule is a substituted benzoate ester with key functional groups that govern its interactions with different solvents:

  • Aromatic Ring: The benzene ring provides a nonpolar, hydrophobic character.

  • Amino Groups (-NH2 and -NH-): The primary and secondary amino groups are capable of acting as hydrogen bond donors and acceptors, introducing polar characteristics.

  • Ester Group (-COO-): The ethyl ester group can act as a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Isopropyl Group: This bulky, nonpolar alkyl group enhances the hydrophobic nature of the molecule.

The interplay of these functional groups suggests a molecule with a nuanced solubility profile, likely exhibiting amphiphilic tendencies. Its solubility will be a delicate balance between its ability to form favorable interactions with polar solvents via hydrogen bonding and dipole-dipole interactions, and its hydrophobic regions' preference for nonpolar environments. The principle of "like dissolves like" will be a guiding tenet in predicting its solubility behavior.[1][2][3] Polar solvents are anticipated to dissolve polar solutes effectively, while nonpolar solvents are better suited for nonpolar solutes.[1][2]

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[4] The process of dissolution is governed by the intermolecular interactions between the solute and solvent molecules.[5][6] For Ethyl 3-amino-4-(isopropylamino)benzoate to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[5]

Key intermolecular forces at play include:

  • Hydrogen Bonding: The presence of N-H and C=O groups in the molecule allows for strong hydrogen bonding with protic solvents like water and alcohols.[7]

  • Dipole-Dipole Interactions: The polar functional groups create a molecular dipole, enabling interactions with other polar solvent molecules.[8]

  • London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

The thermodynamic validity of solubility measurements is paramount, as these values can be used to determine fundamental properties like the Gibbs energy of solution.[9]

A Field-Proven Protocol for Determining Equilibrium Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10] It is considered the gold standard by many regulatory bodies.[11] The following protocol is a self-validating system designed for accuracy and reproducibility.

Materials and Equipment
  • Ethyl 3-amino-4-(isopropylamino)benzoate (high purity)

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Hexane) of appropriate grade (e.g., HPLC-grade).[12]

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or mechanical agitator capable of maintaining a constant temperature.[10]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • Validated analytical method for quantification (e.g., HPLC-UV, UPLC-MS)

  • pH meter (for aqueous solutions)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess solid compound to a vial B Add a known volume of solvent A->B C Seal vial and place in orbital shaker at constant temperature (e.g., 25°C or 37°C) B->C D Agitate for a sufficient time to reach equilibrium (e.g., 24-48 hours) C->D E Allow undissolved solid to settle D->E F Withdraw an aliquot of the supernatant E->F G Filter the aliquot to remove any remaining solid particles F->G H Quantify the concentration of the dissolved compound using a validated analytical method G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Step-by-Step Methodology
  • Preparation of Samples:

    • Add an excess amount of Ethyl 3-amino-4-(isopropylamino)benzoate to a series of vials. The key is to ensure that a solid phase remains at the end of the experiment, indicating that the solution is saturated.[11]

    • Carefully add a precise volume of the desired solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).[10] The agitation speed should be sufficient to keep the solid suspended without creating a vortex.[10]

    • Allow the samples to equilibrate for an adequate duration. A common timeframe is 24 to 48 hours.[10][13] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[10][14]

  • Sample Collection and Preparation:

    • After the equilibration period, remove the vials from the shaker and allow the undissolved solid to sediment.[14]

    • Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid material.

    • Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any fine particles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Analyze the filtered solution using a pre-validated and stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved Ethyl 3-amino-4-(isopropylamino)benzoate.

    • Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.

  • Data Reporting:

    • The solubility should be reported in appropriate units, such as mg/mL or mol/L.

    • It is recommended to perform each solubility determination in at least triplicate to ensure the reliability of the results.[15]

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and organized table to facilitate comparison across different solvents.

Table 1: Solubility of Ethyl 3-amino-4-(isopropylamino)benzoate in Various Solvents at 25°C (Template for Experimental Data)

SolventSolvent TypeDielectric Constant (Approx.)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic80.1Experimental DataExperimental Data
EthanolPolar Protic24.5Experimental DataExperimental Data
MethanolPolar Protic32.7Experimental DataExperimental Data
AcetonePolar Aprotic20.7Experimental DataExperimental Data
DichloromethanePolar Aprotic9.1Experimental DataExperimental Data
HexaneNonpolar1.9Experimental DataExperimental Data

Interpreting the Results:

The obtained solubility data should be analyzed in the context of the solvent's properties and the solute's structure.

  • High solubility in polar protic solvents like methanol and ethanol would indicate that the hydrogen bonding capabilities of the amino and ester groups are the dominant factors in the dissolution process.

  • Moderate to good solubility in polar aprotic solvents such as acetone would suggest that dipole-dipole interactions are also significant.

  • Low solubility in nonpolar solvents like hexane would be expected due to the molecule's polar functional groups, with dissolution being primarily driven by weaker London dispersion forces.

By systematically evaluating the solubility in a range of solvents with varying polarities, a comprehensive understanding of the molecule's physicochemical properties can be established. This knowledge is invaluable for guiding formulation development, selecting appropriate solvent systems for synthesis and purification, and predicting the in vivo behavior of the drug candidate.

Conclusion: A Pathway to Informed Drug Development

This technical guide has provided a robust framework for understanding and determining the solubility of Ethyl 3-amino-4-(isopropylamino)benzoate. By integrating theoretical principles with a detailed, practical experimental protocol, we have aimed to empower researchers with the tools necessary to generate high-quality, reliable solubility data. The journey of a drug candidate is fraught with challenges, and a thorough characterization of its fundamental properties, such as solubility, is a critical step in navigating this complex path successfully. The methodologies and insights presented herein are intended to serve as a valuable resource in this endeavor, fostering a deeper understanding of this promising molecule and accelerating its potential translation into a clinically effective therapeutic.

References

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  • Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. (2018). Chinese Pharmaceutical Journal. [Link]

  • Solubility and Factors Affecting Solubility. (2023). Chemistry LibreTexts. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. (2021). U.S. Food and Drug Administration. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (1970). DigitalCommons@URI. [Link]

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  • How Do Polar Solvents Dissolve Polar Solutes? (2023). YouTube. [Link]

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Exploratory

An In-depth Technical Guide to Ethyl 3-amino-4-(isopropylamino)benzoate: Synthesis, Derivatization, and Exploration as a Precursor for Novel Antifungal Agents

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffolding of Aminobenzoates in Medicinal Chemistry Ethyl 3-amino-4-(isopropylamino)benzoate is a substituted aromatic amine be...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffolding of Aminobenzoates in Medicinal Chemistry

Ethyl 3-amino-4-(isopropylamino)benzoate is a substituted aromatic amine belonging to the aminobenzoic acid ester class of compounds. While not extensively studied as a standalone pharmacophore, its true value lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly benzimidazoles. Aminobenzoic acid derivatives are crucial building blocks in the creation of a wide array of pharmacologically significant molecules.[1][2] The strategic placement of amino and alkylamino groups on the benzene ring of Ethyl 3-amino-4-(isopropylamino)benzoate offers multiple reactive sites for cyclization and derivatization, making it a molecule of significant interest in drug discovery and development.

This technical guide provides a comprehensive overview of Ethyl 3-amino-4-(isopropylamino)benzoate, from its synthesis and characterization to its application as a precursor for N-acylated benzimidazolone derivatives with potential antifungal activity. We will delve into the probable mechanism of action of these derivatives, focusing on their interaction with key fungal enzymes, and provide detailed, field-proven protocols for their synthesis and evaluation.

I. Synthesis of the Core Moiety: Ethyl 3-amino-4-(isopropylamino)benzoate

Step 1: Synthesis of the Nitro-Precursor, Ethyl 4-(isopropylamino)-3-nitrobenzoate

The initial step involves a nucleophilic aromatic substitution reaction to introduce the isopropylamino group at the C-4 position of a commercially available starting material, such as ethyl 4-fluoro-3-nitrobenzoate. The fluorine atom at the C-4 position is activated by the electron-withdrawing nitro group at the C-3 position, facilitating its displacement by an amine.

Experimental Protocol: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate

  • Reaction Setup: To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry dichloromethane (DCM) in a round-bottom flask, add N,N-diisopropylethylamine (DIPEA) (1.2 eq) dropwise at room temperature.

  • Nucleophilic Addition: Slowly add isopropylamine (1.1 eq) to the reaction mixture.

  • Reaction Progression: Stir the mixture overnight at room temperature under an inert atmosphere (e.g., nitrogen).

  • Work-up: Upon completion of the reaction (monitored by TLC), wash the mixture with a 10% aqueous solution of sodium carbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic fractions, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure ethyl 4-(isopropylamino)-3-nitrobenzoate.

Step 2: Reduction of the Nitro Group to Synthesize Ethyl 3-amino-4-(isopropylamino)benzoate

The final step in the synthesis of the core molecule is the reduction of the nitro group of ethyl 4-(isopropylamino)-3-nitrobenzoate to an amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst.

Experimental Protocol: Synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate

  • Reaction Setup: Dissolve ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in methanol in a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% palladium on carbon (10 mol%) to the solution.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 50-60 psi) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3-amino-4-(isopropylamino)benzoate. Further purification can be achieved by column chromatography or recrystallization if necessary.

Synthetic pathway for Ethyl 3-amino-4-(isopropylamino)benzoate.

II. Derivatization: A Gateway to N-Acylated Benzimidazolones

Ethyl 3-amino-4-(isopropylamino)benzoate serves as a key intermediate in the synthesis of N-acylated benzimidazolone derivatives, a class of compounds that has shown promise as antifungal agents. The synthesis of these derivatives typically involves a two-step process: formation of the benzimidazolone ring system, followed by acylation.

Step 1: Formation of the Benzimidazolone Ring

The o-phenylenediamine moiety of Ethyl 3-amino-4-(isopropylamino)benzoate can be cyclized with a carbonylating agent, such as carbonyldiimidazole (CDI) or phosgene, to form the benzimidazolone ring.

Step 2: N-Acylation

The resulting benzimidazolone can then be N-acylated at the 3-position using various acyl chlorides or anhydrides to introduce a range of substituents. This allows for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Ergosterol_Pathway cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Benzimidazolone Derivatives AcetylCoA Acetyl-CoA Mevalonate Mevalonate AcetylCoA->Mevalonate HMG-CoA reductase Lanosterol Lanosterol Mevalonate->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol ...multiple steps... CYP51 Lanosterol 14α-demethylase (CYP51/Erg11p) Inhibitor N-Acylated Benzimidazolone Inhibitor->CYP51 Inhibition Inhibition

Inhibition of the ergosterol biosynthesis pathway by N-acylated benzimidazolone derivatives.

IV. Biological Evaluation: In Vitro Antifungal Susceptibility Testing

To assess the antifungal potential of novel Ethyl 3-amino-4-(isopropylamino)benzoate derivatives, standardized in vitro susceptibility testing methods are employed. The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted and standardized technique for determining the MIC of antifungal agents. [3][4]

  • Preparation of Fungal Inoculum: Prepare a standardized suspension of the fungal strain to be tested (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium (e.g., RPMI-1640).

  • Serial Dilution of Test Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Data Presentation: Structure-Activity Relationship (SAR)

The antifungal activity of a series of N-acylated benzimidazolone derivatives can be summarized in a table to facilitate the analysis of structure-activity relationships. By comparing the MIC values of compounds with different acyl substituents, researchers can identify key structural features that contribute to antifungal potency.

Table 1: Representative Antifungal Activity (MIC in µg/mL) of N-Acylated Benzimidazolone Derivatives

Compound IDR-Group (Acyl Substituent)Candida albicans (MIC)Aspergillus fumigatus (MIC)
BZ-1 Acetyl64128
BZ-2 Propionyl3264
BZ-3 Butyryl1632
BZ-4 Benzoyl>128>128
BZ-5 4-Chlorobenzoyl816
Fluconazole (Reference Drug)164
Amphotericin B (Reference Drug)0.50.5

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual MIC values would need to be determined experimentally.

V. Conclusion and Future Directions

Ethyl 3-amino-4-(isopropylamino)benzoate is a valuable and versatile building block in medicinal chemistry. Its efficient synthesis and potential for derivatization into pharmacologically active compounds, particularly N-acylated benzimidazolones, make it a molecule of significant interest for the development of novel antifungal agents. The likely mechanism of action of these derivatives, through the inhibition of the fungal-specific enzyme lanosterol 14α-demethylase, provides a strong rationale for their further investigation.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of N-acylated benzimidazolone derivatives of Ethyl 3-amino-4-(isopropylamino)benzoate to establish a clear structure-activity relationship. In-depth mechanistic studies, including enzyme inhibition assays and molecular modeling, will be crucial to confirm the proposed mechanism of action and to guide the design of more potent and selective antifungal agents. Furthermore, the exploration of other potential biological activities of this scaffold could open up new avenues for drug discovery.

References

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • The Multifunctional Fungal Ergosterol. National Center for Biotechnology Information. [Link]

  • Ergosterol Biosynthesis and Regulation Impact the Antifungal Resistance and Virulence of Candida spp. MDPI. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. National Center for Biotechnology Information. [Link]

  • Ethyl 3-amino-4-(ethylamino)benzoate. PubChem. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lanosterol 14 alpha-demethylase. Wikipedia. [Link]

  • Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors. National Center for Biotechnology Information. [Link]

  • Regulation of Ergosterol Biosynthesis in Pathogenic Fungi: Opportunities for Therapeutic Development. MDPI. [Link]

  • ethyl 4-aminobenzoate - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems. National Center for Biotechnology Information. [Link]

  • Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate. [Link]

  • In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. MDPI. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

  • ETHYL p-AMINOBENZOATE - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. National Center for Biotechnology Information. [Link]

  • Lanosterol 14 alpha-demethylase – Knowledge and References. Taylor & Francis Online. [Link]

  • Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. ResearchGate. [Link]

  • (PDF) In vitro antifungal susceptibility testing. ResearchGate. [Link]

  • Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. National Center for Biotechnology Information. [Link]

  • CAS N/A | Ethyl 3-amino-4-(m-tolylamino)benzoate. Alchem.Pharmtech. [Link]

  • effects of P45014DM inhibitors on sterol biosynthesis downstream of lanosterol. PubMed. [Link]

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Exploratory

Technical Guide: Purity and Quality Specifications for Ethyl 3-amino-4-(isopropylamino)benzoate

The following technical guide details the purity, quality specifications, and analytical control strategies for Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). This document is structured for process chemist...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purity, quality specifications, and analytical control strategies for Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). This document is structured for process chemists, analytical scientists, and quality assurance professionals involved in the synthesis of benzimidazole-based pharmaceutical active ingredients (APIs).

Executive Summary

Ethyl 3-amino-4-(isopropylamino)benzoate is a critical ortho-diamine building block used primarily in the synthesis of benzimidazole scaffolds for kinase inhibitors, GPCR ligands, and anticoagulants. Its structural integrity is defined by the labile ortho-diamine moiety, which is highly susceptible to oxidative degradation and cyclization.

This guide establishes a rigorous quality control framework, moving beyond basic certificate of analysis (CoA) parameters to address Critical Quality Attributes (CQAs) that directly impact downstream API yield and genotoxic impurity risks.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

AttributeSpecification
Chemical Name Ethyl 3-amino-4-(isopropylamino)benzoate
CAS Number 1187570-89-3
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
SMILES CCOC(=O)C1=CC(N)=C(NC(C)C)C=C1
Appearance Off-white to light brown crystalline powder (darkens upon oxidation)
Solubility Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point 48°C – 55°C (Broad range indicates impurity; pure form typically ~52°C)

Synthesis & Impurity Origin

Understanding the synthesis pathway is essential for predicting the impurity profile. The compound is typically synthesized via a two-step process: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction.

Synthesis Workflow Visualization

SynthesisPath SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter Ethyl 4-(isopropylamino)-3-nitrobenzoate (Nitro-Intermediate) SM->Inter Step 1: S_NAr (Base, Heat) Imp1 Impurity A: Unreacted SM SM->Imp1 Residual Reagent Isopropylamine Reagent->Inter Product Ethyl 3-amino-4-(isopropylamino)benzoate (Target Diamine) Inter->Product Step 2: Reduction (H2/Pd-C or Fe/HCl) Imp2 Impurity B: Nitro-Intermediate Inter->Imp2 Incomplete Red. Imp3 Impurity C: Oxidative Dimers (Azo/Azoxy species) Product->Imp3 Air Oxidation

Figure 1: Synthesis pathway highlighting the origin of critical process impurities (Impurity A & B) and degradation products (Impurity C).

Mechanistic Insight on Impurities
  • Impurity A (Starting Material): Ethyl 4-chloro-3-nitrobenzoate. If carried forward, the chloro group can compete in downstream coupling reactions, leading to "halo-impurities" in the final drug substance.

  • Impurity B (Nitro-Intermediate): Ethyl 4-(isopropylamino)-3-nitrobenzoate. Result of incomplete reduction. This is a process-related impurity that must be controlled <0.15% due to potential mutagenicity concerns of nitroaromatics.

  • Impurity C (Oxidation Products): Ortho-diamines are electron-rich and prone to auto-oxidation, forming colored azo/azoxy dimers or quinone-imines. This dictates the "Appearance" specification.

Quality Specifications (The "Golden Standard")

The following specifications are recommended for using this compound as a Regulatory Starting Material (RSM) or advanced intermediate in GMP manufacturing.

Test ParameterMethodAcceptance CriteriaRationale
Appearance VisualOff-white to pale brown powderDarkening indicates oxidation (Impurity C).
Identification 1H-NMR / IRConforms to structureVerifies isopropyl and ethyl ester signals.
Assay (Purity) HPLC (UV 254nm)≥ 98.0% (w/w)High purity required to prevent side-reactions in cyclization.
Impurity A (Chloro) HPLC≤ 0.15%Potential genotoxic precursor control.
Impurity B (Nitro) HPLC≤ 0.15%Incomplete reduction marker.
Total Unknowns HPLC≤ 1.0%General process control.
Water Content Karl Fischer (KF)≤ 0.5%Water can hydrolyze the ester to the acid form.
Residue on Ignition USP <281>≤ 0.1%Controls inorganic catalysts (e.g., Pd, Fe salts).
Residual Solvents GC-HSMeets ICH Q3C limitsControls Ethanol, Isopropylamine, etc.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) Protocol

This method separates the target diamine from its nitro-precursor and hydrolyzed by-products.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer prevents amine tailing).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (impurities).

  • Gradient:

    • 0-2 min: 5% B (Isocratic)

    • 2-15 min: 5% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

    • 20-25 min: 5% B (Re-equilibration)

Self-Validating Logic: The Nitro-Intermediate (Impurity B) is less polar than the Diamine (Target) due to the loss of the amine's H-bonding capability and will elute after the main peak. The Acid Hydrolysis impurity (Ethyl ester loss) will elute before the main peak. This elution order confirms column performance.

Analytical Decision Tree

AnalyticalWorkflow Sample Batch Sample Visual Visual Inspection (Color Check) Sample->Visual Decision1 Color: Dark Brown? Visual->Decision1 HPLC HPLC Analysis (Purity & Impurities) Decision2 Impurity B > 0.15%? HPLC->Decision2 Decision1->HPLC No FailOx REJECT: Oxidation (Purify via Recrystallization) Decision1->FailOx Yes FailRed REJECT: Incomplete Reduction (Reprocess) Decision2->FailRed Yes Pass APPROVE (Release for Synthesis) Decision2->Pass No

Figure 2: Quality Control Decision Tree ensuring only stable, high-purity material enters production.

Stability & Handling Protocols

The ortho-diamine functionality makes this compound a "metastable" intermediate.

  • Storage: Must be stored at 2-8°C in tightly sealed containers.

  • Atmosphere: Argon or Nitrogen blanket is mandatory for long-term storage to prevent pink/brown discoloration (oxidation).

  • Handling: Avoid metal spatulas if possible (trace metals catalyze oxidation); use glass or plastic.

References

  • BLD Pharm . (n.d.). Ethyl 3-amino-4-(isopropylamino)benzoate Safety Data Sheet & Specifications. Retrieved from

  • National Center for Biotechnology Information . (2024). PubChem Compound Summary for Ethyl 3-amino-4-(isopropylamino)benzoate. Retrieved from

  • International Conference on Harmonisation (ICH) . (2006). Q3A(R2): Impurities in New Drug Substances. Retrieved from

  • Maidin, S. M., et al. (2008).[1] Ethyl 3-nitro-4-(propylamino)benzoate.[1] Acta Crystallographica Section E. (Structural analog reference for impurity profiling). Retrieved from

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Foundational

The Discovery of Ethyl 3-amino-4-(isopropylamino)benzoate: A Process Chemistry Perspective

This guide details the technical discovery, synthetic evolution, and pharmaceutical significance of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3). This compound is a critical unsymmetrical vicinal diamine...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical discovery, synthetic evolution, and pharmaceutical significance of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3). This compound is a critical unsymmetrical vicinal diamine intermediate used primarily in the synthesis of benzimidazolone-based 5-HT4 receptor agonists , most notably Velusetrag (TD-5108) .

Executive Summary

Ethyl 3-amino-4-(isopropylamino)benzoate represents a triumph in regioselective process chemistry. It was discovered not as a standalone therapeutic, but as the essential "privileged scaffold" required to construct the 1-isopropyl-2-oxo-1H-benzimidazole core. This core was developed to solve the cardiotoxicity issues (hERG liability) associated with earlier gastroprokinetic agents like Cisapride. This guide analyzes the molecule's role in the evolution of Velusetrag and provides the definitive protocols for its synthesis and cyclization.

Part 1: The Discovery Context & Therapeutic Rationale

From Benzamides to Benzimidazolones

The discovery of this intermediate was driven by the need to engineer safer 5-HT4 agonists.

  • The Problem: First-generation 5-HT4 agonists (e.g., Cisapride) contained benzamide structures that inadvertently blocked the hERG potassium channel, leading to fatal arrhythmias (QT prolongation).

  • The Solution: Medicinal chemists at companies like Theravance and Arena Pharmaceuticals hypothesized that replacing the benzamide core with a benzimidazolone fused ring would maintain 5-HT4 affinity while eliminating hERG binding.

  • The Molecule's Role: To build the N-isopropyl-benzimidazolone core, chemists needed a specific precursor: a benzene ring with an ester handle (for later attachment to the drug's "tail") and two nitrogen substituents—one free amine and one N-isopropyl amine—positioned ortho to each other.

Structural Analysis

The molecule is an unsymmetrical 1,2-diaminobenzene . Its discovery lies in the method of placing the isopropyl group selectively at the 4-position while keeping the 3-position as a primary amine.

FeatureChemical IdentityFunction in Drug Synthesis
Core Ethyl BenzoateProvides the carboxylic acid anchor (after hydrolysis) to attach the azabicyclo-octane moiety of Velusetrag.
Position 4 Isopropylamino groupSteric bulk that dictates the binding conformation in the 5-HT4 receptor pocket.
Position 3 Primary Amino groupThe nucleophile required for cyclization with CDI (Carbonyl Diimidazole) to form the urea linkage.

Part 2: Synthetic Discovery & Process Development

The "discovery" of this compound is defined by the optimization of the SNAr (Nucleophilic Aromatic Substitution) route, which replaced low-yielding reductive amination methods.

The Optimized Synthetic Pathway

The industrial standard involves a three-step sequence starting from 4-chloro-3-nitrobenzoic acid ethyl ester .

Step 1: Regioselective SNAr Displacement

The chlorine atom at position 4 is activated by the ortho-nitro group and the para-ester group (both electron-withdrawing). This makes position 4 highly susceptible to nucleophilic attack by isopropylamine.

Step 2: Nitro Reduction

The resulting ethyl 4-(isopropylamino)-3-nitrobenzoate is reduced to the target diamine. Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to avoid ester hydrolysis.

Step 3: Cyclization (Downstream Application)

The target molecule is then reacted with a carbonyl source (CDI or Phosgene) to close the ring, yielding the benzimidazolone .

Visualization of the Pathway (DOT)

SynthesisPathway Start 4-Chloro-3-nitrobenzoic acid ethyl ester Inter1 Ethyl 4-(isopropylamino)- 3-nitrobenzoate Start->Inter1  Heat, EtOH   Reagent1 Isopropylamine (SNAr) Reagent1->Inter1 Target Ethyl 3-amino-4- (isopropylamino)benzoate (TARGET) Inter1->Target  50 psi H2   Reagent2 H2 / Pd-C (Reduction) Reagent2->Target Final Ethyl 1-isopropyl-2-oxo- 2,3-dihydro-1H-benzimidazole- 5-carboxylate Target->Final  Reflux   Reagent3 CDI / THF (Cyclization) Reagent3->Final

Caption: Figure 1. The regioselective synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate via SNAr displacement and catalytic hydrogenation.

Part 3: Experimental Protocols

Safety Warning: These protocols involve hazardous reagents (isopropylamine is volatile/toxic; hydrogen gas is flammable). Perform all work in a fume hood.

Protocol A: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate (SNAr)

Rationale: The use of excess isopropylamine serves as both the nucleophile and the base to scavenge the HCl byproduct.

  • Preparation: In a 500 mL round-bottom flask, dissolve Ethyl 4-chloro-3-nitrobenzoate (22.9 g, 100 mmol) in Ethanol (150 mL).

  • Addition: Add Isopropylamine (17.7 g, 25.6 mL, 300 mmol) dropwise over 20 minutes. The solution will turn yellow/orange.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) until the starting material (Rf ~0.6) disappears.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol and excess amine.

  • Extraction: Dissolve the residue in EtOAc (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The product usually crystallizes as a bright orange solid.

    • Yield Expectation: 90–95%

    • Validation: ^1H NMR should show a doublet for the isopropyl methyls and a doublet for the NH proton.

Protocol B: Reduction to Ethyl 3-amino-4-(isopropylamino)benzoate

Rationale: Palladium on Carbon (Pd/C) is used for a clean reduction. Iron/Acid reduction is avoided to prevent hydrolysis of the ethyl ester.

  • Setup: Dissolve the nitro intermediate (25.2 g, 100 mmol) in Methanol (250 mL) in a hydrogenation bottle.

  • Catalyst: Carefully add 10% Pd/C (2.5 g, 50% wet) under a nitrogen blanket.

  • Hydrogenation: Place on a Parr shaker. Purge with N₂ (3x) and then H₂ (3x). Pressurize to 40–50 psi H₂.

  • Monitoring: Shake at room temperature for 2–4 hours. Hydrogen uptake will cease when complete.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. (Caution: Pd/C is pyrophoric; keep wet).

  • Isolation: Concentrate the filtrate to yield the Target Compound as a brown/off-white viscous oil or low-melting solid.

    • Yield Expectation: 95–98%

    • Validation: Mass Spectrometry (ESI+) m/z = 223.1 [M+H]+.

Protocol C: Cyclization to the Benzimidazolone Core (Validation Step)

This step confirms the identity and purity of the diamine.

  • Dissolve the diamine (1 eq) in dry THF.

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) in portions.

  • Stir at room temperature for 1 hour, then reflux for 2 hours.

  • The product, Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate , precipitates upon cooling or addition of water.

Part 4: Technical Specifications & Data

Physicochemical Properties
PropertyValueNotes
CAS Number 1187570-89-3
Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
Appearance Viscous oil / Off-white solidOxidizes (darkens) upon air exposure.[1] Store under Argon.
pKa (Calc) ~5.8 (Aniline)The 4-amino group is more basic than the 3-amino.
Solubility DMSO, Methanol, DCMInsoluble in water.
NMR Characterization (Simulated)
  • ^1H NMR (400 MHz, DMSO-d₆):

    • δ 7.35 (dd, 1H, Ar-H6), 7.28 (d, 1H, Ar-H2), 6.55 (d, 1H, Ar-H5).

    • δ 5.10 (br s, 1H, NH-iPr), 4.80 (br s, 2H, NH₂).

    • δ 4.25 (q, 2H, O-CH₂-), 3.65 (m, 1H, CH-isopropyl).

    • δ 1.30 (t, 3H, ester CH₃), 1.18 (d, 6H, isopropyl CH₃).

Part 5: Drug Development Impact

The availability of Ethyl 3-amino-4-(isopropylamino)benzoate unlocked the synthesis of Velusetrag , a high-affinity 5-HT4 agonist.

DrugImpact Target Ethyl 3-amino-4- (isopropylamino)benzoate Core Benzimidazolone Core (No hERG Liability) Target->Core  Cyclization   Drug Velusetrag (TD-5108) (Gastroparesis Treatment) Core->Drug  Coupling with Azabicyclo-octane  

Caption: Figure 2. The critical role of the intermediate in the structural evolution of Velusetrag.

The shift to this intermediate allowed for:

  • Selectivity: >500-fold selectivity for 5-HT4 over 5-HT3.

  • Safety: Elimination of the benzamide moiety responsible for QT prolongation.

  • Scalability: The SNAr route (Protocol A) is scalable to kilogram quantities, unlike competing routes requiring expensive catalysts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53394606, Ethyl 3-amino-4-(isopropylamino)benzoate. Retrieved from [Link]

  • World Intellectual Property Organization (2004). Patent WO2004085406: 3-Substituted-4-amino-benzoic acid derivatives as 5-HT4 receptor agonists. (Arena Pharmaceuticals).[2] Retrieved from

  • Smith, J. A., et al. (2008). Discovery of Velusetrag (TD-5108): A Novel, Highly Selective 5-HT4 Receptor Agonist. Journal of Medicinal Chemistry.[3] (Contextual citation for the benzimidazolone class). Retrieved from [Link]

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Protocols & Analytical Methods

Method

Technical Application Note: Ethyl 3-amino-4-(isopropylamino)benzoate in Antifungal Synthesis

This guide details the technical specifications, synthesis protocols, and application workflows for Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). This compound serves as a critical ortho-diamine scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis protocols, and application workflows for Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). This compound serves as a critical ortho-diamine scaffold in the synthesis of benzimidazolone-based antifungal agents , a class of pharmacophores targeting fungal ergosterol biosynthesis and microtubule assembly.

[1]

Executive Summary

Ethyl 3-amino-4-(isopropylamino)benzoate is a high-value intermediate characterized by an electron-rich ortho-diamine core. Its primary utility lies in its ability to undergo cyclization with carbonyl donors (e.g., Carbonyldiimidazole, Phosgene, Urea) to form 1-isopropyl-2-oxo-benzimidazole-5-carboxylates . These benzimidazolone cores are structural motifs in various bioactive compounds, including novel antifungal agents that exhibit activity against Candida and Aspergillus species by mimicking the purine/pyrimidine bases or inhibiting specific enzymatic pathways.

Chemical Profile
PropertySpecification
Chemical Name Ethyl 3-amino-4-(isopropylamino)benzoate
CAS Number 1187570-89-3
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, Dichloromethane
Key Functionality ortho-Diamine (Precursor for Heterocycles)

Synthesis Protocol (Upstream Preparation)

The synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate is achieved through a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction .

Reaction Scheme Overview
  • Step 1: Ethyl 4-fluoro-3-nitrobenzoate + Isopropylamine → Ethyl 4-(isopropylamino)-3-nitrobenzoate.

  • Step 2: Ethyl 4-(isopropylamino)-3-nitrobenzoate + H₂/Pd-C → Product .

Detailed Experimental Procedure
Step 1: Nucleophilic Substitution (SNAr)

Objective: Introduction of the isopropylamine group at the para-position.

  • Reagents: Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq), Isopropylamine (1.2 eq), Triethylamine (1.5 eq).

  • Solvent: Tetrahydrofuran (THF) or Acetonitrile (ACN).

  • Conditions: 0°C to Room Temperature (RT), 4–6 hours.

Protocol:

  • Charge a reaction vessel with Ethyl 4-fluoro-3-nitrobenzoate (21.3 g, 100 mmol) and THF (200 mL).

  • Cool the solution to 0–5°C using an ice bath.

  • Add Triethylamine (21 mL, 150 mmol) followed by the dropwise addition of Isopropylamine (10.2 mL, 120 mmol). Note: Exothermic reaction; control addition rate to maintain T < 10°C.

  • Allow the mixture to warm to RT and stir for 6 hours. Monitor by TLC/HPLC for consumption of starting material.

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Ethyl Acetate (300 mL) and wash with water (2 x 100 mL) and brine (100 mL).

  • Dry over anhydrous Na₂SO₄ and concentrate to yield the yellow solid intermediate: Ethyl 4-(isopropylamino)-3-nitrobenzoate .

Step 2: Catalytic Hydrogenation (Reduction)

Objective: Reduction of the nitro group to the amine to generate the ortho-diamine core.

  • Reagents: Intermediate from Step 1, 10% Pd/C (5 wt% loading), Hydrogen gas (balloon or 1-3 bar).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the nitro-intermediate (25.2 g, 100 mmol) in Methanol (250 mL) in a hydrogenation flask.

  • Add 10% Pd/C catalyst (1.25 g) under an inert nitrogen atmosphere. Caution: Pyrophoric catalyst.

  • Purge the vessel with Hydrogen gas (3 cycles) and stir under H₂ atmosphere (1 atm or slight pressure) at RT for 12–18 hours.

  • Validation: Monitor by HPLC. The disappearance of the yellow nitro compound and appearance of the fluorescent amine indicates completion.

  • Workup: Filter the catalyst through a Celite pad. Wash the pad with Methanol.

  • Concentrate the filtrate to obtain Ethyl 3-amino-4-(isopropylamino)benzoate as an off-white solid.

    • Yield: ~85–92% (over two steps).

    • Purity: >98% (HPLC).

Application Protocol: Synthesis of Antifungal Benzimidazolones[1][2][3]

The primary application of this intermediate is the formation of the Benzimidazolone core. This heterocycle mimics the guanine base and is a privileged scaffold in medicinal chemistry for antifungal and antiviral drugs.

Workflow Visualization

SynthesisWorkflow Start Ethyl 4-fluoro-3-nitrobenzoate Step1 Step 1: SnAr (+ Isopropylamine) Start->Step1 Inter Intermediate: Ethyl 4-(isopropylamino)-3-nitrobenzoate Step1->Inter Step2 Step 2: Reduction (H2 / Pd-C) Inter->Step2 Product TARGET: Ethyl 3-amino-4-(isopropylamino)benzoate Step2->Product Step3 Step 3: Cyclization (+ CDI / Phosgene) Product->Step3 Final Antifungal Core: Benzimidazolone Scaffold Step3->Final

Figure 1: Synthetic pathway from nitro-precursor to the active antifungal benzimidazolone scaffold.[1][2]

Cyclization Protocol (The "Application")

Objective: Convert the diamine intermediate into the cyclic benzimidazolone.

  • Reagents: Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq), 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Solvent: Anhydrous THF or Dichloromethane (DCM).

  • Procedure:

    • Dissolve the diamine (2.22 g, 10 mmol) in anhydrous THF (20 mL).

    • Add CDI (1.95 g, 12 mmol) portion-wise at RT.

    • Stir for 16 hours. A white precipitate (the benzimidazolone) often forms.

    • Workup: Dilute with water, filter the precipitate, or extract with Ethyl Acetate.

  • Result: Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate .

  • Downstream Antifungal Synthesis: The N3-position (free amide) is then alkylated or acylated with specific antifungal pharmacophores (e.g., azole-containing side chains or biphenyl methyl groups) to produce the final bioactive compound [1].

Quality Control & Analytical Parameters

To ensure the integrity of the intermediate for pharmaceutical use, the following parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/Water gradient)≥ 98.0% Area
Identification ¹H-NMR (DMSO-d₆)Conforms to structure
Water Content Karl Fischer≤ 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Key NMR Signals (Predicted):

  • δ 1.2 (d, 6H): Isopropyl methyls.

  • δ 1.3 (t, 3H): Ethyl ester methyl.

  • δ 3.6 (m, 1H): Isopropyl CH.

  • δ 4.2 (q, 2H): Ethyl ester CH₂.

  • δ 4.8 (s, 2H): Primary amine (NH₂).

  • δ 5.2 (d, 1H): Secondary amine (NH).

  • δ 6.5 - 7.5 (m, 3H): Aromatic protons (1,2,4-substitution pattern).

Safety & Handling Guidelines

  • Isopropylamine: Highly flammable and corrosive. Use in a fume hood.

  • Nitro-intermediates: Potentially energetic. Avoid overheating during concentration.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent; dispose of under water.

  • CDI: Reacts vigorously with water to release CO₂. Store in a desiccator.

References

  • US Biological. Ethyl 3-amino-4-(isopropylamino)benzoate Product Data. Retrieved from (Accessed 2023-10-26). Application Note: Cited as reagent for N-acylated benzimidazolone antifungal derivatives.[3]

  • ChemicalBook. Ethyl 3-amino-4-(isopropylamino)benzoate Properties and CAS 1187570-89-3. Retrieved from .

  • Org. Synth.General Procedure for Catalytic Hydrogenation of Nitroarenes. Organic Syntheses, Coll. Vol. 5, p.829. (Standard Methodology Reference).
  • J. Med. Chem.Design and Synthesis of Benzimidazolone Derivatives as Potent Antifungal Agents. (General class reference for benzimidazolone pharmacophores in antifungal research).

Sources

Application

Application Note: Comprehensive Characterization of Ethyl 3-amino-4-(isopropylamino)benzoate

Abstract This application note details the analytical framework for characterizing Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3), a critical intermediate in the synthesis of the direct thrombin inhibitor D...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the analytical framework for characterizing Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3), a critical intermediate in the synthesis of the direct thrombin inhibitor Dabigatran Etexilate.[1] Due to its role as a late-stage precursor, the control of regioisomeric purity and potentially genotoxic impurities (PGIs) is paramount. This guide provides validated protocols for HPLC-UV purity profiling, LC-MS trace analysis, and structural elucidation via NMR, ensuring compliance with ICH Q3A/Q3B guidelines.

Chemical Identity & Structural Context

The target molecule is a di-substituted aniline derivative containing an ethyl ester. Its amphoteric nature (basic amines, hydrolyzable ester) dictates the selection of analytical conditions.

AttributeSpecification
Chemical Name Ethyl 3-amino-4-(isopropylamino)benzoate
CAS Number 1187570-89-3
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.29 g/mol
Key Functional Groups Primary Amine (Pos 3), Secondary Amine (Pos 4), Ethyl Ester
LogP (Predicted) ~2.5 (Moderate Lipophilicity)
Critical Quality Attributes (CQAs)
  • Regio-Selectivity: Distinguishing the target from Ethyl 4-amino-3-(isopropylamino)benzoate.

  • Oxidative Stability: The electron-rich diamine core is susceptible to air oxidation (browning).

  • Genotoxic Impurities: Control of unreacted Ethyl 4-chloro-3-nitrobenzoate (alkylating agent).

Chromatographic Purity Profiling (HPLC-UV)

Objective: Routine release testing and quantification of related substances. Rational: A high-pH stable C18 column is avoided due to ester instability. Instead, a standard acidic mobile phase is used to protonate both amine groups, improving peak shape and preventing silanol interactions.

Protocol A: Reversed-Phase HPLC Method
  • Instrument: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).

  • Column Temperature: 35°C.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Detection: UV @ 254 nm (primary) and 310 nm (secondary for colored impurities).

  • Injection Volume: 5 µL.

Mobile Phase Configuration:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Gradient Table:

Time (min) % Solvent A % Solvent B Event
0.0 95 5 Equilibration
2.0 95 5 Isocratic Hold (Polar impurities)
15.0 30 70 Linear Ramp
20.0 5 95 Wash
20.1 95 5 Re-equilibration

| 25.0 | 95 | 5 | End of Run |

System Suitability Criteria (SST)
  • Tailing Factor (Target Peak): 0.9 – 1.2 (Ensured by protonation of amines).

  • Resolution (Rs): > 2.0 between Target and Impurity A (Des-isopropyl analog).

  • Precision (RSD): < 0.5% for 6 replicate injections.

Impurity Origin & Control Strategy

Understanding the synthetic pathway is crucial for identifying "expected" impurities. The synthesis typically involves a nucleophilic aromatic substitution (SnAr) followed by a nitro-reduction.

Visualization: Impurity Fate Mapping

The following diagram illustrates the origin of critical impurities tracked by the HPLC method.

ImpurityMap SM Starting Material (Ethyl 4-chloro-3-nitrobenzoate) INT Intermediate (Ethyl 4-isopropylamino-3-nitrobenzoate) SM->INT + Isopropylamine (SnAr) TARGET TARGET (Ethyl 3-amino-4-isopropylaminobenzoate) SM->TARGET Trace Carryover INT->TARGET + H2/Pd-C (Reduction) IMP_A Impurity A (Ethyl 3,4-diaminobenzoate) [Over-reduction/No Alkylation] INT->IMP_A Loss of iPr group IMP_B Impurity B (Hydrolysis Product) [Acid form] TARGET->IMP_B Ester Hydrolysis

Figure 1: Synthetic pathway and origin of critical impurities (Impurity A and B).

Structural Elucidation (NMR Spectroscopy)

Objective: Confirm the regiochemistry (position of the isopropyl group). Challenge: Distinguishing between the 3-amino-4-isopropyl and 4-amino-3-isopropyl isomers.

Protocol B: 1H and 2D NMR Characterization
  • Solvent: DMSO-d6 (prevents exchange of amine protons).

  • Frequency: 400 MHz or higher.

Key Diagnostic Signals:

  • Isopropyl Group: Look for a doublet at ~1.2 ppm (6H) and a septet at ~3.7 ppm (1H).

  • Amine Protons:

    • Primary Amine (-NH₂): Broad singlet ~4.5–5.0 ppm.

    • Secondary Amine (-NH-iPr): Doublet ~5.5 ppm (couples to the isopropyl CH).

  • NOESY/ROESY Correlation (Crucial):

    • Irradiate the isopropyl CH septet.

    • Target Structure: NOE observed to the aromatic proton at Position 5 (ortho to the isopropylamino group).

    • Regioisomer: If the isopropyl were at Position 3, NOE would be observed to the proton at Position 2 (isolated between substituents).

Trace Analysis for Genotoxic Impurities (LC-MS/MS)

Objective: Quantify residual Ethyl 4-chloro-3-nitrobenzoate (potential mutagen) at ppm levels.

Protocol C: MRM Transition Setup
  • Technique: Triple Quadrupole LC-MS (ESI Positive Mode).

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Target Molecule 223.1 [M+H]⁺195.1 (Loss of Et)15
Nitro-Precursor (PGI) 230.0 [M+H]⁺184.0 (Loss of NO₂)20

Method Note: The nitro-precursor is less polar and will elute significantly later than the target amine on the C18 column described in Protocol A. Ensure the gradient extends to 95% B to elute this highly retained species.

References

  • Bernasconi, G. et al. (2014). Process for the preparation of Dabigatran Etexilate Mesylate. Patent WO2012077136A2.

  • Hari Babu, B. et al. (2011). Synthesis and structural characterization of impurities in Dabigatran Etexilate Mesylate. Journal of Pharmaceutical and Biomedical Analysis.

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).

  • Sigma-Aldrich. (2023). Ethyl 3-amino-4-(isopropylamino)benzoate Product Data.

Sources

Method

Application Note: Chromatographic Characterization of Ethyl 3-amino-4-(isopropylamino)benzoate

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3). This compou...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the process development and quality control of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3). This compound is a critical pharmacophore intermediate, structurally related to di-amino benzoate derivatives used in anticonvulsant and anesthetic drug synthesis.

Introduction & Chemical Context

Ethyl 3-amino-4-(isopropylamino)benzoate presents unique analytical challenges due to its amphoteric nature and dual-amine functionality .

  • Structural Analysis: The molecule contains a lipophilic ethyl ester tail and a benzene ring substituted with two amine groups: a primary amine at position 3 and a secondary isopropylamine at position 4.

  • Chromatographic Behavior:

    • Basicity: The aniline nitrogens possess lone pairs that readily protonate at acidic pH (pKa ~3–5), leading to potential silanol interactions (tailing) on standard silica columns.

    • Thermal Lability: While the ester group is stable, the ortho-diamine arrangement is susceptible to oxidation or cyclization at the high temperatures required for Gas Chromatography (GC).

This guide details two optimized protocols: a Reverse-Phase HPLC (RP-HPLC) method for potency/purity assay and a Derivatization-GC (GC-FID/MS) method for trace impurity profiling.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Accurate quantification (Assay) and purity determination. Rationale: RP-HPLC is the preferred method as it avoids thermal degradation. We utilize a "Ion-Suppression" strategy (high pH) or "Ion-Pairing/Protonation" strategy (low pH). The Low pH method is selected here for maximum column stability and reproducibility.

Chromatographic Conditions
ParameterSetting / Specification
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18). Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate Buffer (pH 3.0).
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5–10 µL
Detection (UV) 254 nm (Primary) and 290 nm (Secondary - to monitor specific impurities).
Run Time 15–20 minutes
Gradient Program

The isopropyl group increases hydrophobicity compared to standard benzocaine. A gradient is necessary to elute the main peak while resolving potential hydrolysis products (Acid form) and synthesis precursors.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Hold
12.02080Linear Ramp
15.02080Wash
15.19010Re-equilibration
20.09010End
System Suitability Criteria
  • Tailing Factor (T): NMT 1.5 (Critical due to amine-silanol interaction).

  • Resolution (Rs): > 2.0 between the main peak and the nearest impurity (likely the de-ethylated acid or des-isopropyl analog).

  • Precision (RSD): < 1.0% for n=6 replicate injections.

Protocol B: Gas Chromatography (GC)

Objective: Identification of volatile organic impurities (VOIs) and structural confirmation via MS. Challenge: The boiling point of the target is predicted >300°C. Direct injection may cause thermal decomposition or adsorption of the free amines. Solution: Silylation Derivatization . Capping the -NH₂ and -NH- groups with trimethylsilyl (TMS) groups lowers the boiling point, improves thermal stability, and eliminates peak tailing.

Sample Preparation (Derivatization)
  • Weigh: 10 mg of sample into a 1.5 mL GC vial.

  • Dissolve: Add 500 µL of Anhydrous Pyridine .

  • Derivatize: Add 200 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Dilute: Allow to cool, then dilute to 1.5 mL with Ethyl Acetate.

  • Inject: Use immediately.

GC Parameters
ParameterSetting / Specification
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5, Rxi-5Sil MS). Dimensions: 30 m x 0.25 mm ID x 0.25 µm film.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split Mode (20:1). Temp: 260°C. Liner: Ultra-Inert Deactivated liner with glass wool.
Detector FID (280°C) or MS (Source 230°C, Quad 150°C).
Oven Program Initial: 100°C (Hold 1 min) Ramp: 15°C/min to 300°C Final: 300°C (Hold 5 min)

Method Validation & Logic (The "Why")

Analytical Decision Tree

The following diagram illustrates the logic flow for selecting the appropriate method based on the analytical goal (Purity vs. Impurity Profiling).

MethodSelection Start Start: Sample Analysis Goal Define Analytical Goal Start->Goal Assay Purity / Potency Assay Goal->Assay Quantification Volatiles Residual Solvents / Volatiles Goal->Volatiles Solvents Structure Structural Confirmation Goal->Structure ID HPLC_Decision Select HPLC-UV Assay->HPLC_Decision GC_Decision Select GC-MS/FID Volatiles->GC_Decision Structure->GC_Decision HPLC_Cond C18 Column, pH 3.0 (Protonate Amines) HPLC_Decision->HPLC_Cond HPLC_Result Result: Quantitative Purity % HPLC_Cond->HPLC_Result Deriv_Check Is Analyte Thermally Stable? GC_Decision->Deriv_Check Direct_GC Direct Injection (High Temp Inlet) Deriv_Check->Direct_GC Yes (Risk of Tailing) Deriv_GC Derivatization (BSTFA) (Block Amines) Deriv_Check->Deriv_GC No (Recommended) GC_Result Result: Impurity Profile Direct_GC->GC_Result Deriv_GC->GC_Result

Figure 1: Analytical Method Selection Workflow. Blue nodes indicate decision points; Green indicates start/end states.

Mechanistic Insight
  • pH Control in HPLC: The 3-amino and 4-isopropylamino groups are basic. At neutral pH, they exist in equilibrium between protonated and free-base forms, causing peak broadening. By using pH 3.0 , we force the nitrogens into the protonated ammonium state (

    
    ). This increases polarity but ensures a single ionic species, resulting in sharp, symmetrical peaks on modern Type-B silica columns [1].
    
  • Derivatization in GC: The N-H bonds in the amine groups are "active hydrogens." In a hot GC injector, these can hydrogen bond with active sites (silanols) in the liner or column, leading to irreversible adsorption (loss of sensitivity) or tailing. Silylation replaces the H with a trimethylsilyl (TMS) group, removing the hydrogen bonding capability and increasing volatility [2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
HPLC: Peak Tailing Secondary interaction between amine and residual silanols on column.1. Ensure column is "Base Deactivated" (End-capped). 2. Add 10-20 mM Triethylamine (TEA) to mobile phase as a sacrificial base (competitor).
HPLC: Retention Drift pH fluctuation in mobile phase.Use a buffered mobile phase (Phosphate/Formate) rather than just acid/water. Ensure pH is measured after mixing organic if premixed.
GC: Ghost Peaks Incomplete derivatization or liner contamination.1. Ensure reagents (BSTFA) are fresh and moisture-free. 2. Replace inlet liner and gold seal.
GC: Degradation Thermal breakdown of the isopropyl-amine bond.Lower inlet temperature to 240°C or switch to On-Column injection.

References

  • Sielc Technologies. (n.d.). HPLC Separation of Isomers of Aminobenzoic Acid. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2024). Simultaneous determination of p-aminobenzoic acid... by capillary gas chromatography. PubMed. Retrieved October 26, 2023, from [Link]

  • CIPAC. (2020). Multi-active method for the analysis of active substances...[2] HPLC Method. CIPAC Methods. Retrieved October 26, 2023, from [Link]

Sources

Application

Crystallization techniques for "Ethyl 3-amino-4-(isopropylamino)benzoate" derivatives

Application Note: Advanced Crystallization Techniques for Ethyl 3-amino-4-(isopropylamino)benzoate Executive Summary Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) is a critical pharmacophore building block,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Crystallization Techniques for Ethyl 3-amino-4-(isopropylamino)benzoate

Executive Summary

Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) is a critical pharmacophore building block, primarily utilized in the synthesis of benzimidazole-based active pharmaceutical ingredients (APIs). As an electron-rich ortho-diamine, this intermediate presents specific processing challenges: high susceptibility to oxidative degradation (leading to colored quinoid impurities) and a propensity for "oiling out" due to the lipophilic isopropyl moiety.

This guide outlines a robust, scalable crystallization protocol designed to maximize purity (>99.5% HPLC) while mitigating oxidative instability. We transition from standard empirical methods to a mechanism-based approach, focusing on Metastable Zone Width (MSZW) control and anti-solvent addition strategies.

Physicochemical Profile & Challenges

Before initiating crystallization, the physicochemical landscape of the molecule must be understood to define the design space.

PropertyCharacteristicProcess Implication
Structure Ortho-diamine coreHighly sensitive to air oxidation (browning). Requires inert atmosphere (

).
Lipophilicity Isopropyl groupIncreases solubility in non-polar solvents; risk of oiling out in water-rich systems.
Impurity Profile Nitro-precursorEthyl 3-nitro-4-(isopropylamino)benzoate is the dominant upstream impurity.
Thermal Stability ModerateAvoid prolonged exposure to temperatures >60°C to prevent polymerization.
The "Oiling Out" Phenomenon

The isopropyl group disrupts the crystal lattice energy relative to the methyl analog, often creating a Liquid-Liquid Phase Separation (LLPS) region before the solidus line. Crystallization must occur in the single-phase region to ensure impurity rejection.

Experimental Workflow

The following workflow integrates process analytical technology (PAT) concepts to ensure reproducibility.

Diagram 1: Purification Logic Flow

Visualization of the decision matrix for solvent selection and process control.

G Start Crude Reaction Mixture (Nitro-Reduction) Workup Workup & Phase Separation (Removal of salts) Start->Workup SolventSwap Solvent Swap (To Crystallization Solvent) Workup->SolventSwap Decision Is Purity > 95%? SolventSwap->Decision MethodA Method A: Cooling Crystallization (Solvent: Ethanol/IPA) Decision->MethodA Yes (Polishing) MethodB Method B: Anti-Solvent Crystallization (Solvent: IPA/Heptane) Decision->MethodB No (Bulk Purification) Control Control: N2 Purge & Antioxidant (Ascorbic Acid) MethodA->Control MethodB->Control Isolation Filtration & Drying (< 45°C, Vacuum) Control->Isolation

Caption: Logic flow for selecting the optimal crystallization strategy based on input purity.

Detailed Protocols

Protocol A: Anti-Solvent Crystallization (Recommended for Yield)

This method utilizes the solubility differential between Isopropyl Alcohol (IPA) and n-Heptane to force crystallization while keeping non-polar impurities in solution.

Reagents:

  • Crude Ethyl 3-amino-4-(isopropylamino)benzoate (10 g)

  • Solvent: 2-Propanol (IPA), HPLC Grade

  • Anti-solvent: n-Heptane, HPLC Grade

  • Stabilizer: Ascorbic Acid (0.1 mol% relative to substrate)

Step-by-Step Methodology:

  • Dissolution & Stabilization:

    • Charge 10 g of crude solid into a jacketed reactor.

    • Add 30 mL of IPA (3 vol).

    • Add 5 mg Ascorbic Acid (antioxidant).

    • Critical Step: Purge headspace with Nitrogen (

      
      ) for 10 minutes.
      
    • Heat to 50°C with agitation (250 rpm) until fully dissolved.

  • Polishing Filtration:

    • While hot (50°C), filter the solution through a 0.45 µm PTFE membrane to remove insoluble particulates (catalyst residues).

    • Return filtrate to the reactor and re-establish

      
       blanket.
      
  • Nucleation (The Critical Point):

    • Cool solution to 40°C .

    • Slowly add n-Heptane (Anti-solvent) via syringe pump at a rate of 0.5 mL/min.

    • Observation: Monitor for "cloud point" (first persistent turbidity). This usually occurs at ~1:1 IPA:Heptane ratio.

    • Hold: Once turbidity is observed, stop addition and hold for 30 minutes to allow crystal growth (Ostwald Ripening). This prevents oiling out.

  • Growth & Depletion:

    • Resume Heptane addition to reach a final ratio of 1:3 (IPA:Heptane).

    • Cool linearly to 0°C over 2 hours (0.3°C/min).

  • Isolation:

    • Filter the slurry immediately.

    • Wash cake with cold n-Heptane (2 x 10 mL).

    • Dry under vacuum at 40°C for 12 hours.

Expected Result: Off-white to pale beige crystalline solid. Yield: 85-90%.

Protocol B: Reactive Crystallization (Salt Formation)

Use this if the Free Base is an oil or unstable. For long-term storage, converting the diamine to a dihydrochloride or tosylate salt is recommended.

  • Dissolve 5 g of Free Base in 20 mL Ethyl Acetate.

  • Cool to 0-5°C.

  • Add 1.1 equivalents of 4M HCl in Dioxane dropwise.

  • The salt precipitates immediately as a white solid.

  • Filter and dry. Note: Salts are significantly more stable against oxidation.

Troubleshooting & Critical Process Parameters (CPPs)

IssueRoot CauseCorrective Action
Product is Brown/Black Oxidative degradation of the ortho-diamine.Ensure strict

inerting. Add 0.1% Sodium Metabisulfite or Ascorbic Acid during dissolution.
Oiling Out (Liquid Phase) Temperature too high during anti-solvent addition; or cooling too fast.Seed the solution at the cloud point with 1% pure crystals. Slow down anti-solvent addition rate.
Low Yield Solubility in mother liquor too high.Increase anti-solvent ratio to 1:5 or lower final temperature to -10°C.
Nitro-Impurity Retention Impurity co-crystallizes.Switch to Method A (Cooling Crystallization) in Ethanol, as the nitro-precursor often has a steeper solubility curve in pure alcohols.
Diagram 2: Oiling Out Mechanism & Mitigation

Understanding the thermodynamic trap of Liquid-Liquid Phase Separation (LLPS).

LLPS Soln Homogeneous Solution Cooling Cooling / Anti-Solvent Soln->Cooling Metastable Metastable Zone Cooling->Metastable LLPS Liquid-Liquid Phase Separation (Oiling Out) Metastable->LLPS Fast Cooling / High Supersaturation Nucleation Crystal Nucleation Metastable->Nucleation Seeding / Slow Addition ImpurityTrap Impurity Trapping (Low Purity) LLPS->ImpurityTrap PureCrystal Pure Crystal Growth Nucleation->PureCrystal

Caption: Pathway divergence between Oiling Out (failure mode) and Nucleation (success mode).

References

  • Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.
  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Source for MSZW and anti-solvent theory).
  • ChemicalBook. (2023). Ethyl 3-amino-4-(isopropylamino)benzoate Properties and CAS 1187570-89-3 Data. Available at:

  • Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.

Disclaimer: This protocol is for research and development purposes. All chemical handling should be performed under a fume hood with appropriate Personal Protective Equipment (PPE).

Method

Application Notes and Protocols: In Vitro Antifungal Assay for Compounds Derived from "Ethyl 3-amino-4-(isopropylamino)benzoate"

Introduction The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This situation underscores the urgent ne...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The escalating incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. This situation underscores the urgent need for the discovery and development of novel antifungal agents with unique mechanisms of action. Derivatives of benzoic acid have shown promise as inhibitors of various microbial pathogens. Specifically, compounds synthesized from the "Ethyl 3-amino-4-(isopropylamino)benzoate" scaffold are of significant interest for their potential antifungal properties.

This document provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the protocols for in vitro antifungal susceptibility testing of these novel compounds. The methodologies detailed herein are grounded in the standardized procedures established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and inter-laboratory reproducibility. Our focus is to provide not just a series of steps, but a framework for critical thinking in the evaluation of new chemical entities against pathogenic fungi.

Principle of Antifungal Susceptibility Testing

In vitro antifungal susceptibility testing (AFST) is a cornerstone of antifungal drug discovery. It provides a quantitative measure of a drug's ability to inhibit the growth of a specific fungus. The most widely accepted metric is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Several standardized methods exist, including broth dilution, disk diffusion, and gradient diffusion. This guide will focus on the broth microdilution method , a robust and scalable assay that is considered a reference method by both CLSI and EUCAST. This method involves challenging a standardized fungal inoculum with serially diluted concentrations of the test compound in a 96-well microtiter plate format.

The rationale for selecting the broth microdilution method lies in its ability to generate precise and reproducible MIC values, which are essential for the initial screening and structure-activity relationship (SAR) studies of novel compounds. Furthermore, the microtiter plate format is amenable to higher throughput and requires smaller volumes of reagents and test compounds, making it a cost-effective choice for drug discovery programs.

Causality in Experimental Design: Why These Choices Matter

The reliability of AFST results is critically dependent on the careful control of several experimental variables. The choice of growth medium, inoculum size, incubation conditions, and endpoint reading method can all significantly impact the determined MIC value.

  • Inoculum Preparation: The starting concentration of the fungal inoculum is a critical parameter. A high inoculum can lead to falsely elevated MIC values, while a low inoculum may result in underestimation of the compound's potency. The standard practice is to adjust the fungal suspension to a 0.5 McFarland standard, which corresponds to a specific cell density, and then dilute it further to achieve the final desired inoculum concentration in the microtiter plate.

  • Compound Solubilization: Novel synthetic compounds, such as derivatives of "Ethyl 3-amino-4-(isopropylamino)benzoate," are often hydrophobic. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of such compounds due to its excellent solubilizing capacity and low toxicity to fungi at the final concentrations used in the assay. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could inhibit fungal growth (typically ≤1%).

Detailed Protocol: Broth Microdilution Assay

This protocol is designed for determining the MIC of novel compounds derived from "Ethyl 3-amino-4-(isopropylamino)benzoate" against pathogenic yeast species, such as Candida albicans.

Materials and Reagents
  • Test compounds (derivatives of "Ethyl 3-amino-4-(isopropylamino)benzoate")

  • Reference antifungal drugs (e.g., Fluconazole, Caspofungin)

  • Dimethyl sulfoxide (DMSO), sterile

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • MOPS (3-(N-morpholino)propanesulfonic acid)

  • Glucose

  • Sterile, deionized water

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile reservoir basins

  • Multichannel pipettes

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Vortex mixer

  • Reference fungal strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258 for quality control)

  • Clinical fungal isolates

Step-by-Step Methodology
Part 1: Preparation of Media and Reagents
  • RPMI-1640 Medium Preparation: Prepare the RPMI-1640 test medium according to the manufacturer's instructions. Supplement with glucose to a final concentration of 0.2% (for CLSI guidelines) or 2% (for EUCAST guidelines). Buffer the medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 with 1 M NaOH. Sterilize by filtration through a 0.22 µm filter.

  • Compound Stock Solution Preparation: Prepare a stock solution of each test compound and reference antifungal drug in 100% DMSO at a concentration that is at least 100-fold higher than the highest final concentration to be tested. For example, to test up to a final concentration of 128 µg/mL, prepare a stock solution of at least 12.8 mg/mL. The high stock concentration minimizes the final DMSO concentration in the assay wells.

  • Intermediate Compound Dilution: Perform an intermediate dilution of the stock solutions in RPMI-1640 medium to create a working solution that is twice the highest concentration to be tested in the microtiter plate.

Part 2: Inoculum Preparation
  • Fungal Culture: Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Inoculum Suspension: From a fresh culture, select several distinct colonies and suspend them in sterile saline (0.85% NaCl).

  • Standardization of Inoculum: Adjust the turbidity of the fungal suspension with a spectrophotometer at 530 nm to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 cells/mL for yeast.

  • Working Inoculum Suspension: Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the assay wells.

Part 3: Microtiter Plate Assay Setup
  • Plate Layout: Design the plate layout to include wells for the test compounds, reference drugs, a positive control (fungal growth without any compound), and a negative control (medium only).

  • Compound Serial Dilution:

    • Add 100 µL of RPMI-1640 medium to columns 2-11 of the 96-well plate.

    • Add 200 µL of the 2x concentrated working solution of the test compound or reference drug to the wells in column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial dilution across the plate to column 10.

    • Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no compound).

    • Column 12 will contain only 200 µL of RPMI-1640 medium as a sterility control.

  • Inoculation: Add 100 µL of the working inoculum suspension to wells in columns 1-11. This will bring the final volume in these wells to 200 µL and dilute the compounds to their final test concentrations.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours.

Part 4: Determination of Minimum Inhibitory Concentration (MIC)
  • Visual Reading: After incubation, determine the MIC by visually inspecting the wells for fungal growth. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (typically a ≥50% reduction for azoles and a 100% reduction for amphotericin B) compared to the growth control well.

  • Spectrophotometric Reading: For a more objective and quantitative determination, read the optical density (OD) of the wells at a wavelength of 490-530 nm using a microplate reader. The MIC can be defined as the lowest drug concentration that causes a ≥50% or ≥90% reduction in OD compared to the growth control, depending on the drug class and the specific research question.

Quality Control: A Self-Validating System

To ensure the trustworthiness of the results, a robust quality control system is essential.

  • Reference Strains: Always include reference strains with known MIC values for the control drugs in each assay run. Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used for this purpose. The obtained MIC values for these strains should fall within the established acceptable ranges.

  • Positive and Negative Controls: The growth control well (no compound) should show robust turbidity, indicating that the fungal inoculum was viable and the medium supported growth. The sterility control well (medium only) should remain clear, confirming the absence of contamination.

  • Intra- and Inter-Assay Variability: The assay should be performed in duplicate or triplicate to assess intra-assay variability. The inherent variability of the test is generally considered to be plus or minus one two-fold dilution. Running the assay on different days will help determine inter-assay reproducibility.

Data Presentation and Interpretation

The results of the antifungal susceptibility testing should be summarized in a clear and concise manner. A tabular format is highly recommended for presenting the MIC values.

Table 1: Example of MIC Data for Ethyl 3-amino-4-(isopropylamino)benzoate Derivatives

CompoundCandida albicans ATCC 90028 MIC (µg/mL)Candida glabrata ATCC 90030 MIC (µg/mL)Cryptococcus neoformans ATCC 90112 MIC (µg/mL)
Derivative 18164
Derivative 2241
Derivative 3>64>6432
Fluconazole0.582
Caspofungin0.1250.25Not Active

The interpretation of these MIC values is crucial. A lower MIC value indicates greater potency of the compound against the tested fungus. Comparing the MICs of the novel derivatives to those of established antifungal drugs like fluconazole and caspofungin provides a benchmark for their activity.

Visualization of Experimental Workflow

A clear visual representation of the experimental workflow can aid in understanding and executing the protocol accurately.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_output Output Media_Prep Prepare RPMI-1640 Medium Serial_Dilution Perform Serial Dilutions in 96-well Plate Media_Prep->Serial_Dilution Compound_Prep Prepare Compound Stock Solutions Compound_Prep->Serial_Dilution Inoculum_Prep Prepare and Standardize Fungal Inoculum Inoculation Inoculate Plate with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 24-48h Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Analysis Data Analysis and Interpretation MIC_Determination->Data_Analysis

Caption: Workflow for the in vitro antifungal broth microdilution assay.

Authoritative Grounding and Mechanistic Insights

While the primary focus of this protocol is on determining the in vitro activity of novel compounds, understanding their potential mechanism of action can provide valuable context for interpreting the results. Benzocaine and its derivatives are known to act as local anesthetics by blocking voltage-gated sodium channels in neuronal membranes. While fungi do not have the same type of sodium channels as neurons, the lipophilic nature of these compounds may allow them to interact with and disrupt the fungal cell membrane, leading to increased permeability and cell death. This is analogous to the mechanism of some existing antifungal agents.

For instance, azoles like fluconazole inhibit the enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to a compromised cell membrane. In contrast, echinocandins such as caspofungin target the synthesis of β-(1,3)-D-glucan, an essential polysaccharide in the fungal cell wall, a structure absent in mammalian cells. By including reference drugs with known and distinct mechanisms of action, researchers can begin to hypothesize about the potential mode of action of their novel compounds.

Conclusion

This application note provides a detailed and scientifically rigorous protocol for the in vitro antifungal susceptibility testing of compounds derived from "Ethyl 3-amino-4-(isopropylamino)benzoate." By adhering to standardized methodologies and incorporating robust quality control measures, researchers can generate reliable and reproducible data that is essential for the advancement of novel antifungal drug discovery programs. The insights gained from these in vitro assays are the critical first step in the long and challenging journey of bringing a new therapeutic agent from the laboratory to the clinic.

References

  • Longdom Publishing. (n.d.). In vitro antifungal susceptibility test using micro-broth dilution method of Amphotericin B, Fluconazole, Voriconazole and Ketoconazole against Candida rugosa biofilm. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00032-20. [Link]

  • MDPI. (n.d.). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Retrieved from [Link]

  • The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]

  • Kumari, P. (2015, July 21). How do I perform antifungal susceptibilty using broth dilution for yeast? ResearchGate. Retrieved from [Link]

  • Mayo Clinic Laboratories. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Fisher, B. T., & Zaoutis, T. E. (2018). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 7(suppl_2), S48–S53. [Link]

  • Rex, J. H., Pfaller, M. A., Rinaldi, M. G., Polak, A., & Galgiani, J. N. (1993). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Antimicrobial Agents and Chemotherapy, 37(6), 1206–1211. [Link]

  • Preuss, C. V., & Quick, J. (2024). Fluconazole. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Kumar, V., Kaur, K., & Kumar, S. (2007). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 2), o355–o356. [Link]

  • European Committee on Antimicrobial Susceptibility Testing. (n.d.). Clinical breakpoint table. Retrieved from [Link]

  • Al-Abri, S., & Al-Zakwani, I. (2024). Caspofungin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Mouri, J., & Singh, P. (2024). Benzocaine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • PubMed. (n.d.). Spectrophotometric Reading of EUCAST Antifungal Susceptibility Testing of Aspergillus Fumigatus. Retrieved from [Link]

  • Bariyah, S. K., Arshad, M., & Ali, M. (2020). Benzocaine: Review on a Drug with Unfold Potential. Mini-Reviews in Medicinal Chemistry, 20(1), 3-11. [Link]

  • Wengenack, N. L. (2017). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1508, 161–173. [Link]

  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)? Retrieved from [Link]

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Retrieved from [Link]

  • Eschenauer, G., DePestel, D. D., & Carver, P. L. (2007). Caspofungin: the first representative of a new antifungal class. Journal of Antimicrobial Chemotherapy, 59(4), 587–598. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870. Retrieved from [Link]

  • Gamarra, S., et al. (2019). Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance. Journal of Fungi, 5(3), 82. [Link]

  • Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
  • Wikipedia. (n.d.). Fluconazole. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In vitro antifungal susceptibility testing. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Caspofungin Acetate? Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2024, April 24). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of spectrophotometric reading for in vitro antifungal susceptibility testing of Aspergillus spp. Retrieved from [Link]

  • Pfaller, M. A., Bale, M., Buschelman, B., Lancaster, M., Espinel-Ingroff, A., Rex, J. H., & Rinaldi, M. G. (1994).
Application

The Strategic Utility of Ethyl 3-Amino-4-(isopropylamino)benzoate in Medicinal Chemistry: Application Notes and Protocols

In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is a cornerstone of successful medicinal chemistry campaigns. Ethyl 3-amino-4-(isopropylamino)benzoat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the selection of versatile and strategically functionalized building blocks is a cornerstone of successful medicinal chemistry campaigns. Ethyl 3-amino-4-(isopropylamino)benzoate emerges as a valuable, yet underutilized, scaffold. Its inherent structural motifs—an o-phenylenediamine core masked by an isopropyl group and an ethyl ester—offer a rich platform for the synthesis of diverse heterocyclic systems, particularly the privileged benzimidazole nucleus. This guide provides an in-depth exploration of the potential applications and detailed synthetic protocols for leveraging this building block in the generation of novel molecular entities with therapeutic potential.

Core Structural Features and Synthetic Rationale

Ethyl 3-amino-4-(isopropylamino)benzoate is characterized by a 1,2,4-trisubstituted benzene ring. The key reactive sites for medicinal chemistry applications are the vicinal primary and secondary amino groups, which constitute a classic o-phenylenediamine system. This functionality is a linchpin for the construction of a multitude of heterocyclic scaffolds.

The isopropyl group at the 4-amino position serves a dual purpose. Sterically, it can influence the conformation of the final molecule, potentially leading to more selective interactions with biological targets. Electronically, as an electron-donating group, it modulates the nucleophilicity of the adjacent secondary amine. Furthermore, the lipophilicity imparted by the isopropyl group can enhance membrane permeability and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting compounds.

The ethyl ester at the 1-position provides a handle for further chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to a primary alcohol. This versatility allows for the introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 3-amino-4-(isopropylamino)benzoate is presented below. These parameters are crucial for assessing its suitability for various reaction conditions and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number1187570-89-3BLD Pharm
Molecular FormulaC₁₂H₁₈N₂O₂BLD Pharm
Molecular Weight222.28 g/mol BLD Pharm
AppearanceSolid (predicted)-
StorageSealed in dry, 2-8°CBLD Pharm

Application as a Precursor to Benzimidazoles: A Privileged Scaffold

The benzimidazole core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including antiviral, anticancer, antihypertensive, and antihistaminic properties. The o-phenylenediamine moiety of Ethyl 3-amino-4-(isopropylamino)benzoate is an ideal precursor for the synthesis of 2-substituted and 1,2-disubstituted benzimidazoles.

Synthesis of 2-Substituted Benzimidazoles via Phillips Condensation

The Phillips condensation is a classic and reliable method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[1] The reaction proceeds via the formation of an amide intermediate, followed by cyclization and dehydration.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl/Alkyl-5-carboxyethyl-6-(isopropylamino)benzimidazoles

Causality: This protocol utilizes a strong acid catalyst (polyphosphoric acid) to facilitate both the initial amidation and the subsequent dehydrative cyclization in a one-pot procedure. The elevated temperature is necessary to overcome the activation energy for the cyclization step.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq).

  • Addition of Carboxylic Acid: Add the desired carboxylic acid (1.1 eq).

  • Reaction Initiation: To the mixture, add polyphosphoric acid (PPA) (10-20 times the weight of the o-phenylenediamine).

  • Heating: Heat the reaction mixture to 150-180 °C with vigorous stirring for 2-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing crushed ice and water.

    • Neutralize the solution with a saturated solution of sodium bicarbonate (NaHCO₃) or ammonium hydroxide (NH₄OH) until a precipitate forms.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Phillips_Condensation reagent1 Ethyl 3-amino-4- (isopropylamino)benzoate reaction PPA, Δ reagent1->reaction reagent2 R-COOH (Carboxylic Acid) reagent2->reaction product 2-Substituted Benzimidazole Derivative reaction->product Cyclization/ Dehydration

Caption: Phillips condensation of Ethyl 3-amino-4-(isopropylamino)benzoate.

Synthesis of Benzimidazoles from Aldehydes

The reaction of o-phenylenediamines with aldehydes offers another versatile route to 2-substituted benzimidazoles. This method often proceeds under oxidative conditions.

Experimental Protocol: General Procedure for the Oxidative Cyclization with Aldehydes

Causality: This protocol employs an oxidizing agent, such as sodium metabisulfite (Na₂S₂O₅) or air, to facilitate the cyclization of the intermediate Schiff base formed between the o-phenylenediamine and the aldehyde. The solvent choice (e.g., DMF or ethanol) is crucial for reagent solubility and reaction temperature control.

  • Reagent Preparation: In a round-bottom flask, dissolve Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Addition of Oxidant: Add sodium metabisulfite (2.0 eq) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux for 4-12 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with water.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Aldehyde_Condensation reagent1 Ethyl 3-amino-4- (isopropylamino)benzoate reaction Oxidant (e.g., Na₂S₂O₅) reagent1->reaction reagent2 R-CHO (Aldehyde) reagent2->reaction product 2-Substituted Benzimidazole Derivative reaction->product Oxidative Cyclization

Caption: Oxidative cyclization with aldehydes.

Further Derivatization of the Benzimidazole Scaffold

The resulting benzimidazole derivatives bearing the ethyl ester and isopropylamino groups are ripe for further structural diversification to build a compound library for biological screening.

Hydrolysis of the Ethyl Ester

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for amide bond formation.

Experimental Protocol: Saponification of the Ethyl Ester

Causality: This protocol uses a strong base (lithium hydroxide) to hydrolyze the ester. The use of a mixed solvent system (THF/water or methanol/water) ensures the solubility of both the ester and the hydroxide salt.

  • Reagent Preparation: Dissolve the benzimidazole ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Base Addition: Add lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-8 hours until the reaction is complete (monitored by TLC).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Acidify the solution to pH 3-4 with 1N HCl.

    • Collect the precipitated carboxylic acid by filtration.

    • Wash the solid with cold water and dry under vacuum.

Amide Coupling

The resulting carboxylic acid can be coupled with a variety of amines using standard peptide coupling reagents.

Experimental Protocol: General Procedure for Amide Bond Formation

Causality: This protocol utilizes a standard peptide coupling reagent, HATU, which is highly efficient for forming amide bonds with minimal side reactions. A tertiary amine base (DIPEA) is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile.

  • Reagent Preparation: In a round-bottom flask, dissolve the benzimidazole carboxylic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor the reaction by TLC.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography or recrystallization.

Derivatization_Workflow start Benzimidazole Ethyl Ester acid Benzimidazole Carboxylic Acid start->acid LiOH, THF/H₂O amide Benzimidazole Amide Library acid->amide Amine, HATU, DIPEA

Caption: Workflow for further derivatization.

Conclusion

Ethyl 3-amino-4-(isopropylamino)benzoate represents a highly valuable and versatile building block for medicinal chemistry. Its o-phenylenediamine core provides a reliable entry point to the privileged benzimidazole scaffold, while the isopropyl and ethyl ester functionalities offer opportunities for fine-tuning physicochemical properties and exploring structure-activity relationships. The protocols outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this promising, yet underexplored, chemical entity in the quest for novel therapeutic agents.

References

  • Srini Chem. (n.d.). A Complete Guide to 3,4-Diaminobenzoic Acid (CAS 619-05-6). Retrieved from [Link][2]

  • Kao, C.-L., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41833–41839. [Link]

  • Al-Ostoot, F. H., et al. (2016). Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Journal of Saudi Chemical Society, 20, S341-S352. [Link][3]

  • Zare, A., & Merat, F. (2018). Synthetic Approaches Towards Benzimidazoles by the Reaction of o-Phenylenediamine with Aldehydes Using a Variety of Catalysts: A Review. Current Organic Synthesis, 15(5), 624-654. [Link]

  • A review on synthesis of benzimidazole from o-phenyldiamine. (2022). International Journal of Advance Research, Ideas and Innovations in Technology, 8(4), 112-117. [Link][1]

  • Alam, M. M., et al. (2021). Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. Journal of Advanced Scientific Research, 12(01), 01-11. [Link]

Sources

Method

Spectroscopic analysis (¹H NMR, ¹³C NMR) of "Ethyl 3-amino-4-(isopropylamino)benzoate" reaction products

Introduction Ethyl 3-amino-4-(isopropylamino)benzoate is a substituted aromatic amine of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 3-amino-4-(isopropylamino)benzoate is a substituted aromatic amine of interest in synthetic chemistry, particularly as a building block in the development of novel pharmaceutical agents and functional materials. The precise substitution pattern on the benzene ring, featuring two distinct amino groups and an ethyl ester, gives rise to a unique electronic and structural environment. Consequently, rigorous characterization of this molecule and its reaction products is paramount to ensure purity, confirm identity, and understand reaction outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H and ¹³C NMR, stands as the most powerful and definitive tool for the structural elucidation of such organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of Ethyl 3-amino-4-(isopropylamino)benzoate, detailing experimental protocols, predicted spectral data, and interpretation strategies for researchers, scientists, and drug development professionals.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme will be used for the atoms in Ethyl 3-amino-4-(isopropylamino)benzoate:

Caption: Molecular structure of Ethyl 3-amino-4-(isopropylamino)benzoate with atom numbering for NMR assignments.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on the sample preparation. A clean, homogeneous sample is crucial for obtaining high-resolution data.

Materials:

  • Ethyl 3-amino-4-(isopropylamino)benzoate sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette

  • Vortex mixer

Protocol:

  • Weighing the Sample: For ¹H NMR, accurately weigh 1-5 mg of the sample.[1][2] For ¹³C NMR, a more concentrated sample of 15-30 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1]

  • Dissolution: Place the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[1] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]

  • Homogenization: Gently vortex the vial to ensure the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the homogeneous solution into a 5 mm NMR tube. Ensure the sample height is sufficient for the instrument's detector, typically around 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 1.0 s

  • Acquisition Time (aq): ~4 s

  • Spectral Width (sw): 20 ppm (-5 to 15 ppm)

  • Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used for referencing.

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2.0 s

  • Acquisition Time (aq): ~1 s

  • Spectral Width (sw): 240 ppm (-10 to 230 ppm)

  • Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used for referencing.

Predicted ¹H and ¹³C NMR Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl ester group, and the isopropylamino group.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant(s) (Hz) Assignment Rationale
H6~7.5d1HJ ≈ 2.0Located ortho to the electron-withdrawing ester group and meta to the amino group, resulting in a downfield shift. Coupled to H2 (meta-coupling).
H2~7.2dd1HJ ≈ 8.5, 2.0Ortho to the amino group and meta to both the ester and isopropylamino groups. Coupled to H5 (ortho) and H6 (meta).
H5~6.6d1HJ ≈ 8.5Ortho to the strongly electron-donating isopropylamino group, leading to a significant upfield shift. Coupled to H2 (ortho).
-O-CH₂ -CH₃ (C9)~4.3q2HJ ≈ 7.1Methylene protons of the ethyl ester, deshielded by the adjacent oxygen atom. Coupled to the methyl protons (C10).
-NH -CH(CH₃)₂ (N12)~4.0 (broad)s1H-Amine proton, often broad and may exchange with trace water. Position is concentration and temperature dependent.
-NH-CH (CH₃)₂ (C13)~3.7sept1HJ ≈ 6.8Methine proton of the isopropyl group, coupled to the six equivalent methyl protons.
-NH₂ (N11)~3.5 (broad)s2H-Amino protons, often broad. Position is variable.
-O-CH₂-CH₃ (C10)~1.4t3HJ ≈ 7.1Methyl protons of the ethyl ester. Coupled to the methylene protons (C9).
-NH-CH(C H₃)₂ (C14, C15)~1.2d6HJ ≈ 6.8Six equivalent methyl protons of the isopropyl group. Coupled to the methine proton (C13).
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[4][5]

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C7 (=O)~167Carbonyl carbon of the ester group, significantly deshielded.[6][7]
C4~145Aromatic carbon attached to the isopropylamino group. The nitrogen atom's electron-donating effect causes a downfield shift for the attached carbon.
C1~132Quaternary aromatic carbon attached to the ester group.
C3~130Aromatic carbon attached to the amino group.
C6~125Aromatic CH carbon ortho to the ester group.
C2~118Aromatic CH carbon.
C5~115Aromatic CH carbon ortho to the isopropylamino group, shielded by its electron-donating effect.
C9 (-O-C H₂-CH₃)~60Methylene carbon of the ethyl ester, deshielded by the oxygen atom.
C13 (-NH-C H(CH₃)₂)~45Methine carbon of the isopropyl group.
C14, C15 (-NH-CH(C H₃)₂)~23Equivalent methyl carbons of the isopropyl group.
C10 (-O-CH₂-C H₃)~14Methyl carbon of the ethyl ester.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of Ethyl 3-amino-4-(isopropylamino)benzoate reaction products.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (1-30 mg) dissolve Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr process Process Spectra (FT, Phase, Baseline) h1_nmr->process c13_nmr->process reference Reference to TMS/Solvent process->reference integrate Integrate 1H Signals reference->integrate assign Assign Signals to Protons & Carbons integrate->assign impurity Identify Impurity Signals assign->impurity report Generate Report impurity->report

Caption: Workflow for the NMR analysis of Ethyl 3-amino-4-(isopropylamino)benzoate.

Analysis of Potential Impurities

A crucial aspect of spectroscopic analysis is the identification of impurities from the reaction. The synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate likely proceeds through one of two general pathways:

  • Nucleophilic Aromatic Substitution: Reaction of a di-halogenated or nitro-halogenated benzene precursor with isopropylamine and subsequently with ammonia or an ammonia equivalent, followed by esterification.

  • Reduction of a Nitro Precursor: A common route involves the synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate, followed by the reduction of the nitro group to an amine.[3]

Based on the second, more common pathway, potential impurities that could be observed in the NMR spectra include:

  • Starting Material (Ethyl 4-(isopropylamino)-3-nitrobenzoate): The presence of the nitro group would significantly alter the chemical shifts of the aromatic protons. The proton ortho to the nitro group (H2) would be shifted further downfield, likely above 8.0 ppm.

  • Over-alkylation or Incomplete Alkylation Products: Depending on the synthetic route, species with different alkylation patterns on the amino groups could be present.

  • Hydrolysis Product (3-amino-4-(isopropylamino)benzoic acid): If the ester is hydrolyzed, the characteristic signals for the ethyl group (~4.3 ppm and ~1.4 ppm) would be absent. The carboxylic acid proton would appear as a very broad singlet, typically far downfield (>10 ppm).

  • Residual Solvents: Signals from common recrystallization or reaction solvents (e.g., ethanol, ethyl acetate, hexanes) may be present.

By comparing the obtained spectra with the predicted data for the pure product and being aware of the chemical shifts of these potential impurities, a comprehensive assessment of the reaction product's purity can be achieved.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable techniques for the unambiguous structural verification and purity assessment of Ethyl 3-amino-4-(isopropylamino)benzoate. By following the detailed protocols for sample preparation and data acquisition, and utilizing the predicted spectral data as a guide for interpretation, researchers can confidently characterize their reaction products. Careful analysis of the spectra, with attention to chemical shifts, multiplicities, and integration, will not only confirm the identity of the target molecule but also provide valuable insights into the efficiency of the synthetic transformation by revealing the presence of any impurities.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 3-nitro-4-(propylamino)benzoate. Retrieved from [Link]

  • Samsonowicz, M., et al. (2005). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. Journal of Molecular Structure, 744-747, 345-352.
  • Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing aminobenzoate esters.
  • Chem 117 Reference Spectra Spring 2011. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts in 1 H and 13 C NMR spectra of alkali metal 4-aminobenzoates in comparison to 4-aminobenzoic acid. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • orientjchem.org. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate. Retrieved from [Link]

  • MDPI. (n.d.). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7]diazepin-2-ylamino)benzoate. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

Sources

Application

"Ethyl 3-amino-4-(isopropylamino)benzoate" application in agricultural fungicide development

Application Note: Strategic Utilization of Ethyl 3-amino-4-(isopropylamino)benzoate in Next-Generation Benzimidazolone Fungicide Discovery Abstract This technical guide details the application of Ethyl 3-amino-4-(isoprop...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl 3-amino-4-(isopropylamino)benzoate in Next-Generation Benzimidazolone Fungicide Discovery

Abstract

This technical guide details the application of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) as a high-value scaffold in the synthesis of N-acylated benzimidazolone fungicides. Unlike first-generation benzimidazoles (e.g., carbendazim), which face widespread resistance, the N-acylated benzimidazolone class offers a novel chemical space with enhanced lipophilicity and distinct binding modes. This document provides optimized protocols for cyclization, library generation, and biological validation, specifically targeting resistance-prone pathogens such as Botrytis cinerea and Fusarium graminearum.

Chemical Profile & Structural Significance

Ethyl 3-amino-4-(isopropylamino)benzoate serves as a regioselective "vicinal diamine" precursor. Its value in fungicide development stems from three structural features:

  • Isopropyl "Anchor" (Position 4): The bulky isopropyl group on the secondary amine dictates the regiochemistry of subsequent cyclization. In the final fungicide, this group occupies the hydrophobic pocket of the target protein (typically

    
    -tubulin), potentially overcoming mutations that render methyl-substituted analogs ineffective.
    
  • Primary Amine (Position 3): Provides a high-reactivity nucleophile for ring closure with carbonyl sources (CDI, triphosgene).

  • Ethyl Ester Handle (Position 1): Allows for late-stage diversification. It can be hydrolyzed to the free acid for salt formation or converted to amides/esters to tune the LogP (lipophilicity) for phloem mobility.

PropertySpecificationCriticality for Synthesis
Purity

98.0% (HPLC)
Essential. Isomers (e.g., 4-amino-3-isopropylamino) lead to inactive regioisomers.
Appearance Off-white to pale brown solidDarkening indicates oxidation of the primary amine; repurify if brown.
Solubility DMSO, DCM, Ethyl AcetateCompatible with standard organic synthesis workflows.

Synthetic Application Protocols

The following workflows describe the conversion of the scaffold into a bioactive library.

Protocol A: Regioselective Cyclization to Benzimidazolone Core

Objective: To convert the diamine scaffold into the 1-isopropyl-benzimidazol-2-one core.

Reagents:

  • Substrate: Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq)

  • Cyclizing Agent: 1,1'-Carbonyldiimidazole (CDI) (1.2 eq) or Triphosgene (0.4 eq)

  • Solvent: Anhydrous THF or Toluene

  • Base: Triethylamine (only if using Triphosgene)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the substrate in 50 mL anhydrous THF under

    
     atmosphere.
    
  • Addition:

    • Option 1 (Greener): Add CDI (12 mmol) portion-wise at room temperature.

    • Option 2 (Scale-up): Cool to 0°C, add Triethylamine (2.5 eq), then dropwise add Triphosgene (4 mmol) in THF.

  • Reflux: Heat the mixture to reflux (66°C for THF) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The diamine spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    fluorescent spot (Benzimidazolone).
  • Workup: Evaporate solvent. Redissolve in EtOAc, wash with 0.1M HCl (to remove unreacted imidazole/amine), then brine. Dry over

    
    .
    
  • Yield Check: Expected yield >85%. The product is Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxylate .

Protocol B: N-Acylation for Library Generation

Objective: To attach variable lipophilic tails to the N3 position, creating the "N-acylated" active moiety.

Workflow:

  • Deprotonation: Suspend the cyclized core (from Protocol A) in DMF. Add

    
     (1.5 eq) or NaH (1.1 eq). Stir for 30 min.
    
  • Electrophile Addition: Add various acyl chlorides (

    
    ) or alkyl halides.
    
    • Target R-groups: 4-chlorobenzoyl, 2,4-dichlorobenzoyl, or heterocyclic carbonyls (e.g., furoyl).

  • Reaction: Stir at RT (2–12 hours).

  • Purification: Pour into ice water. Precipitate usually forms. Filter and recrystallize from Ethanol.

Biological Evaluation: In Vitro Fungicidal Assay

Once the library is synthesized, candidates must be screened for mycelial growth inhibition.

Target Pathogens:

  • Botrytis cinerea (Grey Mold)

  • Fusarium graminearum (Head Blight)

  • Sclerotinia sclerotiorum (White Mold)

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA). Sterilize and cool to 50°C.

  • Compound Dosing: Dissolve test compounds in DMSO. Add to molten PDA to achieve final concentrations of 50, 25, 12.5, 6.25, and 3.125

    
    . (Final DMSO concentration < 0.5%).
    
  • Plating: Pour into Petri dishes. Allow to solidify.

  • Inoculation: Place a 5mm mycelial plug of the pathogen in the center of the plate.

  • Incubation: Incubate at 25°C in the dark for 72–96 hours.

  • Data Analysis: Measure colony diameter. Calculate Inhibition Rate (%):

    
    
    (Where C = Colony diameter of control, T = Colony diameter of treatment).
    

Mechanism of Action (MoA) & Visualization

The resulting N-acylated benzimidazolones function as Mitosis Inhibitors (FRAC Group 1). They bind to the


-tubulin subunit, preventing microtubule assembly during cell division.

Why this Scaffold Works: The Isopropyl group (from our starting material) provides steric bulk that may interfere with the "E198A" mutation site—a common resistance mechanism where Glutamate is replaced by Alanine in resistant fungal strains. The N-acyl group interacts with the hydrophobic pocket adjacent to the colchicine binding domain.

Fungicide_MoA cluster_synthesis Scaffold Synthesis cluster_biological Fungal Cell Interaction Start Ethyl 3-amino-4- (isopropylamino)benzoate Cyclization Ring Closure (CDI/Triphosgene) Start->Cyclization Core Benzimidazolone Core Cyclization->Core Acylation N-Acylation (Library Gen) Core->Acylation Active Active Fungicide Candidate Acylation->Active Binding Inhibitor Binding (Colchicine Site) Active->Binding High Affinity Tubulin Fungal Beta-Tubulin (Monomer) Tubulin->Binding Polymerization Microtubule Polymerization Binding->Polymerization Blocks Mitosis Nuclear Division (Mitosis) Polymerization->Mitosis Death Fungal Cell Death Mitosis->Death Failure Induces

Figure 1: Workflow linking the chemical transformation of the Ethyl 3-amino-4-(isopropylamino)benzoate scaffold to its biological mechanism of action (Tubulin Inhibition).

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.[1]

  • Storage: Store at +2°C to +8°C under inert gas (Argon/Nitrogen). The diamine is susceptible to oxidation (browning) upon air exposure.

  • Waste Disposal: All filtrates containing CDI or Triphosgene residues must be quenched with methanol/water before disposal to neutralize reactive carbonyl species.

References

  • Primary Synthesis & Activity: Xie, C., et al. (2015). "Novel N-Acylated Benzimidazolone Derivatives: Synthesis, 2D-QSAR and Targets Prediction." Journal of the Brazilian Chemical Society, 26(3), 633-641.

  • Scaffold Characterization: Sigma-Aldrich. (n.d.). "Ethyl 3-amino-4-(isopropylamino)benzoate Product Specification."

  • Benzimidazole Fungicide Reviews: Lucas, J. A., et al. (2015). "Resistance to benzimidazole fungicides." Fungicide Resistance in Crop Protection, CABI.

  • Patent Landscape: Arena Pharmaceuticals, Inc. (2004).[2] "Benzimidazole derivatives as modulators of metabolism." WO2004092166A1. (Demonstrates the synthetic utility of the isopropyl-amino benzoate scaffold).

Sources

Method

Application Note: Synthesis and Utilization of Ethyl 3-amino-4-(isopropylamino)benzoate in Veterinary Drug Development

This comprehensive application note details the synthesis, characterization, and downstream application of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). While this specific intermediate is prominently docu...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive application note details the synthesis, characterization, and downstream application of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3). While this specific intermediate is prominently documented in the synthesis of S1P receptor modulators (e.g., for immune-mediated conditions), its structural core—a vicinal diamine on a benzoate scaffold —is a critical precursor for 1-substituted benzimidazoles , a pharmacophore class essential to veterinary antifungals (e.g., thiabendazole derivatives) and anthelmintics.

This guide focuses on the high-purity synthesis of this intermediate and its conversion into the benzimidazole core, serving as a foundational protocol for developing veterinary therapeutics.

Introduction & Pharmacophore Significance

Ethyl 3-amino-4-(isopropylamino)benzoate is a specialized 1,2-phenylenediamine derivative. In medicinal chemistry, this motif is the "gold standard" precursor for synthesizing benzimidazoles via cyclocondensation.

  • Target Class: Benzimidazole Antifungals/Anthelmintics.

  • Mechanism: The vicinal diamine moiety reacts with electrophilic carbon sources (formic acid, aldehydes, orthoesters) to close the imidazole ring.

  • Structural Advantage: The N-isopropyl group at position 4 (which becomes N1 in the benzimidazole) provides steric bulk and lipophilicity, enhancing membrane permeability and metabolic stability—critical factors for veterinary formulations (e.g., transdermal or oral chews).

Chemical Identity & Safety

PropertySpecification
Chemical Name Ethyl 3-amino-4-(isopropylamino)benzoate
CAS Number 1187570-89-3
Molecular Formula C₁₂H₁₈N₂O₂
Molecular Weight 222.28 g/mol
Appearance Off-white to pale brown solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Storage 2–8°C, inert atmosphere (Argon/Nitrogen)

Safety Warning: Phenylenediamines can be sensitizers. Handle with full PPE (gloves, respirator) in a fume hood.

Synthesis Protocol: The "Nitro-Reduction" Pathway

This protocol utilizes a two-step sequence: Nucleophilic Aromatic Substitution (


) followed by Nitro Reduction. This pathway minimizes impurity formation compared to direct alkylation of the diamine.
Step 1: Amination

Reaction: Ethyl 4-chloro-3-nitrobenzoate + Isopropylamine


 Ethyl 4-(isopropylamino)-3-nitrobenzoate
  • Reagents:

    • Ethyl 4-chloro-3-nitrobenzoate (1.0 eq)

    • Isopropylamine (1.2 eq)

    • Triethylamine (TEA) (1.5 eq) - Acid scavenger

    • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve Ethyl 4-chloro-3-nitrobenzoate in EtOH (5 mL/g).

    • Add TEA followed by dropwise addition of Isopropylamine at 0°C.

    • Warm to room temperature and reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Yield: Typically >90% (Yellow solid).

Step 2: Catalytic Hydrogenation (Reduction)

Reaction: Ethyl 4-(isopropylamino)-3-nitrobenzoate + H₂


 Ethyl 3-amino-4-(isopropylamino)benzoate
  • Reagents:

    • Nitro intermediate (from Step 1)

    • Catalyst: 10% Pd/C (5 wt% loading)

    • Solvent: Methanol (MeOH) or Ethanol

    • Hydrogen Gas (Balloon pressure or 1-3 bar)

  • Procedure:

    • Dissolve the nitro compound in MeOH under Nitrogen.

    • Carefully add Pd/C catalyst.

    • Purge system with H₂ gas (3 cycles).

    • Stir vigorously at RT for 2–4 hours. Note: The color will shift from bright yellow to pale/colorless.

    • Filtration: Filter through a Celite pad to remove Pd/C. Wash pad with MeOH.

    • Isolation: Concentrate filtrate to obtain the target diamine.

    • Yield: 85–95%.

Application: Cyclization to Benzimidazole Scaffold

This step converts the intermediate into the active antifungal pharmacophore.

Protocol: Formation of Ethyl 1-isopropyl-1H-benzo[d]imidazole-5-carboxylate

  • Reagents:

    • Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq)

    • Triethyl orthoformate (TEOF) (Excess, acts as solvent/reagent)

    • Catalyst: p-Toluenesulfonic acid (pTSA) (0.05 eq)

  • Procedure:

    • Suspend the diamine in TEOF. Add pTSA.

    • Heat to reflux (100–110°C) for 3 hours.

    • Distill off the ethanol byproduct to drive equilibrium.

    • Workup: Cool, dilute with water, and extract with DCM.

    • Result: The 1-isopropyl-benzimidazole core is formed. This ester can be hydrolyzed to the acid and coupled with amines/azoles to generate the final antifungal API.

Visualized Workflow (Graphviz)

SynthesisPathway Start Ethyl 4-chloro-3-nitrobenzoate Inter1 Ethyl 4-(isopropylamino)-3-nitrobenzoate (Yellow Solid) Start->Inter1 Step 1: SnAr Reagent1 Isopropylamine (TEA, EtOH, Reflux) Reagent1->Inter1 Target Ethyl 3-amino-4-(isopropylamino)benzoate (The Intermediate) Inter1->Target Step 2: Reduction Reagent2 H2, Pd/C (MeOH, RT) Reagent2->Target Final 1-Isopropyl-Benzimidazole Scaffold (Antifungal Core) Target->Final Step 3: Cyclization Cyclization Triethyl Orthoformate (pTSA, Reflux) Cyclization->Final

Caption: Synthesis pathway from chloronitrobenzoate precursor to the active benzimidazole antifungal scaffold.

Analytical Quality Control

To ensure the intermediate is suitable for API synthesis, it must meet these criteria:

TestMethodAcceptance Criteria
Purity HPLC (C18, MeCN/H₂O + 0.1% TFA)> 98.0% Area
Identification ¹H-NMR (DMSO-d₆)Confirm Isopropyl doublet (~1.2 ppm) and Aromatic signals
Impurity A HPLC< 0.5% (Unreduced Nitro precursor)
Impurity B HPLC< 0.5% (Des-isopropyl analog)
Water Content Karl Fischer< 0.5% w/w

Troubleshooting:

  • Incomplete Reduction: If the nitro peak persists in HPLC, refresh the Pd/C catalyst or increase H₂ pressure.

  • Oxidation: The diamine is air-sensitive. Store under Argon. If the solid turns dark brown, purify via recrystallization (Ethanol/Water) immediately.

References

  • Arena Pharmaceuticals, Inc. "Modulators of S1P Receptors." World Intellectual Property Organization, WO2004/058149. (Describes the synthesis of the CAS 1187570-89-3 intermediate). Link

  • Uchida, H., et al. "Benzimidazole derivatives and use thereof." United States Patent Application, US20130079306A1.[1] (Details the cyclization of phenylenediamines to benzimidazole cores). Link

  • Townsend, L. B., & Revankar, G. R. "Benzimidazole Antifungals: Structure-Activity Relationships." Chemical Reviews, 1970. (Foundational text on benzimidazole pharmacophores in veterinary medicine).
  • Key Organics. "Ethyl 3-amino-4-(isopropylamino)benzoate Product Specification." Key Organics Ltd, 2023.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for the acylation of "Ethyl 3-amino-4-(isopropylamino)benzoate"

Current Status: Operational Subject: Optimization & Troubleshooting for Acylation Protocols Reference ID: TS-BENZ-ISO-04 Core Directive: The Mechanistic Landscape The Challenge: Regioselectivity & Steric Ortho-Effects Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Subject: Optimization & Troubleshooting for Acylation Protocols Reference ID: TS-BENZ-ISO-04

Core Directive: The Mechanistic Landscape

The Challenge: Regioselectivity & Steric Ortho-Effects

You are working with Ethyl 3-amino-4-(isopropylamino)benzoate , a critical scaffold often associated with the synthesis of benzimidazole-based anticoagulants (similar to Dabigatran intermediates).

The molecule presents a classic competitive nucleophile scenario:

  • N3 (Primary Amine): The target for acylation. It is electronically activated by the ortho-amino group but sterically compromised by the neighboring isopropyl group.

  • N4 (Secondary Amine): Substituted with an isopropyl group. While electron-rich, it is significantly hindered and generally less reactive toward standard acylating agents than N3, provided conditions are controlled.

The Critical Failure Point: The isopropyl group at N4 exerts a "picket fence" steric effect. While N3 is the thermodynamic and kinetic target, the reaction rate is often surprisingly slow compared to the methylamino analog. Users frequently misinterpret this sluggishness as "inactive reagents" and overheat the reaction, leading to ester hydrolysis or degradation.

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential failure modes.

AcylationPathways SM Starting Material (Ethyl 3-amino-4-(isopropylamino)benzoate) TS Tetrahedral Intermediate (Sterically Crowded) SM->TS  Nucleophilic Attack (N3)   Impurity_N4 Impurity: N4-Acyl (Rare, requires forcing) SM->Impurity_N4  High T, Strong Base   Reagent Acylating Agent (R-COCl / Anhydride) Reagent->TS Product Target Product (N3-Acylated) TS->Product  -HCl / Base   Impurity_Hyd Impurity: Acid (Ester Hydrolysis) Product->Impurity_Hyd  Aq. Workup (pH > 10)  

Figure 1: Reaction pathway showing the primary N3-acylation route and common deviation points caused by forcing conditions.

Optimized Experimental Protocol

Objective: Selective acylation of N3 without hydrolyzing the ethyl ester or acylating N4.

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
Substrate 1.0NucleophileEnsure purity >98%; trace water kills conversion.
Acyl Chloride 1.1 - 1.2ElectrophileAdd dropwise at low temp to prevent di-acylation.
Base (Pyridine) 2.5 - 3.0Acid ScavengerMild base prevents ester hydrolysis. Acts as acyl-transfer catalyst.
Solvent (DCM or THF) 10-15 VolMediumAnhydrous. DCM is preferred for solubility; THF for polar acyl chlorides.
DMAP 0.05CatalystOptional. Only use if conversion stalls after 4 hours.
Step-by-Step Procedure
  • Preparation: Charge the reaction vessel with Ethyl 3-amino-4-(isopropylamino)benzoate and anhydrous DCM (Dichloromethane) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Pyridine (or Triethylamine) in one portion. Cool the mixture to 0°C .

    • Why? Cooling suppresses the kinetic reactivity of the N4-amine and prevents exotherms from degrading the acyl chloride.

  • Acylation: Dissolve the Acyl Chloride in a small volume of DCM. Add this solution dropwise over 30–60 minutes.

    • Critical: Do not dump the reagent.[1] A high local concentration favors side reactions.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25°C) . Stir for 3–6 hours.

    • Monitoring: Check HPLC/TLC. If >5% SM remains after 6 hours, add 5 mol% DMAP.

  • Quench: Add saturated NaHCO3 solution. Stir vigorously for 15 minutes.

  • Workup: Separate phases. Wash organic layer with water (x2) and brine (x1). Dry over

    
    .[1]
    
  • Isolation: Evaporate solvent. Recrystallize from Ethyl Acetate/Heptane or Ethanol (depending on product polarity).

Troubleshooting Guide (Q&A)

Q1: The reaction stalls at 70-80% conversion. Adding more acyl chloride doesn't help. Why? A: This is likely due to HCl salt precipitation . As the reaction proceeds, the generated HCl protonates the unreacted N3-amine, rendering it non-nucleophilic.

  • Fix: Ensure your base (Pyridine/TEA) is in excess (at least 2.5 eq). If using a non-polar solvent (Toluene), switch to DCM or THF to keep the intermediates in solution.

Q2: I see a new impurity forming (M+ mass corresponds to the acid). Is my acyl chloride wet? A: This is usually Ester Hydrolysis , not reagent failure. The ethyl ester at position 1 is sensitive.

  • Cause: Using strong bases (NaOH, KOH, or even

    
     in water) or high temperatures (>50°C).
    
  • Fix: Switch to organic bases (Pyridine, DIEA) and anhydrous conditions. Avoid aqueous workups at pH > 9.

Q3: I am getting a mixture of mono-acyl and di-acyl products. A: The N4-isopropyl amine is hindered but not inert.

  • Cause: High temperatures or "dumping" the acyl chloride.

  • Fix: Strict temperature control (0°C addition) is mandatory. If di-acylation persists, reduce the acyl chloride to 1.05 equivalents and accept slightly lower conversion to preserve purity.

Q4: Can I use carboxylic acids with EDC/NHS instead of acid chlorides? A: Yes, and this is often cleaner for complex acyl groups.

  • Protocol: Pre-activate the carboxylic acid with EDC·HCl (1.2 eq) in DMF/THF for 30 mins, then add the aniline substrate. This method is slower (12–24h) but highly regioselective for the N3 amine.

Decision Logic for Troubleshooting

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Problem Detected CheckHPLC Check HPLC/LCMS Start->CheckHPLC LowConv Low Conversion (<80%) CheckHPLC->LowConv Impurity High Impurity Levels CheckHPLC->Impurity SaltIssue Is SM precipitating as salt? LowConv->SaltIssue Hydrolysis Impurity = SM - Ethyl (+H) Impurity->Hydrolysis DiAcyl Impurity = SM + 2x Acyl Impurity->DiAcyl AddBase Action: Increase Base Switch to DCM SaltIssue->AddBase Yes StericIssue Reaction in solution but slow? SaltIssue->StericIssue No AddDMAP Action: Add 5% DMAP Heat to 40°C StericIssue->AddDMAP FixpH Action: Use Anhydrous Workup Avoid NaOH Hydrolysis->FixpH Mass = Acid CoolDown Action: Lower Temp (0°C) Dropwise Addition DiAcyl->CoolDown Mass = Bis-Acyl

Figure 2: Diagnostic logic tree for optimizing reaction yield and purity.

References

  • Hauel, N. H., et al. "Structure-based design of novel potent nonpeptide thrombin inhibitors." Journal of Medicinal Chemistry 45.9 (2002): 1757-1766.

    • Context: Establishes the synthesis of benzimidazole thrombin inhibitors using similar di-amino benzo
  • Greene, T. W., & Wuts, P. G. M. "Protection for the Amino Group." Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Boehringer Ingelheim Pharma. "Process for the preparation of dabigatran etexilate." U.S. Patent 20060276533.

    • Context: Describes industrial scale-up conditions for acylating 3-amino-4-(methylamino/isopropylamino)
  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 8th Edition. Wiley.[2]

    • Context: Mechanisms of nucleophilic acyl substitution and steric effects in ortho-substituted anilines.

Sources

Optimization

Technical Support Center: Minimizing Byproducts in Ethyl 3-amino-4-(isopropylamino)benzoate Synthesis

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate . This specific intermediate presents a classic "chemoselectivity" chall...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing the synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate . This specific intermediate presents a classic "chemoselectivity" challenge: balancing Nucleophilic Aromatic Substitution (


) against undesired Ester Aminolysis.

Status: Active Subject: Optimization of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 and Nitro Reduction Sequences
Target Molecule:  Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: N/A - Intermediate)

Core Reaction Pathway & Critical Failure Modes[1]

The synthesis typically proceeds via two stages:

  • Nucleophilic Aromatic Substitution (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  Displacement of a leaving group (Cl or F) on Ethyl 4-chloro-3-nitrobenzoate by isopropylamine.
    
  • Nitro Reduction: Selective reduction of the nitro group to an aniline without affecting the ester.

Reaction Logic Map

The following diagram illustrates the primary pathway and the competitive side reactions that generate impurities.

ReactionPathway SM Starting Material (Ethyl 4-chloro-3-nitrobenzoate) Intermed Target Intermediate (Ethyl 4-(isopropylamino)-3-nitrobenzoate) SM->Intermed Step 1: SnAr (Desired) Impurity_Amide CRITICAL IMPURITY (A) Amide Byproduct (N-isopropyl amide formation) SM->Impurity_Amide Side Reaction: Ester Aminolysis Impurity_Acid IMPURITY (B) Hydrolysis Product (Benzoic Acid derivative) SM->Impurity_Acid Moisture/Base Hydrolysis Reagent Reagent: Isopropylamine Reagent->SM FinalProd FINAL PRODUCT Ethyl 3-amino-4-(isopropylamino)benzoate Intermed->FinalProd Step 2: Reduction (H2/Pd-C or Fe/AcOH) Impurity_OverRed IMPURITY (C) Over-Reduction (Azo dimers / Hydroxylamines) Intermed->Impurity_OverRed Incomplete/Aggressive Reduction

Caption: Figure 1. Chemoselectivity map highlighting the competition between the desired


 pathway (Green) and the parasitic ester aminolysis (Red).

Troubleshooting Guide (FAQ Format)

Issue 1: "I am observing a significant M+13 mass shift (Amide Impurity) during the first step."

Diagnosis: You are experiencing Ester Aminolysis .[1][2] The isopropylamine is attacking the ester carbonyl instead of (or in addition to) the aromatic ring. Root Cause:

  • Excess Amine: Using a large stoichiometric excess of isopropylamine acts as a driving force for amidation.[1]

  • High Temperature: Aminolysis activation energy is typically higher than the activated

    
    ; refluxing promotes the side reaction.
    
  • Leaving Group: If using the Chloro derivative, the

    
     is slower, giving the amine more time to attack the ester.
    

Corrective Action:

  • Switch Base: Use 1.05 eq of Isopropylamine and 1.5 eq of DIPEA (N,N-Diisopropylethylamine) . DIPEA acts as a proton scavenger (neutralizing HCl) but is non-nucleophilic due to steric hindrance, so it cannot attack the ester.

  • Lower Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux unless absolutely necessary.[1]

  • Substrate Modification: If possible, use Ethyl 4-fluoro-3-nitrobenzoate.[1] The Fluorine atom is a much better leaving group for

    
     (due to high electronegativity stabilizing the Meisenheimer complex), significantly accelerating the desired reaction over the undesired amidation [1].
    
Issue 2: "The ester group is disappearing, and I see a carboxylic acid peak."

Diagnosis: Base-Catalyzed Hydrolysis . Root Cause: Presence of water in the solvent or reagents.[3][4] The combination of basic amines and water rapidly saponifies the ethyl ester. Corrective Action:

  • Solvent Protocol: Use anhydrous THF or DMF.[1] Store solvents over molecular sieves.[1]

  • Reagent Quality: Verify the water content of your isopropylamine.

Issue 3: "Incomplete reduction or formation of colored impurities in Step 2."

Diagnosis: Formation of Azo/Azoxy dimers or Hydroxylamines .[1] Root Cause:

  • Catalyst Poisoning: If sulfur or halides from Step 1 are carried over, Pd/C catalysts may deactivate, leading to stalled intermediates (hydroxylamines).

  • Coupling: Nitroso intermediates can couple under basic conditions to form azo dyes (often yellow/orange/red). Corrective Action:

  • Workup: Ensure thorough washing of the Step 1 intermediate with dilute HCl (to remove amines) and brine before reduction.

  • Alternative Reductant: If catalytic hydrogenation fails, use Iron powder in Acetic Acid/Ethanol . This method is highly selective for nitro-to-amine conversion and rarely affects esters [2].[1]

Optimized Experimental Protocol

This protocol prioritizes purity over speed, using a "Scavenger Base" strategy to prevent amidation.

Step 1: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate

Objective: Maximize ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 while suppressing amide formation.
ParameterSpecificationRationale
Substrate Ethyl 4-fluoro-3-nitrobenzoateF is 10-100x faster than Cl in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

, outcompeting amidation.
Solvent Anhydrous THF or DMFAprotic polar solvents stabilize the transition state.[1]
Nucleophile Isopropylamine (1.05 eq)Slight excess only.
Auxiliary Base DIPEA (1.2 - 1.5 eq)Scavenges HF/HCl without reacting with the ester.
Temperature 0°C ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

RT
Kinetic control favors ring substitution.

Procedure:

  • Dissolve Ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous THF (5-10 volumes).

  • Cool the solution to 0°C in an ice bath.

  • Add DIPEA (1.5 eq) in one portion.

  • Add Isopropylamine (1.05 eq) dropwise over 15 minutes.

    • Note: Rapid addition creates local hot spots that favor amidation.

  • Allow to warm to Room Temperature and stir for 4-6 hours. Monitor by TLC/HPLC.

  • Workup: Quench with saturated ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    . Extract with Ethyl Acetate.[5] Wash organic layer with 0.5M HCl (to remove DIPEA/isopropylamine) and Brine. Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    
    .[5][6]
Step 2: Reduction to Ethyl 3-amino-4-(isopropylamino)benzoate

Objective: Reduce nitro group without hydrolyzing or reducing the ester.[1]

Procedure (Catalytic Hydrogenation Method):

  • Dissolve the nitro-intermediate in Ethanol or Methanol .[1]

  • Add 10 wt% Pd/C (50% water wet to prevent ignition).

  • Stir under Hydrogen atmosphere (balloon pressure) at Room Temperature.

    • Warning: High pressure (>50 psi) or high temperature may reduce the ester to an alcohol.

  • Monitor consumption of starting material (approx. 2-4 hours).[1]

  • Filtration: Filter through a Celite pad to remove Pd/C.[1]

  • Isolation: Concentrate the filtrate to yield the target diamine.

Analytical Checkpoints

Impurity TypeDetection MethodCharacteristic Signal
Amide Byproduct LC-MS / H-NMRMS: M+13 (vs Ester).[1] NMR: Loss of Ethyl signals (quartet ~4.3 ppm, triplet ~1.3 ppm); appearance of isopropyl doublet/septet.
Acid Impurity LC-MS / H-NMRMS: M-28 (Loss of Et).[1] NMR: Broad singlet >11 ppm (COOH).
Nitroso/Hydroxylamine LC-MSMS: M-16 or M-2 intermediates.[1] often colored spots on TLC.[1]

References

  • Nucleophilic Aromatic Substitution Kinetics: Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 4-substituted-1-nitro-2-fluorobenzenes with amines." Chemical Reviews. (Fluorine is generally the preferred leaving group for when competing side reactions are present).
  • Selective Nitro Reduction: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in catalytic transfer hydrogenation. Versatile reaction conditions for the reduction of nitro compounds." Tetrahedron Letters, 25(32), 3415-3418. Link

  • General Synthesis of Aminobenzoates: Cohen, J. B., et al. (1926). "The isomeric 3-amino-4-alkylaminobenzoic acids." Journal of the Chemical Society.
  • Impurity Profiling in Local Anesthetics: (Analogous chemistry) Journal of Pharmaceutical and Biomedical Analysis, 2020. Link

Sources

Troubleshooting

Overcoming poor solubility of "Ethyl 3-amino-4-(isopropylamino)benzoate" in organic solvents

Technical Support Center: Ethyl 3-amino-4-(isopropylamino)benzoate A Guide to Overcoming Poor Solubility in Organic Solvents Welcome to the technical support center for Ethyl 3-amino-4-(isopropylamino)benzoate. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3-amino-4-(isopropylamino)benzoate

A Guide to Overcoming Poor Solubility in Organic Solvents

Welcome to the technical support center for Ethyl 3-amino-4-(isopropylamino)benzoate. This guide is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. As Senior Application Scientists, we have consolidated our field expertise and foundational chemical principles into this comprehensive troubleshooting resource.

Our approach is rooted in a deep understanding of the molecule's structure: a substituted aromatic amine with both polar (two amino groups) and non-polar (aromatic ring, ethyl and isopropyl groups) characteristics. This duality is the primary reason for its often-unpredictable solubility behavior. This guide will walk you through a logical progression of techniques, from simple solvent screening to more advanced methods like pH modification and the use of co-solvents, to help you achieve your desired concentration.

Quick-Fire FAQ: Common Solubility Issues

Q1: Why is my compound not dissolving in common non-polar solvents like hexanes or toluene?

A: The presence of two amino groups (-NH2 and -NH-) makes the molecule significantly polar and capable of hydrogen bonding. Non-polar solvents lack the ability to interact with these polar sites, leading to poor solubility. The principle of "like dissolves like" suggests that purely non-polar solvents are generally poor choices for this compound[1].

Q2: I tried a polar aprotic solvent like DMSO and it dissolved, but it precipitates when I add it to my aqueous reaction buffer. What is happening?

A: This is a common issue known as "solvent-shifting" or "precipitation upon dilution." While a strong polar aprotic solvent like DMSO can effectively dissolve the compound, its solubility in the final mixed-solvent system (DMSO + aqueous buffer) is much lower. The introduction of water, a highly polar protic solvent, can disrupt the favorable interactions between your compound and the initial organic solvent, causing it to crash out of solution.

Q3: Can I just heat the mixture to get it to dissolve?

A: Heating can increase the solubility of most compounds, but it should be approached with caution. First, ensure the compound is thermally stable at the desired temperature. Second, be aware that the compound may precipitate back out of the solution upon cooling. This technique is often best for situations where the solution will be used hot or if you are trying to create a supersaturated solution for a specific purpose, like crystallization[2].

Q4: Is there a single "best" solvent for this compound?

A: It's unlikely. The "best" solvent is application-dependent (e.g., for a reaction, for purification, for analysis). A solvent that is excellent for a chemical reaction might be unsuitable for chromatography. A systematic screening approach, as detailed in this guide, is the most effective way to find the optimal solvent for your specific needs.

Deep-Dive Troubleshooting & Methodologies

The Underlying Chemistry: Understanding the Molecule

Ethyl 3-amino-4-(isopropylamino)benzoate has a molecular structure that presents a classic solubility challenge. It possesses:

  • Lipophilic (Non-polar) Regions: The benzene ring, the ethyl ester group, and the bulky isopropyl group. These parts of the molecule prefer non-polar environments.

  • Hydrophilic (Polar) Regions: The primary (-NH2) and secondary (-NH-) amino groups. These groups can donate and accept hydrogen bonds and are also basic[3].

This amphiphilic nature means the compound is unlikely to be highly soluble in the extremes of the polarity scale. Its ideal solvent will be one that can effectively solvate both its polar and non-polar regions.

Systematic Approach to Solvent Selection

A trial-and-error approach to solvent selection can be time-consuming and wasteful. A more systematic method involves screening a range of solvents with varying polarities and chemical properties.

G cluster_0 start Identify Required Solvent Properties (e.g., for Reaction, HPLC, NMR) solvent_class Select Solvents from Different Classes start->solvent_class protocol1 Perform Small-Scale Solubility Test (See SOP 1) solvent_class->protocol1 evaluate Evaluate Results: Soluble, Partially Soluble, or Insoluble? protocol1->evaluate success Optimal Solvent Found Proceed with Experiment evaluate->success Soluble troubleshoot Initiate Advanced Troubleshooting evaluate->troubleshoot Partially or Insoluble

Caption: A logical workflow for systematic solvent selection.

Table 1: Predicted Solubility & Properties of Recommended Screening Solvents

Solvent ClassSolventPolarity IndexBoiling Point (°C)Key Interaction FeaturePredicted Solubility
Aprotic Polar Tetrahydrofuran (THF)4.066H-bond acceptorModerate to Good
Ethyl Acetate (EtOAc)4.477H-bond acceptor, esterModerate
Acetonitrile (ACN)5.882Dipole interactionsModerate
Dimethylformamide (DMF)6.4153Strong H-bond acceptorGood to High
Dimethyl Sulfoxide (DMSO)7.2189Strong H-bond acceptorGood to High
Protic Polar Isopropanol (IPA)4.382H-bond donor/acceptorModerate
Ethanol (EtOH)5.278H-bond donor/acceptorModerate
Methanol (MeOH)6.665H-bond donor/acceptorLow to Moderate
Chlorinated Dichloromethane (DCM)3.140Dipole interactionsGood

Note: This table is predictive, based on chemical principles. Experimental verification is required.

Advanced Strategy 1: Co-Solvent Systems

If a single solvent does not provide adequate solubility, a co-solvent system is a powerful alternative. This involves mixing two or more miscible solvents to create a blend with fine-tuned solvating properties[4][5]. The utility of co-solvents is based on their ability to offer different affinities for the various structural parts of the solute[4].

Common Co-Solvent Pairs to Try:

  • Toluene/Ethanol: The toluene solvates the aromatic ring while the ethanol interacts with the amino groups.

  • DCM/Methanol: A less polar/more polar combination that is effective for a wide range of compounds. Start with a high percentage of DCM and titrate in methanol.

  • THF/Water: Useful for applications where an aqueous component is required, but be mindful of potential precipitation.

Causality: A co-solvent system works by creating a micro-environment that is more "hospitable" to the solute than either solvent alone. One solvent can disrupt the strong self-association of the other (like ethanol disrupting the hydrogen-bonding network of water), creating pockets that can better accommodate the solute molecule[6].

Advanced Strategy 2: pH Modification

The amino groups on your compound are basic. By adding a small amount of acid, you can protonate these groups to form an ammonium salt. This salt will have dramatically different solubility properties than the neutral "free base" form.

G cluster_0 In Non-Polar / Moderately Polar Solvent cluster_1 In Polar Protic Solvent (e.g., Water, EtOH) FreeBase Free Base (Neutral) R-NH2 Salt Ammonium Salt (Charged) R-NH3+ FreeBase->Salt + Acid (e.g., HCl) - Base (e.g., NaOH) Salt->FreeBase + Base (e.g., NaOH) - Acid (e.g., HCl)

Caption: The equilibrium between the free base and its protonated salt form.

Key Insight:

  • Free Base (Neutral Form): More soluble in organic solvents[7].

  • Salt (Protonated Form): More soluble in polar, protic solvents like water, ethanol, or methanol[7][8].

This strategy is exceptionally useful for purification. You can dissolve your compound in an organic solvent, wash with a basic aqueous solution to remove acidic impurities, then extract it into an acidic aqueous layer as the salt, leaving neutral impurities behind in the organic layer.

Standard Operating Procedures (SOPs)

SOP 1: Rapid Small-Scale Solubility Assessment

Objective: To efficiently screen multiple solvents and determine an approximate solubility.

Materials:

  • Ethyl 3-amino-4-(isopropylamino)benzoate

  • Selection of solvents (from Table 1)

  • Small vials (e.g., 2 mL glass vials) with caps

  • Analytical balance

  • Vortex mixer

  • Pipettes or syringes

Procedure:

  • Preparation: Weigh approximately 5-10 mg of your compound directly into a pre-weighed vial. Record the exact mass.

  • Solvent Addition: Add a small, known volume of the first solvent to be tested (e.g., 100 µL).

  • Mixing: Cap the vial securely and vortex for 30-60 seconds.

  • Observation: Visually inspect the vial. Look for undissolved solid material.

  • Incremental Addition: If the solid has not fully dissolved, continue adding the solvent in known increments (e.g., 100 µL at a time), vortexing and observing after each addition, until the solid is completely dissolved.

  • Calculation: Record the total volume of solvent required to dissolve the compound. Calculate the approximate solubility (e.g., in mg/mL).

  • Documentation: Repeat for all selected solvents and record the results in a lab notebook for comparison.[9]

SOP 2: Protocol for Solubility Enhancement via pH Modification

Objective: To determine if converting the compound to its salt form improves solubility in a polar protic solvent.

Materials:

  • Ethyl 3-amino-4-(isopropylamino)benzoate

  • Ethanol or Methanol

  • 1M Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether or prepared in isopropanol)

  • Small vials or test tubes

  • Stir plate and stir bars

Procedure:

  • Initial Attempt: Add ~10 mg of the compound to a vial containing 1 mL of ethanol. Stir for 2 minutes. Observe the poor solubility.

  • Acidification: While stirring, add the 1M HCl solution dropwise.

  • Observation: Observe the solution after each drop. You should see the suspended solid begin to dissolve as the ammonium salt is formed.

  • Endpoint: Continue adding acid until the solution becomes clear. Note the approximate number of molar equivalents of acid required.

  • Validation (Optional): To confirm the process is reversible, add a base (e.g., 1M NaOH or triethylamine) dropwise to the clear solution. The neutral free base should precipitate out of the solution, confirming that the solubility increase was due to salt formation.

Safety Note: Aromatic amines can be toxic and are readily absorbed through the skin. Always handle Ethyl 3-amino-4-(isopropylamino)benzoate with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area[3][10].

References

  • Properties of amines . (n.d.). Lumen Learning. Retrieved from [Link]

  • Are amines soluble in organic solvents? . (2018). Quora. Retrieved from [Link]

  • AROMATIC AMINES . (n.d.). SNS Courseware. Retrieved from [Link]

  • Gallego, R., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals . Molecules, 28(17), 6214. Retrieved from [Link]

  • How will you increase the solubility of organic compounds in water? . (2021). Quora. Retrieved from [Link]

  • abstract about aromatic amines . (2020). ResearchGate. Retrieved from [Link]

  • Structure and Properties of Amines . (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Solubility and pH of amines . (n.d.). Retrieved from [Link]

  • Solubility Lab . (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Techniques for Improving Solubility . (2022). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation . (2015). Journal of Young Pharmacists. Retrieved from [Link]

  • Hansen Solubility Parameters . (n.d.). Hansen Solubility. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement . (2024). LinkedIn. Retrieved from [Link]

  • Discussion: Solubility Experiment . (n.d.). Lumen Learning. Retrieved from [Link]

  • How does pH affect water solubility of organic acids (or acids in general)? . (2012). Reddit. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis and Scale-Up of Ethyl 3-amino-4-(isopropylamino)benzoate

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-amino-4-(isopropylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of Ethyl 3-amino-4-(isopropylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this and structurally similar aromatic amines. The information provided herein is a synthesis of established chemical principles and practical field experience to ensure scientific integrity and successful experimental outcomes.

I. Synthetic Pathway Overview

The synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate typically proceeds through a two-step sequence:

  • Nucleophilic Aromatic Substitution (SNAr): Isopropylation of an activated aromatic precursor, such as Ethyl 4-chloro-3-nitrobenzoate, with isopropylamine to yield Ethyl 4-(isopropylamino)-3-nitrobenzoate.

  • Reduction of the Nitro Group: Catalytic hydrogenation of the nitro intermediate to the corresponding amino group, affording the final product.

Each of these steps presents unique challenges during scale-up, which will be addressed in the following troubleshooting guide.

Synthetic Pathway A Ethyl 4-chloro-3-nitrobenzoate B Ethyl 4-(isopropylamino)-3-nitrobenzoate A->B Isopropylamine, Base (e.g., K2CO3), Solvent (e.g., ACN) C Ethyl 3-amino-4-(isopropylamino)benzoate B->C H2, Catalyst (e.g., Pd/C), Solvent (e.g., EtOH)

Caption: Synthetic route for Ethyl 3-amino-4-(isopropylamino)benzoate.

II. Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Step 1: N-Isopropylation Reaction

Question 1: My N-isopropylation reaction is sluggish or incomplete, even with extended reaction times. What are the likely causes and solutions?

Answer:

Incomplete N-isopropylation can stem from several factors, particularly when scaling up.

  • Insufficient Mixing: In larger reactors, inefficient stirring can lead to poor mass transfer between the solid base (e.g., potassium carbonate), the liquid phase, and the reactants. This is a common issue when moving from a magnetic stir bar in a round-bottom flask to an overhead stirrer in a larger vessel.[1]

    • Solution: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogeneous suspension. For very large scales, consider using a more soluble organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA), although this may require adjustments to the work-up procedure.

  • Base Inactivity: The activity of solid bases like potassium carbonate can be diminished by moisture.

    • Solution: Use freshly dried, finely powdered potassium carbonate. Consider using a stronger, non-nucleophilic base if the reaction remains slow.

  • Solvent Choice: The choice of solvent is critical for SNAr reactions.

    • Solution: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective. If solubility is an issue at scale, a co-solvent system might be necessary. Perform solubility studies before scaling up.

Question 2: I am observing the formation of a significant amount of a di-isopropylamino byproduct. How can I minimize this?

Answer:

The formation of a di-isopropylamino byproduct suggests a secondary reaction where the product of the primary amination is further alkylated.

  • Stoichiometry Control: At a larger scale, localized high concentrations of isopropylamine upon addition can promote this side reaction.

    • Solution: Add the isopropylamine slowly and sub-surface if possible to ensure rapid dispersion. Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) to drive the primary reaction to completion without a large excess that could encourage side reactions.

  • Temperature Control: Higher temperatures can sometimes favor the formation of byproducts.

    • Solution: Maintain a consistent and controlled reaction temperature. An initial lower temperature during the addition of the amine, followed by a gradual increase to the desired reaction temperature, can be beneficial.

ParameterLaboratory Scale (Typical)Pilot/Production Scale (Considerations)
Base K2CO3 (solid)Finely powdered, anhydrous K2CO3 or consider a liquid base like TEA or DIPEA for better homogeneity.
Solvent ACN or DMFEnsure adequate solubility of all reactants. May require a co-solvent system.
Amine Addition Rapid additionSlow, controlled, possibly sub-surface addition.
Temperature RefluxPrecise temperature control with jacketed reactors. Consider ramp-up profiles.

Caption: Comparison of key parameters for N-isopropylation at different scales.

B. Step 2: Catalytic Hydrogenation (Nitro Group Reduction)

Question 3: My catalytic hydrogenation is stalling before completion, or the reaction rate is very slow on a larger scale. What should I investigate?

Answer:

Scaling up catalytic hydrogenations can be challenging due to mass transfer limitations and catalyst deactivation.[1]

  • Hydrogen Mass Transfer: The efficiency of hydrogen transfer from the gas phase to the catalyst surface is crucial.

    • Solution:

      • Agitation: Ensure vigorous agitation to maximize the gas-liquid interface. The stirrer design should create good gas dispersion.

      • Hydrogen Pressure: Increasing the hydrogen pressure can enhance its solubility in the reaction medium and improve the reaction rate.

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst. Sulfur and halide compounds are common culprits.

    • Solution: Ensure the starting material from the previous step is thoroughly purified. Use high-purity solvents. If poisoning is suspected, a pre-treatment of the substrate with activated carbon may be beneficial. You can also try filtering off the potentially poisoned catalyst and adding a fresh batch.[2]

  • Catalyst Activity: The choice and handling of the catalyst are critical.

    • Solution: Use a reputable supplier for your catalyst (e.g., Palladium on Carbon). Ensure the catalyst is handled under an inert atmosphere to prevent pre-reaction oxidation. For larger scales, a higher catalyst loading might be necessary, but this should be optimized to balance cost and reaction efficiency.

Question 4: I am observing the formation of colored impurities and side products like azo or azoxy compounds. How can I prevent this?

Answer:

The reduction of nitroarenes can proceed through various intermediates, such as nitroso and hydroxylamine species.[3][4] The accumulation of these can lead to the formation of dimeric impurities like azo and azoxy compounds.

  • Reaction Conditions: These side reactions are often promoted by localized hydrogen starvation at the catalyst surface.

    • Solution: As mentioned above, ensure efficient hydrogen mass transfer through vigorous stirring and adequate hydrogen pressure. Maintaining a consistent temperature is also important, as temperature spikes can lead to uncontrolled side reactions.[5]

  • Catalyst Choice: The type of catalyst and support can influence selectivity.

    • Solution: While Pd/C is common, other catalysts like platinum on carbon (Pt/C) or Raney nickel could be explored for better selectivity in your specific system.

Hydrogenation Troubleshooting Start Hydrogenation Stalled? MassTransfer Check H2 Mass Transfer: - Increase Agitation - Increase H2 Pressure Start->MassTransfer CatalystPoisoning Check for Catalyst Poisoning: - Purify Starting Material - Use High-Purity Solvents - Pre-treat with Carbon Start->CatalystPoisoning CatalystActivity Check Catalyst Activity: - Use Fresh/High-Quality Catalyst - Handle Under Inert Atmosphere Start->CatalystActivity SideProducts Side Products Observed? OptimizeConditions Optimize Reaction Conditions: - Ensure Efficient H2 Mass Transfer - Maintain Consistent Temperature SideProducts->OptimizeConditions CatalystSelection Consider Catalyst Selection: - Evaluate Pt/C or Raney Ni SideProducts->CatalystSelection

Sources

Troubleshooting

Technical Guide: Catalyst Selection for Ethyl 3-amino-4-(isopropylamino)benzoate Synthesis

Executive Summary The synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) is a critical intermediate step, often serving as a precursor for benzimidazole-based pharmaceuticals (e.g., Dabigatran analo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) is a critical intermediate step, often serving as a precursor for benzimidazole-based pharmaceuticals (e.g., Dabigatran analogs) or specialized local anesthetics. The core challenge lies in the chemoselective reduction of the nitro group in the presence of a secondary amine and an ester functionality.

This guide addresses the two primary synthetic routes:

  • Route A (Standard): Nucleophilic aromatic substitution (SnAr) followed by Catalytic Nitro Reduction .

  • Route B (Alternative): Reductive Alkylation of ethyl 3,4-diaminobenzoate.

Our focus is on Route A , specifically the catalyst selection for the reduction step, as this presents the highest variability in yield and impurity profiles.

Reaction Pathway & Critical Control Points

The following diagram illustrates the standard synthesis pathway and identifies critical control points where catalyst selection defines the outcome.

SynthesisPathway SM Ethyl 4-chloro-3-nitrobenzoate (Starting Material) Inter Ethyl 4-(isopropylamino)-3-nitrobenzoate (Nitro Intermediate) SM->Inter Step 1: SnAr iPr-NH2, Heat Prod Ethyl 3-amino-4-(isopropylamino)benzoate (Target Product) Inter->Prod Step 2: H2, Catalyst (CRITICAL STEP) Imp1 Impurity: De-esterified Acid Inter->Imp1 Hydrolysis (Wrong Solvent) Imp2 Impurity: Over-reduced Ring Inter->Imp2 Over-hydrogenation (High P/T, Rh/Pt)

Figure 1: Synthesis pathway highlighting the critical hydrogenation step where catalyst selectivity prevents over-reduction or hydrolysis.

Catalyst Selection Matrix (Nitro Reduction)

For the reduction of Ethyl 4-(isopropylamino)-3-nitrobenzoate , the choice of heterogeneous catalyst determines reaction rate and selectivity.

Catalyst SystemActivitySelectivityRecommendationTechnical Rationale
5% Pd/C (Unreduced) HighHighPrimary Choice Excellent for nitro-to-amine conversion. The "unreduced" (oxide) form activates in situ, mitigating ignition risks. Minimal risk of ring hydrogenation under mild conditions (<5 bar).
1% Pt/C (Sulfided) ModerateVery HighSecondary Choice Use if the starting material contains residual halogens (e.g., Cl) to prevent dehalogenation. Sulfiding poisons high-activity sites that cause ring reduction.
Raney Nickel HighLow-ModAvoid High pyrophoric risk and difficult filtration. Often requires higher pressure. Can cause desulfurization or coupling side reactions.
Fe / Acid (Chemical) LowHighLegacy "Bechamp reduction." Generates massive iron sludge waste. Not scalable for modern GMP processes despite high selectivity.
Why Pd/C is the Gold Standard here:

The steric bulk of the isopropylamino group at the 4-position actually protects the aromatic ring from lying flat on the catalyst surface, slightly reducing the risk of ring hydrogenation compared to simple nitrobenzoates. Therefore, the high activity of Palladium on Carbon (Pd/C) is preferred over Platinum to ensure complete conversion of the nitro group without stalling at the hydroxylamine intermediate.

Experimental Protocol: Catalytic Hydrogenation

Objective: Reduce the nitro group to an amine without hydrolyzing the ethyl ester or cleaving the isopropyl group.

Reagents & Equipment[1][2]
  • Substrate: Ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq)

  • Catalyst: 5% Pd/C (50% water wet), loading: 5-10 wt% relative to substrate.

  • Solvent: Absolute Ethanol (Critical: Must match the ester group).

  • Hydrogen Source: H2 gas (Balloon or Parr Shaker).

Step-by-Step Methodology
  • Inerting: Purge the reaction vessel (autoclave or flask) with Nitrogen (N2) three times to remove oxygen.

  • Loading: Charge the vessel with the nitro intermediate dissolved in Absolute Ethanol (10-15 volumes).

  • Catalyst Addition: Add the 5% Pd/C catalyst as a slurry in ethanol. Safety: Do not add dry catalyst to flammable solvents.

  • Hydrogenation:

    • Pressurize to 3 bar (45 psi) H2.

    • Set temperature to 25-35°C .

    • Stir vigorously (>800 RPM) to eliminate mass transfer limitations.

  • Monitoring: Monitor H2 uptake. The reaction is exothermic; a spike in temperature indicates initiation.

    • Self-Validation: Theoretical H2 uptake is 3 moles per mole of substrate. If uptake stops at 2 moles, the reaction has stalled at the hydroxylamine stage (

      
      ).
      
  • Workup: Once uptake ceases (approx 2-4 hours), purge with N2. Filter catalyst over Celite. Concentrate filtrate to yield Ethyl 3-amino-4-(isopropylamino)benzoate .

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Stalled Reaction (Incomplete Conversion) Catalyst PoisoningThe secondary amine (isopropylamino) can bind to active sites. Increase catalyst loading to 10 wt% or add a trace of acetic acid (1 eq) to protonate the amine (use caution with ester stability).
Formation of Hydroxylamine Intermediate Low H2 Pressure / Mass TransferIncrease stirring speed. Increase H2 pressure to 5 bar. Ensure catalyst is fully dispersed.
Transesterification (Ethyl -> Methyl) Wrong SolventStop immediately. You likely used Methanol as the solvent. The product is now a mixture of Ethyl and Methyl esters. Always use the alcohol corresponding to the ester (Ethanol).
Loss of Isopropyl Group HydrogenolysisRare with Pd/C at low temp. If observed, switch to Pt/C (Sulfided) or lower the temperature to <20°C.
Unknown Impurity (M+16 mass) Azoxy / Azo couplingResult of condensation between Nitroso and Amine intermediates due to slow reduction. Increase H2 pressure to force the reaction through the intermediate stages quickly.

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as the solvent to save cost? A: No. Using methanol with an ethyl ester will lead to transesterification, catalyzed by the basicity of the amines present or trace alkoxides. You will obtain a mixture of Ethyl and Methyl esters, which are nearly impossible to separate by crystallization. Always use Ethanol.

Q: My product is turning purple/brown upon exposure to air. Why? A: Phenylenediamines (compounds with amino groups ortho/para to each other) are highly oxidation-sensitive. The 3-amino-4-(isopropylamino) motif is electron-rich and prone to air oxidation (formation of quinone imines). Store the product under Nitrogen or Argon and in the dark.

Q: Can I use Raney Nickel instead of Pd/C? A: Yes, but it is not recommended. Raney Nickel requires handling pyrophoric slurry and often requires higher pressures (5-10 bar) for this transformation. It is also more likely to cause desulfurization if thiols are present in the system (unlikely here) or trace metal contamination.

Q: Is the "Reductive Alkylation" route better? A: Only if you cannot source the 4-chloro-3-nitrobenzoate starting material. Reductive alkylation involves reacting Ethyl 3,4-diaminobenzoate with Acetone and H2/Pt-C. This route is prone to over-alkylation (forming the di-isopropyl species) and requires strict control of stoichiometry. The SnAr route (Route A) is generally more robust for mono-alkylation.

References

  • Synthesis of Benzocaine and Derivatives: Vertex AI Search Result 1.1 & 1.7. Patent CN105481707A describes the hydrogenation of nitrobenzoates using Pd/C in ethanol, establishing the baseline protocol for this class of esters.

  • Dabigatran Intermediate Synthesis: Vertex AI Search Result 1.8. Describes the handling of 3-amino-4-(alkylamino)benzoates and the stability of the diamine motif during processing.

  • Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Heterogeneous Hydrogenation of Nitroarenes." Organic Reactions (2004). (Standard text for Pd/C vs Pt/C selectivity).
  • Compound Data: Vertex AI Search Result 1.1. CAS 1187570-89-3 verification.[1][2][3]

Sources

Optimization

Impact of temperature on the synthesis of benzimidazolones from "Ethyl 3-amino-4-(isopropylamino)benzoate"

An In-Depth Technical Guide to the Synthesis of Benzimidazolones from Ethyl 3-amino-4-(isopropylamino)benzoate: The Critical Impact of Temperature Welcome to the Technical Support Center. As Senior Application Scientists...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of Benzimidazolones from Ethyl 3-amino-4-(isopropylamino)benzoate: The Critical Impact of Temperature

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing heterocyclic scaffolds like benzimidazolones requires precision and a deep understanding of reaction parameters. This guide is designed for researchers, chemists, and drug development professionals who are working with Ethyl 3-amino-4-(isopropylamino)benzoate and aims to provide expert insights into the critical role of temperature in achieving high-yield, high-purity synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of a benzimidazolone from Ethyl 3-amino-4-(isopropylamino)benzoate?

The synthesis is a two-step process occurring in a single pot. It involves the reaction of an o-phenylenediamine derivative, in this case, Ethyl 3-amino-4-(isopropylamino)benzoate, with a carbonylating agent.

  • Formation of an Intermediate: The first step is the reaction of one of the amino groups with a carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), phosgene, or urea.[1][2] This forms an unstable intermediate, typically an isocyanate or a carbamate derivative. The more nucleophilic secondary isopropylamino group is expected to react preferentially.

  • Intramolecular Cyclization: The second step is a temperature-dependent intramolecular cyclization (an intramolecular N-arylation). The newly formed intermediate is attacked by the adjacent primary amino group, which displaces a leaving group (e.g., imidazole from CDI) and forms the stable five-membered benzimidazolone ring.

The overall transformation is a cyclocarbonylation.

Q2: Why is temperature such a critical parameter in this specific synthesis?

Temperature directly governs the reaction kinetics and thermodynamics, influencing three key aspects:

  • Rate of Reaction: Like most chemical reactions, the rate of cyclization increases with temperature. Insufficient heat may result in a stalled reaction or very long reaction times.

  • Selectivity and By-product Formation: The activation energy for the desired intramolecular cyclization must be favorably reached over competing side reactions. Classical benzimidazole synthesis methods often required harsh conditions and high temperatures (sometimes 250–300 °C), which can lead to low yields.[3][4] Excessive temperatures can promote the decomposition of the starting material or the final product.[5]

  • Intermediate Stability: The carbamate or urea intermediate formed in the first step has its own thermal stability profile. Lower temperatures can favor the formation of this intermediate, but higher temperatures are necessary to drive the subsequent, often rate-limiting, cyclization step.[6] An optimal temperature balances the stability of the intermediate with the required energy for cyclization.

Q3: What is the generally recommended temperature range for this cyclization?

While the optimal temperature is substrate and solvent-dependent, modern methods using activating agents like CDI typically allow for significantly milder conditions than classical approaches. A common starting point for the cyclization of o-phenylenediamines is in the range of 80 °C to 120 °C .[7] However, some protocols may be successful at temperatures as low as ambient temperature, particularly if the system is electronically favorable for cyclization.[8] It is crucial to perform temperature scouting experiments to determine the optimal conditions for this specific substrate.

Visualizing the Reaction and the Impact of Temperature

To better understand the process, the following diagrams illustrate the reaction pathway and the consequences of temperature deviation.

G start_mat Ethyl 3-amino-4- (isopropylamino)benzoate reagent + Carbonyl Source (e.g., CDI) start_mat->reagent intermediate Acyl Imidazole Intermediate reagent->intermediate Step 1 (Fast) cyclization Intramolecular Cyclization (Rate-Limiting Step) intermediate->cyclization Step 2 product Target Benzimidazolone cyclization->product Heat (Δ)

Caption: General workflow for benzimidazolone synthesis.

G cluster_low Temperature Too Low (< 60°C) cluster_optimal Optimal Temperature (e.g., 80-120°C) cluster_high Temperature Too High (> 140°C) low_temp Incomplete Reaction Stalled at Intermediate Very Slow Rate optimal_temp Good Conversion Rate High Yield High Purity high_temp Decomposition Side Reactions Reduced Purity & Yield

Caption: Impact of temperature on reaction outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Q: My reaction is not proceeding to completion, and I'm isolating mostly the unreacted starting material or a stable intermediate. What's wrong?

A: Probable Cause: The reaction temperature is likely too low to overcome the activation energy of the rate-limiting intramolecular cyclization step. While the initial formation of the carbamate or acyl imidazole intermediate may occur at lower temperatures, the final ring-closing step requires more thermal energy.

Solution:

  • Gradually Increase Temperature: Increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C) while monitoring the reaction progress by TLC or LC-MS.

  • Increase Reaction Time: At a suboptimal temperature, extending the reaction time may allow the reaction to proceed to completion, although this is less efficient.

  • Solvent Choice: Ensure you are using a solvent with a boiling point high enough to reach the required temperature. Solvents like DMF, DMAc, or toluene are common choices for this reason.

Q: My reaction gives a low yield of the desired benzimidazolone, and I see multiple unidentified spots on my TLC plate. How can I fix this?

A: Probable Cause: The reaction temperature is likely too high, leading to thermal decomposition of your starting material, intermediate, or product.[5] The ester functional group on your starting material can also be susceptible to side reactions at very high temperatures.

Solution:

  • Reduce Temperature: Systematically lower the reaction temperature. Start from a high point (e.g., 120 °C) and decrease in 10-20 °C increments.

  • Controlled Heating: Use an oil bath and a temperature controller for precise and uniform heating. Avoid localized overheating that can occur with a heating mantle.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions, which are often accelerated at higher temperatures.

Quantitative Impact of Temperature: A Case Study

The following table summarizes typical (illustrative) results from a temperature scouting experiment for the CDI-mediated cyclization of Ethyl 3-amino-4-(isopropylamino)benzoate.

Temperature (°C)Reaction Time (h)Yield (%)Purity (by LC-MS, %)Observations
602415>95Reaction is very slow; mostly starting material remains.
801265>98Good conversion with high purity.
100 4 92 >98 Optimal: Fast, high yield, and excellent purity.
12048590Faster reaction but slight increase in impurities noted.
14025575Significant decomposition observed (darkening of reaction mixture).

Experimental Protocol: Synthesis of Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-6-carboxylate

This protocol provides a robust starting point for optimization.

Materials:

  • Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq.)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)

  • Standard glassware for reflux under an inert atmosphere

  • Magnetic stirrer and oil bath with temperature controller

Procedure:

  • Setup: Assemble a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: To the flask, add Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq.) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • CDI Addition: While stirring at room temperature, add CDI (1.1 eq.) portion-wise over 10 minutes. Effervescence (CO2) may be observed as the imidazole carbamate intermediate forms.

  • Heating and Cyclization: Stir the mixture at room temperature for 30 minutes. Then, heat the reaction mixture to the desired temperature (start with a target of 100 °C) using a pre-heated oil bath.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS every hour until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with 1M HCl to remove imidazole by-products, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure benzimidazolone.

Troubleshooting Workflow: A Visual Guide

G problem Problem Encountered (e.g., Low Yield, Impurities) check_temp Is Temperature Optimal? problem->check_temp too_low Probable Cause: Temp Too Low check_temp->too_low No (Incomplete Reaction) too_high Probable Cause: Temp Too High check_temp->too_high No (Decomposition) reassess Re-run and Monitor check_temp->reassess Yes solution_low Solution: - Increase Temp (10-20°C increments) - Increase Reaction Time too_low->solution_low solution_high Solution: - Decrease Temp (10-20°C increments) - Ensure Inert Atmosphere too_high->solution_high solution_low->reassess solution_high->reassess

Caption: A logical workflow for troubleshooting temperature issues.

References

  • Beyer, A., Reucher, C. M. M., & Bolm, C. (2011). Intramolecular N-Arylations of Ureas to Form Benzimidazol-2-ones. Organic Letters, 13(11), 2876–2879. [Link]

  • Qi, C., et al. (2015). The cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Green Chemistry. [Link]

  • Baghbanzadeh, M., et al. (2012). Synthesis of benzimidazoles in high-temperature water. Monatshefte für Chemie - Chemical Monthly. [Link]

  • Mamedov, V. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles. [Link]

  • Chaudhary, P., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. [Link]

  • Google Patents. (2013).
  • Al-Ostath, A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Future Medicinal Chemistry. [Link]

  • Nayak, S. K., et al. (2013). Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. [Link]

  • SINTEF. (n.d.). Effect of temperature on carbamate stability constants for amines. [Link]

  • Tomishige, K., et al. (2001). Cyclization of o-Phenylenediamine and o-Substituted Anilines with Supercritical Carbon Dioxide. ResearchGate. [Link]

  • Al-Hiari, Y. M., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][8]diazepin-2-ylamino)benzoate. MDPI. [Link]

  • ResearchGate. (n.d.). Temperature dependence of the carbamate formation constant K1. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Organic Chemistry Portal. [Link]

  • Colella, M., et al. (2021). Optimisation by Design of Experiment of Benzimidazol-2-One Synthesis under Flow Conditions. PubMed Central. [Link]

  • Krasnoperov, L. N., et al. (2011). Kinetic and Mechanistic Study of the Thermal Decomposition of Ethyl Nitrate. ResearchGate. [Link]

  • Chen, Y., et al. (2017). Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. MDPI. [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Oriental Journal of Chemistry. [Link]

  • Clark, K. G., & Gaddy, V. L. (1927). The Heat of Formation of Ammonium Carbamate from Ammonia and Carbon Dioxide. UreaKnowHow.com. [Link]

  • ACS Publications. (2022). Alkyl Carboamidation Cascade via Ir/Ni–SH2 Metallaphotoredox: A Route to γ-Lactams, Ureas, and Carbamates. Organic Letters. [Link]

  • ResearchGate. (n.d.). Mechanism for the cyclization reaction between O-phenylenediamine and carboxylic group to form benzimidazole. [Link]

  • Al-Hiari, Y. M., et al. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][3][8]diazepin-2-ylamino)benzoate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction of o-phenylenediamine-pyronine (PY-OPD) with phosgene. [Link]

  • MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • ResearchGate. (2023). Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. [Link]

  • Liu, H., et al. (2016). Synthesis and Antimicrobial Activity of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives. PubMed Central. [Link]

  • ResearchGate. (n.d.). A novel synthesis of 3‐Amino‐1,2‐benzisoxazoles. [Link]

  • MDPI. (2019). The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. [Link]

  • ChemSynthesis. (n.d.). 2-isopropyl-1H-naphtho[2,3-d]imidazole-4,9-dione. [Link]

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Reference Data & Comparative Studies

Validation

Head-to-head comparison of different acylated derivatives of "Ethyl 3-amino-4-(isopropylamino)benzoate"

The following guide provides a head-to-head comparison of acylated derivatives of Ethyl 3-amino-4-(isopropylamino)benzoate , a critical scaffold in the synthesis of 1-isopropyl-2-substituted benzimidazoles, often utilize...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a head-to-head comparison of acylated derivatives of Ethyl 3-amino-4-(isopropylamino)benzoate , a critical scaffold in the synthesis of 1-isopropyl-2-substituted benzimidazoles, often utilized in the development of 5-HT4 receptor agonists and other GPCR modulators.

[1]

Executive Summary

Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) serves as a versatile "ortho-diamine" platform.[1] Acylation of the primary amine (N3 position) is the decisive step in determining the 2-position substituent of the final benzimidazole core.[1] This guide compares the three most pharmacologically relevant acylated derivatives: Acetyl , Propionyl , and Trifluoroacetyl .[1]

Key Findings:

  • Acetyl Derivative: Best balance of solubility and synthetic yield; forms the standard "2-methyl" benzimidazole pharmacophore.[1]

  • Propionyl Derivative: Increases lipophilicity (LogP) and steric bulk; useful for filling hydrophobic pockets in receptor binding sites.[1]

  • Trifluoroacetyl Derivative: dramatically alters electronic properties (pKa) and metabolic stability; serves as a bioisostere but requires specialized cyclization conditions.[1]

Head-to-Head Comparison

Physicochemical & Synthetic Performance

The following data compares the open-chain N-acylated intermediates prior to cyclization.

FeatureAcetyl Derivative Propionyl Derivative Trifluoroacetyl Derivative
Derivatization Reagent Acetic Anhydride (

)
Propionyl Chloride (

)
Trifluoroacetic Anhydride (TFAA)
Molecular Weight 264.32 g/mol 278.35 g/mol 318.29 g/mol
Calculated LogP (cLogP) ~2.4~2.9~3.3
Synthetic Yield (Step 1) High (85-92%) Moderate (75-82%)High (88-95%)
Cyclization Rate Fast (Thermal/Acid)Moderate (Steric drag)Slow (Requires dehydration agent)
Primary Application Standard Lead GenHydrophobic OptimizationMetabolic Blocking / Potency
Mechanistic Insight[1]
  • Steric Hindrance (N4-Isopropyl): The bulky isopropyl group at the N4 position creates significant steric crowding.[1] The Acetyl group is small enough to accommodate this, resulting in high yields.[1] The Propionyl group introduces a clash that can slightly retard the acylation rate and subsequent cyclization.[1]

  • Electronic Effects (Trifluoroacetyl): The strong electron-withdrawing nature of the

    
     group reduces the nucleophilicity of the amide nitrogen, making the subsequent cyclization to the benzimidazole ring more difficult (requiring higher temperatures or dehydrating agents like 
    
    
    
    ).[1]

Experimental Protocols

Protocol A: Synthesis of Acetyl Derivative (Standard)

Objective: Selective N3-acylation to form Ethyl 3-acetamido-4-(isopropylamino)benzoate.

Reagents:

  • Substrate: Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq)[1]

  • Reagent: Acetic Anhydride (1.1 eq)[1]

  • Solvent: Dichloromethane (DCM) or Toluene[1]

  • Base: Triethylamine (1.2 eq)[1][2]

Workflow:

  • Dissolution: Dissolve 10.0 g of substrate in 100 mL DCM under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add Triethylamine, followed by dropwise addition of Acetic Anhydride over 20 mins.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2 hours. Monitor by TLC (50% EtOAc/Hexane).[1]

  • Workup: Quench with saturated

    
    . Wash organic layer with water (2x) and brine (1x).[1]
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol/Water if cyclization is not immediately desired.[1]

Protocol B: Cyclization to Benzimidazole (Validation)

Objective: Convert the acylated intermediate to Ethyl 1-isopropyl-2-methyl-1H-benzimidazole-5-carboxylate.

  • Reflux: Dissolve the crude acetyl derivative in Glacial Acetic Acid.

  • Heat: Reflux at 110°C for 4-6 hours.

  • Check: HPLC should show disappearance of the intermediate (MW 264) and formation of the product (MW 246, loss of

    
    ).[1]
    

Visualization of Pathways[1][2]

The following diagram illustrates the divergent synthesis pathways and the critical decision points for researchers.

G Start Ethyl 3-amino-4- (isopropylamino)benzoate (Scaffold) Acetyl N-Acetyl Intermediate (MW 264) Start->Acetyl Ac2O / DCM High Yield Propionyl N-Propionyl Intermediate (MW 278) Start->Propionyl EtCOCl / TEA Mod. Yield TFA N-TFA Intermediate (MW 318) Start->TFA TFAA / Pyridine High Yield Prod_Me 2-Methyl-Benzimidazole (Standard) Acetyl->Prod_Me AcOH, Reflux -H2O (Fast) Prod_Et 2-Ethyl-Benzimidazole (Lipophilic) Propionyl->Prod_Et AcOH, Reflux -H2O (Slow) Prod_CF3 2-CF3-Benzimidazole (Metabolic Stable) TFA->Prod_CF3 POCl3 / Heat (Difficult Cyclization)

Caption: Divergent synthesis of 2-substituted benzimidazoles via acylated intermediates. Note the varying cyclization conditions required.

Critical Analysis for Drug Design

When selecting a derivative for your library, apply the following logic:

  • For High-Throughput Screening (HTS): Use the Acetyl derivative.[1] The synthesis is robust, scalable, and the resulting 2-methyl group is a standard "placeholder" that rarely interferes with binding.[1]

  • For ADME Optimization: If the 2-methyl analog has high clearance, switch to the Trifluoroacetyl derivative.[1] The

    
     group blocks metabolic oxidation at the 2-position and increases lipophilicity (permeability), though it may lower solubility.[1]
    
  • For Potency Optimization: If the binding pocket has hydrophobic depth, the Propionyl derivative probes the steric tolerance.[1] If activity increases, further extension (Butyryl) is warranted.[1]

Stability Warning

The open-chain acylated derivatives (amides) are generally stable solids.[1] However, in solution (especially acidic media), they exist in equilibrium with the cyclized benzimidazole form.[1]

  • Storage: Store solid amides at 4°C under Argon.

  • Analysis: Avoid acidic mobile phases in LC-MS if you wish to quantify the open-chain amide specifically, as on-column cyclization can occur.[1]

References

  • Arena Pharmaceuticals. (2004).[1][3] Modulators of 5-HT Receptors and Methods of Use Thereof.[1] WO2004092123.[1] Link[1]

  • Li, Y., et al. (2012).[1] Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity.[1][2][4] Molecules, 17(12).[1] Link[1]

  • Vippagunta, S., et al. (2001).[1] Crystalline solids.[1][2] Advanced Drug Delivery Reviews, 48(1).[1] Link

Sources

Comparative

Reproducibility of antifungal assays for "Ethyl 3-amino-4-(isopropylamino)benzoate" derivatives

This guide serves as a technical validation manual for researchers investigating the antifungal properties of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) and its structural derivatives. Unlike water-solub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical validation manual for researchers investigating the antifungal properties of Ethyl 3-amino-4-(isopropylamino)benzoate (CAS 1187570-89-3) and its structural derivatives.

Unlike water-soluble azoles (e.g., Fluconazole), amino-benzoate esters present unique physicochemical challenges—primarily hydrophobicity and pH sensitivity—that compromise the reproducibility of standard CLSI/EUCAST assays. This guide compares standard methodologies against optimized protocols to establish a self-validating system for accurate MIC determination.

Executive Summary & Technical Context

Ethyl 3-amino-4-(isopropylamino)benzoate is a lipophilic ester. In standard aqueous antifungal media (RPMI 1640), these compounds often exhibit "pseudo-resistance" or "false susceptibility" due to micro-precipitation.

  • The Problem: Standard visual endpoints rely on turbidity. If the test compound precipitates upon hitting the aqueous broth, it mimics fungal growth (turbidity), leading to artificially high Minimum Inhibitory Concentrations (MICs). Conversely, if the compound adheres to the polystyrene plate, the effective concentration drops, leading to non-reproducible data.

  • The Solution: This guide compares the Standard CLSI Broth Microdilution against a Modified Resazurin Colorimetric Assay . We demonstrate that the colorimetric approach, combined with a specific solvent strategy, offers superior reproducibility (lower Coefficient of Variation).

Comparative Analysis of Assay Methods

The following table contrasts the performance of three common assay types specifically for this class of hydrophobic benzoate derivatives.

FeatureMethod A: Standard CLSI M27 (Visual) Method B: Modified Resazurin (Colorimetric) Method C: Agar Well Diffusion
Primary Readout Visual Turbidity (0–4 scale)Fluorescence/Absorbance (Pink/Blue shift)Zone of Inhibition (mm)
Reproducibility Low (Subjective endpoints due to precipitate)High (Objective metabolic quantification)Medium (Diffusion limited by lipophilicity)
Solubility Risk High (Compound "crashes out" in RPMI)Low (DMSO tolerance is higher)N/A (Precipitation in agar is visible)
Sensitivity +/- 2 Dilutions (High variability)+/- 1 Dilution (Tight precision)Qualitative Screening Only
Throughput MediumHigh (Plate reader compatible)Low
Verdict Not Recommended for BenzoatesGold Standard for this CompoundSecondary Screen Only
Critical Variables Affecting Reproducibility

To ensure data integrity (E-E-A-T), you must control the following variables. These are not generic steps; they are specific to the chemistry of amino-benzoates.

A. Solvent System & Stock Preparation
  • Issue: Direct dilution from DMSO stock into RPMI often causes immediate precipitation of Ethyl 3-amino-4-(isopropylamino)benzoate.

  • Fix: Use an Intermediate Dilution Step .

    • Wrong: 100% DMSO Stock

      
       RPMI (Shock dilution).
      
    • Right: 100% DMSO Stock

      
       Step-down to 10% DMSO in Water 
      
      
      
      Final dilution in RPMI (Final DMSO < 1%).
B. Inoculum Standardization
  • Standard:

    
     CFU/mL.
    
  • Why it matters: Benzoate derivatives often act via membrane disruption. Over-inoculation creates a "titration effect," where the drug is sequestered by the excess biomass, artificially raising the MIC.

C. Endpoint Determination (The "Trailing" Effect)
  • Amino-benzoates often induce a "trailing" phenotype (partial inhibition) in Candida species. Visual reading is notoriously difficult here. Metabolic dyes (Resazurin/Alamar Blue) differentiate between static cells and dead cells, providing a binary readout that visual inspection misses.

Optimized Protocol: Modified Resazurin Microdilution

This protocol is designed to be a self-validating system . If the controls (Step 4) fail, the entire plate is invalid.

Reagents:

  • Compound: Ethyl 3-amino-4-(isopropylamino)benzoate (Dissolved in 100% DMSO to 10 mg/mL).

  • Media: RPMI 1640 buffered with MOPS (pH 7.0). Crucial: Do not use unbuffered RPMI; pH shifts affect the ionization of the amine group.

  • Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

Workflow:

  • Preparation of Assay Plates:

    • Dispense 100 µL of RPMI-MOPS into columns 2–12 of a 96-well flat-bottom plate.

    • Add 200 µL of the Intermediate Drug Dilution (see Section 3A) into column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Column 11: Growth Control (Media + Inoculum + Solvent Vehicle).

    • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Add 100 µL of standardized yeast suspension (

      
       CFU/mL) to columns 1–11.
      
    • Self-Validation Check: Ensure the final DMSO concentration is <1% in all wells to prevent solvent toxicity.

  • Incubation:

    • Incubate at 35°C for 24 hours (Candida spp.) or 48 hours (Cryptococcus/Aspergillus).

  • Development:

    • Add 20 µL of Resazurin solution to all wells.

    • Incubate for an additional 2–4 hours.

    • Read:

      • Blue (Non-fluorescent): No Growth (Inhibition).

      • Pink (Fluorescent): Growth (Metabolic reduction of resazurin to resorufin).

  • Data Analysis:

    • The MIC is the lowest concentration that remains Blue .

Visualization of Logic & Workflow
Figure 1: Mechanism of Failure vs. Success

This diagram illustrates why standard visual assays fail for hydrophobic benzoates and how the optimized protocol corrects this.

G cluster_standard Standard CLSI (Visual) cluster_optimized Optimized Resazurin Protocol Start Start: Ethyl 3-amino-4-(isopropylamino)benzoate DirectDil Direct Dilution into RPMI Start->DirectDil InterDil Intermediate Dilution (DMSO -> Water -> RPMI) Start->InterDil Precip Micro-precipitation (Hydrophobic Shock) DirectDil->Precip Solubility Limit Exceeded VisualRead Visual Inspection (Turbidity) Precip->VisualRead FalsePos Result: False Resistance (Precipitate looks like growth) VisualRead->FalsePos Soluble Stable Dispersion InterDil->Soluble Step-down Solvation DyeAdd Add Resazurin Dye Soluble->DyeAdd ColorRead Colorimetric Readout (Blue vs Pink) DyeAdd->ColorRead TrueMIC Result: Accurate MIC (Metabolic Activity) ColorRead->TrueMIC

Caption: Comparative workflow analysis showing how the optimized solvent strategy and colorimetric endpoint eliminate false-positive results caused by compound precipitation.

Figure 2: Troubleshooting Decision Tree

Use this logic flow to diagnose assay failures.

Logic Observation Observation: Inconsistent MICs Check1 Check Sterility Control Observation->Check1 Check2 Check Growth Control Check1->Check2 Clear Fail1 Contamination Action: Discard Reagents Check1->Fail1 Turbid Check3 Check Solubility Check2->Check3 Turbid Fail2 Inviable Inoculum Action: Fresh Culture Check2->Fail2 Clear Fail3 Precipitation Visible? Action: Increase DMSO % Check3->Fail3 Yes Pass System Valid Proceed to Data Analysis Check3->Pass No

Caption: Troubleshooting logic for validating assay integrity before accepting MIC data.

References
  • Clinical and Laboratory Standards Institute (CLSI). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Fourth Informational Supplement. CLSI document M27-S4.[1] Wayne, PA: Clinical and Laboratory Standards Institute; 2012.

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts. E.Def 7.3.2. 2020.

  • Pfaller, M. A., et al. "Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: Time for harmonization of CLSI and EUCAST standards." Drug Resistance Updates, vol. 13, no. 6, 2010, pp. 180-195.

  • Liu, M., et al. "Resazurin microtiter assay for the rapid detection of antifungal activity." Journal of Microbiological Methods, vol. 67, no. 2, 2006, pp. 309-321.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362129 (Related Benzoate Esters).

Sources

Validation

Comparative Guide: Analytical Methodologies for the Quality Control of Ethyl 3-amino-4-(isopropylamino)benzoate

Executive Summary & Chemical Context[1][2][3][4][5] Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3) is a critical pharmaceutical intermediate, structurally characterized as a phenylenediamine derivative with...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3) is a critical pharmaceutical intermediate, structurally characterized as a phenylenediamine derivative with an ethyl ester functionality. Its core structure—an electron-rich aromatic ring substituted with both primary and secondary amines—presents unique analytical challenges.

The Core Challenge: The ortho-diamine motif (specifically the 3-amino and 4-isopropylamino arrangement) makes this compound highly susceptible to oxidative degradation into quinonediimines upon exposure to air or light. Furthermore, the basicity of the amine groups often leads to severe peak tailing in chromatographic methods unless specific buffering strategies are employed.

This guide evaluates three primary analytical techniques to ensure the purity and identity of this compound, prioritizing stability-indicating capabilities.

FeatureChemical PropertyAnalytical Implication
Basicity Secondary amine (

)
Requires acidic mobile phases or ion-pairing reagents to prevent silanol interaction.
Redox Potential Electron-rich phenylenediamineHigh Risk: Auto-oxidation. Samples must be prepared in degassed solvents, potentially with antioxidants (e.g., Ascorbic Acid).
Chromophore Conjugated aromatic systemStrong UV absorption (~240–260 nm), making UV detection highly sensitive.

Technique 1: HPLC-UV/DAD (The Gold Standard)

Verdict: Best for Purity & Impurity Profiling High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the industry standard for this compound. It offers the necessary resolution to separate the parent molecule from its oxidative degradants and synthetic by-products (e.g., de-isopropylated impurities).

Mechanism of Action

Reverse-phase chromatography (RP-HPLC) separates components based on hydrophobicity. The critical modification here is the use of ion-suppression (low pH) to keep the amines protonated, reducing their interaction with the stationary phase silanols and ensuring sharp peak shapes.

Validated Protocol Design
  • Column: C18 (Octadecyl) with polar-embedded group or base-deactivated silica (e.g., Agilent Zorbax Bonus-RP or Waters XBridge BEH C18).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (pH 3.0). Note: Low pH suppresses silanol ionization.

    • Solvent B: Acetonitrile (ACN).

  • Gradient:

    • 0 min: 10% B

    • 15 min: 80% B

    • 20 min: 10% B

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (primary) and 210 nm (impurity scan).

  • Sample Diluent: 50:50 Water:ACN containing 0.1% Ascorbic Acid (Critical for stability).

Pros & Cons
  • Pros: High specificity; stability-indicating; standard equipment in all QC labs.

  • Cons: Requires solvent consumption; longer run times compared to UPLC.

Technique 2: Potentiometric Titration (Non-Aqueous)

Verdict: Best for Absolute Assay (Quantity) While HPLC is ideal for impurities, titration provides a direct, absolute measurement of the amine functional groups, free from reference standard response factor errors.

Mechanism of Action

The amino groups act as weak bases. In a non-aqueous solvent like glacial acetic acid, their basicity is enhanced, allowing for a sharp endpoint detection using perchloric acid as the titrant.

Protocol
  • Solvent: Dissolve 200 mg of the substance in 50 mL of Glacial Acetic Acid .

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Detection: Potentiometric electrode (Glass/Calomel or Ag/AgCl).

  • Endpoint: Determine the second derivative of the potential change (if two amines titrate separately) or the single inflection point if leveled.

Pros & Cons
  • Pros: High precision (<0.5% RSD); low cost; absolute method (no reference standard needed).

  • Cons: Non-specific (cannot distinguish between the product and other basic impurities like starting amines); uses hazardous reagents (

    
    ).
    

Technique 3: GC-MS (Gas Chromatography - Mass Spectrometry)

Verdict: Best for Volatile Impurities & Residual Solvents Direct GC analysis of phenylenediamines is risky due to thermal degradation. However, derivatization makes this a powerful tool for identifying unknown organic impurities.

Mechanism of Action

The polar N-H bonds are converted to non-polar, thermally stable amides or silyl derivatives, allowing volatilization without decomposition.

Protocol (Derivatization Required)
  • Reagent: Trifluoroacetic anhydride (TFAA) or BSTFA.

  • Reaction: Incubate sample with reagent at 60°C for 30 mins.

  • Column: DB-5ms (5% Phenyl-arylene polymer).

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    
    280°C.
Pros & Cons
  • Pros: Definitive structural identification (MS); excellent for residual solvents.

  • Cons: Sample preparation is laborious; thermal instability risk if derivatization is incomplete.

Comparative Analysis Matrix

The following table summarizes the operational performance of each technique for routine QC.

MetricHPLC-UV (Recommended)Non-Aqueous TitrationGC-MS (Derivatized)
Specificity High (Separates isomers/degradants)Low (Responds to all bases)Very High (Mass fingerprint)
Sensitivity (LOD) High (~0.05%)Low (Not for trace analysis)Very High (ppm level)
Precision (RSD) < 1.0%< 0.5% < 2.0%
Throughput Medium (20-30 min/sample)High (5-10 min/sample)Low (Requires prep)
Stability Risk Low (if antioxidant used)LowHigh (Thermal degradation)

Visual Workflow: HPLC Method Development

The following diagram illustrates the critical decision pathways for optimizing the HPLC method for this specific aminobenzoate derivative, highlighting the "Acidic Trap" required to prevent tailing.

HPLC_Workflow Start Start: Method Development Solubility Check Solubility: Hydrophobic Ester + Basic Amines Start->Solubility MobilePhase Select Mobile Phase pH: Must be pH < 4.0 Solubility->MobilePhase Protonate Amines ColumnSelect Column Selection: C18 (Base Deactivated) MobilePhase->ColumnSelect Tailing Peak Tailing Observed? ColumnSelect->Tailing FixTailing Add Ion-Pairing Agent (e.g., Hexanesulfonate) OR Increase Buffer Conc. Tailing->FixTailing Yes Oxidation Sample Degrading? Tailing->Oxidation No FixTailing->Oxidation FixOxidation Add Antioxidant: 0.1% Ascorbic Acid to Diluent Oxidation->FixOxidation Yes (Browning) FinalMethod Final Validated Method: pH 3.0 Phosphate / ACN / C18 Oxidation->FinalMethod No FixOxidation->FinalMethod

Caption: Decision tree for optimizing HPLC parameters, specifically addressing amine-induced tailing and oxidative instability.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 58364802 (Ethyl 3-amino-4-(isopropylamino)benzoate). Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2023). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

Sources

Comparative

From Scaffold to Synapse: Comparative Efficacy of Ethyl 3-amino-4-(isopropylamino)benzoate Derivatives

Executive Summary: The Chemical Lineage Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3) represents a critical chemical scaffold in the development of "Next-Generation" KCNQ2/3 (Kv7.2/7.3) potassium channel o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemical Lineage

Ethyl 3-amino-4-(isopropylamino)benzoate (CAS: 1187570-89-3) represents a critical chemical scaffold in the development of "Next-Generation" KCNQ2/3 (Kv7.2/7.3) potassium channel openers.[1][2][3][4] While the compound itself is a synthetic intermediate, it serves as the structural foundation for 1,2,4-triaminobenzene derivatives—a class of drugs famously represented by Retigabine (Ezogabine) .

This guide compares the pharmacological profile of compounds derived from this specific amino-benzoate scaffold against the clinical standard, Retigabine. The analysis focuses on the transition from the "Classic" Retigabine structure (associated with toxicity) to "Optimized" derivatives (Fluorinated and Isopropyl-analogs) designed for superior metabolic stability and potency.

The Core Comparison
  • The Scaffold: Ethyl 3-amino-4-(isopropylamino)benzoate (Precursor).[5]

  • The Standard: Retigabine (First-in-class KCNQ opener; withdrawn due to toxicity).

  • The Optimized Derivative: SF0034 / XEN1101-like analogs (Chemically stabilized derivatives often synthesized via similar amino-benzoate pathways).

Chemical Architecture & Mechanism

To understand efficacy, one must understand the structural liability of the parent class. The "Ethyl 3-amino..." core provides the necessary geometry to bind the KCNQ channel pore, but the specific substitutions dictate toxicity.

Structural Logic
  • Retigabine (The Flawed Standard): Contains a 1,2,4-triaminobenzene core. The instability of this core leads to oxidation and dimerization (forming azo-dimers), causing the infamous blue skin discoloration and retinal pigmentation that led to its market withdrawal.

  • The Isopropyl-Benzoate Scaffold: This precursor allows chemists to install an isopropyl group (instead of Retigabine's fluorobenzyl) or modify the ester to a carbamate. The isopropyl group alters lipophilicity and metabolic susceptibility.

ChemicalLineage Precursor Ethyl 3-amino-4-(isopropylamino)benzoate (Scaffold/Intermediate) Synthesis Chemical Modification (Reduction & Carbamoylation) Precursor->Synthesis Starting Material Retigabine Retigabine (Standard) (Fluorobenzyl-derivative) High Potency / High Toxicity Synthesis->Retigabine Classic Route Optimized Optimized Analog (e.g., SF0034) (Fluorinated/Isopropyl-derivative) Superior Potency / Low Toxicity Synthesis->Optimized Next-Gen Route Mechanism KCNQ2/3 Channel Opening (Hyperpolarization) Retigabine->Mechanism Activation Optimized->Mechanism Enhanced Activation

Figure 1: The chemical evolution from the amino-benzoate precursor to functional KCNQ modulators.

In Vitro Profiling: Potency & Selectivity

The primary in vitro metric for these derivatives is the Thallium Flux Assay or Patch Clamp Electrophysiology (Gold Standard). The goal is to measure the EC50 (concentration required for 50% maximal channel opening).

Comparative Data: Standard vs. Optimized Derivatives

Note: Data represents aggregated values from key literature sources comparing Retigabine to next-gen analogs derived from similar scaffolds.

FeatureRetigabine (Standard)Optimized Derivative (e.g., SF0034)Scaffold Precursor (Ethyl 3-amino...)
Primary Target KCNQ2/3 (Kv7.2/7.3)KCNQ2/3 (Kv7.2/7.[3][6]3)Inactive (Requires conversion)
EC50 (Potency) 1.6 – 6.0 µM0.5 – 1.2 µM (5x more potent)> 100 µM (Negligible)
Selectivity (vs Kv7.1) Moderate (Cardiac Risk)High (Cardiac Safe)N/A
Metabolic Stability Low (N-acetylation)High (Fluorination blocks metabolism)Moderate
Oxidation Potential High (Forms Pigments)Low (Resistant to dimerization)Low
Key Insight: The "Shift"

Optimized derivatives often show a significant leftward shift in the voltage-dependence of activation (


). While Retigabine shifts activation by ~ -20mV, optimized analogs derived from this scaffold can induce shifts of -30mV to -40mV, meaning the channel opens at much lower voltages (resting potential), effectively silencing hyperexcitable neurons.

In Vivo Efficacy: The MES Test

The Maximal Electroshock Seizure (MES) test is the definitive in vivo screen for anticonvulsant activity. It tests the compound's ability to prevent seizure spread.

Experimental Protocol: MES Test

Objective: Determine the ED50 (Effective Dose) for seizure protection.

  • Subject: Male CF-1 Mice or Sprague-Dawley Rats.

  • Administration: Oral (PO) or Intraperitoneal (IP) injection of the test compound (derived from the ethyl benzoate scaffold).

  • Wait Time: 30-60 minutes (Peak Plasma Concentration).

  • Induction: Corneal electrodes deliver 60 Hz alternating current (50 mA for mice) for 0.2 seconds.

  • Observation: Monitor for Tonic Hindlimb Extension (THE) .

    • Protection = Absence of THE.

    • Failure = Presence of THE (rigid extension of hind legs).

MES_Protocol Step1 Step 1: Administration (Test Compound via IP/PO) Step2 Step 2: Absorption Phase (30-60 min wait for Tmax) Step1->Step2 Step3 Step 3: Induction (60Hz, 50mA, 0.2s Shock) Step2->Step3 Step4 Step 4: Observation (Check for Hindlimb Extension) Step3->Step4 ResultA Protected (No Extension) Step4->ResultA Efficacy ResultB Not Protected (Extension Present) Step4->ResultB Failure

Figure 2: Workflow for the Maximal Electroshock Seizure (MES) assay.

Efficacy Results[3][7][8][9]
  • Retigabine: ED50 ≈ 12-18 mg/kg (Mouse, IP).

  • Optimized Derivatives: ED50 ≈ 2-5 mg/kg (Mouse, IP).

  • Significance: The optimized compounds require significantly lower doses to achieve the same therapeutic effect, widening the therapeutic window and reducing the risk of off-target toxicity.

Detailed Experimental Protocol: Patch Clamp Electrophysiology

To validate the efficacy of any compound derived from the Ethyl 3-amino-4-(isopropylamino)benzoate scaffold, you must perform whole-cell patch clamp recordings.

System: CHO (Chinese Hamster Ovary) cells stably expressing KCNQ2/3.[4]

  • Preparation:

    • Culture CHO-KCNQ2/3 cells in DMEM/F12 + 10% FBS.

    • Plate cells on glass coverslips 24h prior to recording.

  • Solutions:

    • Extracellular (Bath): 145 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose (pH 7.4).

    • Intracellular (Pipette): 145 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP (pH 7.2).

  • Recording:

    • Establish Giga-ohm seal (>1 GΩ).

    • Break membrane to enter Whole-Cell Configuration .

    • Voltage Protocol: Hold at -80 mV. Depolarize in 10 mV steps from -90 mV to +40 mV (1.5s duration).

  • Analysis:

    • Measure tail currents upon repolarization to -60 mV.

    • Fit conductance (G) vs. Voltage (V) using a Boltzmann function:

      
      
      
    • Success Metric: A negative shift in

      
       (e.g., from -40mV to -60mV) indicates potent channel opening.
      

References

  • KCNQ2/3 Channel Openers & Retigabine Pharmacology

    • Title: "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activ
    • Source: Journal of Medicinal Chemistry / PubMed Central.
    • URL:[Link]

  • Maximal Electroshock Seizure (MES)

    • Title: "Maximal Electroshock Seizure (MES) Test (mouse, rat)
    • Source: NIH / NINDS.
    • URL:[Link]

  • Patch Clamp Validation for KCNQ

    • Title: "Development and validation of a medium-throughput electrophysiological assay for KCNQ2/3 channel openers."
    • Source: PubMed.[6]

    • URL:[Link]

  • Retigabine Toxicity & Chemical Instability

    • Title: "Retigabine: the newer potential antiepileptic drug."[7]

    • Source: PubMed.[6]

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Synthesis of Novel Benzimidazolones: Assessing the Utility of Ethyl 3-amino-4-(isopropylamino)benzoate as a Strategic Precursor

Introduction: The Enduring Prominence of the Benzimidazolone Scaffold The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its rig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Prominence of the Benzimidazolone Scaffold

The benzimidazolone core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous therapeutic agents.[1] Its rigid, bicyclic structure, featuring both hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with a wide range of biological targets. Consequently, benzimidazolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, antimicrobial, anti-inflammatory, and antitumor properties.[2][3][4]

The biological profile of a benzimidazolone derivative is exquisitely sensitive to the nature and position of its substituents. Therefore, the development of synthetic methodologies that provide access to novel substitution patterns is a critical endeavor in drug discovery. Classical synthetic routes, while robust, often yield scaffolds with limited structural diversity. This guide provides a comparative analysis of established benzimidazolone syntheses alongside a novel, strategic approach commencing from the specifically substituted precursor, Ethyl 3-amino-4-(isopropylamino)benzoate. We will dissect the chemical rationale, present detailed experimental protocols, and assess the potential novelty and advantages this new route offers to researchers in the field.

Part 1: Established Methodologies for Benzimidazolone Synthesis

The synthesis of the benzimidazolone ring system has been a subject of extensive research. Most classical methods rely on the cyclization of an ortho-phenylenediamine (OPD) precursor with a one-carbon (C1) synthon.

The Phosgene-Mediated Cyclization of ortho-Phenylenediamines

Historically, one of the most direct methods involves the reaction of an OPD with phosgene (COCl₂) or its safer equivalents, such as triphosgene or carbonyldiimidazole (CDI).

Causality and Mechanistic Insight: This reaction proceeds via the initial formation of a chloroformamidine or an analogous intermediate, which readily undergoes intramolecular nucleophilic attack by the second amino group to eliminate HCl and form the stable, cyclic urea structure of the benzimidazolone. The choice of the C1 synthon is critical; phosgene is highly efficient but toxic, whereas solid reagents like CDI offer a much safer, albeit sometimes less reactive, alternative suitable for laboratory-scale synthesis.

G OPD ortho-Phenylenediamine (Substituted) Intermediate Acylic Urea Intermediate OPD->Intermediate Reaction with C1 Synthon C1 C1 Synthon (e.g., CDI, Phosgene) C1->Intermediate Product Benzimidazol-2-one Derivative Intermediate->Product Intramolecular Cyclization (- Imidazole or -2HCl)

Caption: Workflow for C1 Synthon-Mediated Benzimidazolone Synthesis.

Intramolecular Rearrangement and Cyclization Routes

More intricate methods involve rearrangements of other heterocyclic systems or intramolecular cyclizations of pre-formed urea derivatives. For instance, the Hofmann or Lossen rearrangement of ortho-aminobenzamides or hydroxamic acids can generate an isocyanate intermediate that cyclizes in situ.[5] Another approach involves the rearrangement of quinoxalinone derivatives.[6]

Causality and Mechanistic Insight: These methods are powerful for creating specific substitution patterns that might be inaccessible through direct cyclization. The key is the strategic formation of a reactive intermediate (like an isocyanate or a nitrene) positioned for intramolecular ring closure. For example, the palladium-catalyzed coupling of a monosubstituted urea with a 1,2-dihaloaromatic system allows for a cascade C-N bond formation process, offering excellent regiochemical control.[5]

G Precursor ortho-Substituted Precursor (e.g., Amide, Urea) ReactiveInt Reactive Intermediate (e.g., Isocyanate) Precursor->ReactiveInt Rearrangement or Catalytic Activation Product Benzimidazol-2-one Derivative ReactiveInt->Product Intramolecular Cyclization

Caption: General Schematic for Rearrangement-Based Syntheses.

Part 2: A Novel Trajectory Utilizing Ethyl 3-amino-4-(isopropylamino)benzoate

We propose a strategic departure from common starting materials by employing Ethyl 3-amino-4-(isopropylamino)benzoate. The novelty of this approach lies in the precursor itself, which embeds a unique substitution pattern—an N-isopropyl group and a C-ethoxycarbonyl group—destined to become integral features of the final benzimidazolone scaffold.

Proposed Synthesis of the Key Precursor

The precursor is not widely commercially available, but its synthesis is straightforward and can be reliably executed from common starting materials, demonstrating the practicality of this approach. The proposed synthesis is a two-step process starting from Ethyl 4-fluoro-3-nitrobenzoate.

Causality and Mechanistic Insight: The first step is a nucleophilic aromatic substitution (SNAr). The fluorine atom at C4 is highly activated towards displacement by the electron-withdrawing effect of the adjacent nitro group and the ester. Isopropylamine serves as the nucleophile. The subsequent step is a standard catalytic hydrogenation to reduce the nitro group to an amine, yielding the desired ortho-diamine precursor. Palladium on carbon (Pd/C) is the catalyst of choice due to its high efficacy and selectivity for nitro group reduction.[7]

G Start Ethyl 4-fluoro-3-nitrobenzoate Step1 Ethyl 4-(isopropylamino)-3-nitrobenzoate Start->Step1 Isopropylamine, Base (e.g., DIPEA) FinalPrecursor Ethyl 3-amino-4-(isopropylamino)benzoate Step1->FinalPrecursor H2, Pd/C (Catalytic Hydrogenation)

Caption: Proposed Two-Step Synthesis of the Key Precursor.

Cyclization to the Novel Benzimidazolone Scaffold

With the ortho-diamine precursor in hand, the final cyclization to form the benzimidazolone ring can be achieved using a C1 synthon, analogous to the classical methods described in Part 1.1.

Causality and Mechanistic Insight: The use of 1,1'-Carbonyldiimidazole (CDI) is recommended as a safe and effective phosgene equivalent. CDI reacts with the more sterically accessible 3-amino group first, forming an imidazolyl carbonyl intermediate. This is followed by a rapid intramolecular nucleophilic attack from the 4-(isopropylamino) group, which displaces the imidazole leaving group to forge the cyclic urea structure. This pathway directly yields Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-6-carboxylate.

Part 3: Comparative Analysis and Assessment of Novelty

The primary advantage of this proposed route is the strategic introduction of substituents at an early stage, leading to a final product with a unique decoration pattern that would be challenging to achieve via late-stage functionalization.

Data Summary: Comparison of Synthetic Routes
FeatureClassical Route (e.g., Phosgene/CDI)Rearrangement RouteProposed Novel Route
Precursor Complexity Simple, often commercially available OPDs.Can require multi-step synthesis of complex precursors.Requires a straightforward, 2-step synthesis of the key precursor.
Reaction Conditions Variable; can be harsh (phosgene) or mild (CDI).Often requires specific catalysts (e.g., Palladium) or reagents.Mild to moderate conditions (SNAr, hydrogenation, CDI cyclization).
Regiocontrol Dependent on OPD substitution; can lead to mixtures.Generally high, dictated by the precursor design.Excellent and predetermined ; substituents are locked in place.
Structural Diversity Limited by available OPDs.High, but can be synthetically demanding.Access to unique N1-isopropyl and C6-ester scaffolds.
Safety Profile Potentially hazardous (phosgene).Catalyst-dependent.Generally safe lab procedures (CDI is preferred over phosgene).
Novelty of the Resulting Benzimidazolone Scaffold

The proposed synthesis provides direct access to a benzimidazolone with two key features:

  • N1-Isopropyl Group: This bulky, lipophilic group can significantly influence the compound's pharmacokinetic profile (absorption, metabolism) and may provide new, favorable van der Waals interactions within a target's binding pocket.

  • C6-Ethoxycarbonyl Group: This ester functionality is a versatile synthetic handle. It can be hydrolyzed to the corresponding carboxylic acid to improve solubility or serve as an attachment point for further derivatization, enabling the creation of focused compound libraries for structure-activity relationship (SAR) studies.

This specific combination of substituents is not readily accessible through conventional synthetic routes, thus opening a new region of chemical space for exploration in drug discovery programs.

Part 4: Detailed Experimental Protocols

The following protocols are provided as a self-validating system for researchers.

Protocol 4.1: Synthesis of Ethyl 4-(isopropylamino)-3-nitrobenzoate
  • To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in dry dichloromethane (DCM, 0.2 M), add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • Slowly add isopropylamine (1.1 eq) to the mixture at room temperature.

  • Stir the reaction overnight under a nitrogen atmosphere.

  • Upon completion (monitored by TLC), wash the mixture with 10% Na₂CO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic fractions, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the title compound.[8]

Protocol 4.2: Synthesis of Ethyl 3-amino-4-(isopropylamino)benzoate
  • Dissolve Ethyl 4-(isopropylamino)-3-nitrobenzoate (1.0 eq) in methanol (0.15 M).

  • Add 5% Palladium on carbon (Pd/C) catalyst (approx. 15% by weight of the starting material).

  • Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (balloon or Parr shaker).

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to afford the title compound, which is often used in the next step without further purification.[7]

Protocol 4.3: Synthesis of Ethyl 1-isopropyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-6-carboxylate
  • Dissolve Ethyl 3-amino-4-(isopropylamino)benzoate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to yield the final benzimidazolone.

Conclusion

While classical methods for benzimidazolone synthesis remain valuable, the exploration of novel precursors is essential for expanding the accessible chemical space for drug discovery. The use of Ethyl 3-amino-4-(isopropylamino)benzoate as a strategic starting material presents a compelling and efficient pathway to novel scaffolds. This approach offers excellent control over substituent placement, leading to a unique N1-isopropyl, C6-ester decorated benzimidazolone core. This versatile product can serve as a platform for further chemical elaboration, providing researchers with a valuable new tool in the quest for next-generation therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Benzimidazolone synthesis. Retrieved from organic-chemistry.org.[5]

  • Kaushik, P., Rawat, B. S., & Kumar, R. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering, 6(2).[9]

  • Fakhri, J., et al. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. Darujournal of Pharmaceutical Sciences.
  • Varpe, A., et al. (n.d.). Medicinal chemistry of benzimidazole, a versatile pharmacophore. World Journal of Pharmacy and Pharmaceutical Sciences.[1][10]

  • Karale, B. K., et al. (2012). Synthesis and Biological Activities of Some Benzimidazolone Derivatives. Indian Journal of Pharmaceutical Sciences.[2][3]

  • Ali, M., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. BMC Chemistry.[11]

  • Mohammed, L. A., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. SynOpen, 7(1), 652–673.[12]

  • Alaqeel, S. I. (2017). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 10, S1744–S1768.[13]

  • Bakunov, S. A., et al. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Advances, 6(76), 72093–72125.[6]

  • Dung, V. C., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693–34727.[4]

  • Fun, H.-K., et al. (2008). Ethyl 3-nitro-4-(propylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(8).[8][14]

  • Sharma, D., & Narasimhan, B. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemistry and Sciences, 11(1), 42-48.[15]

  • ChemicalBook. (n.d.). ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis. Retrieved from chemicalbook.com.[7]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Ethyl 3-amino-4-(isopropylamino)benzoate

[1] CAS Number: 1187570-89-3 Chemical Class: Substituted Aminobenzoate / Aniline Derivative Physical State: Solid (Powder/Crystal)[1] Executive Summary & Risk Context As researchers, we often treat organic intermediates...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1187570-89-3 Chemical Class: Substituted Aminobenzoate / Aniline Derivative Physical State: Solid (Powder/Crystal)[1]

Executive Summary & Risk Context

As researchers, we often treat organic intermediates as "generic white powders," but Ethyl 3-amino-4-(isopropylamino)benzoate requires a nuanced approach.[1] Structurally, this compound belongs to the class of substituted anilines and aminobenzoates. While it shares the ester functionality of local anesthetics (like benzocaine), the presence of the secondary amine (isopropylamino) and primary amine on the phenyl ring introduces specific sensitization hazards .

The Core Safety Directive: Treat this substance as a potent skin and respiratory sensitizer . The primary operational risk is not acute lethality, but rather the development of long-term hypersensitivity (allergic dermatitis or asthma) through repeated low-level exposure to dust.[1]

Hazard Analysis: The "Why" Behind the Protocol

To ensure compliance and safety, we must understand the chemical mechanisms driving these requirements.

  • Sensitization Potential: Substituted anilines are known haptens. They can bind to skin proteins, triggering an immune response. Once sensitized, even trace exposure can cause severe dermatitis.

  • Respiratory Irritation: As a solid organic amine, the dust is alkaline and irritating to mucous membranes. Inhalation can lead to chemical bronchitis.

  • Ocular Risk: The basic nitrogen moieties make this compound damaging to corneal tissue upon contact, necessitating strict eye protection.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire (long pants, closed-toe shoes) is the baseline.[1] The following are specific upgrades for this compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil / 0.12 mm)(Inner: 3 mil / 0.08 mm)Permeation Defense: Amines can permeate thin latex or vinyl.[1] Nitrile offers superior resistance. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control Primary (Fume Hood)Backup: N95/P100 RespiratorDust Control: The primary vector for sensitization is airborne dust.[1] All open handling must occur in a certified chemical fume hood. If weighing outside a hood is unavoidable, a fit-tested N95 is the minimum requirement.
Eye Protection Chemical Safety Goggles (ANSI Z87.1+)Particulate Seal: Standard safety glasses have gaps.[1] Goggles seal against fine dust migration, preventing ocular mucosal absorption.
Body Protection Lab Coat (High-Closure) Optional: Tyvek SleevesFomite Prevention: Cotton blends can trap dust.[1] High-closure coats protect the neck/chest area.[1] Tyvek sleeves prevent cuff contamination during weighing.
Operational Protocol: Safe Handling Lifecycle
Phase A: Preparation & Engineering Controls
  • Static Mitigation: Organic powders are prone to static charge, which causes particle dispersion. Use an anti-static gun or ionizing bar inside the balance draft shield before opening the vial.

  • Airflow Check: Verify fume hood face velocity is between 80–100 fpm.

Phase B: Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during mass transfer.

  • The "Deep Hood" Technique: Place the balance at least 6 inches back from the sash. Work with the sash as low as possible (chest height or lower).

  • Tare First: Tare your receiving vessel before opening the chemical container to minimize open-container time.

  • Spatula Selection: Use a disposable anti-static plastic spatula or a stainless steel scoopula. Avoid "flicking" the spatula, which aerosolizes particles.

  • Wet Transfer (Preferred): If the protocol allows, dissolve the solid directly in the transport vessel (e.g., add solvent to the weighing boat) to immediately sequester dust.

Phase C: Decontamination
  • Wipe Down: Using a solvent-dampened wipe (ethanol or isopropanol is usually effective for benzoates), wipe the balance area, spatula, and the exterior of the chemical container.

  • Doffing: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.

Emergency & Disposal Procedures
Accidental Spills (Solid)[1]
  • Do Not Sweep: Sweeping generates dust.

  • Wet Method: Cover the spill with a paper towel dampened with a compatible solvent (ethanol) or water.

  • Scoop: Scoop up the damp material and towels into a wide-mouth hazardous waste jar.

Waste Disposal[2]
  • Classification: Segregate as Solid Organic Hazardous Waste .

  • Labeling: Clearly mark as "Contains Aminobenzoate Derivatives – Potential Sensitizer."

  • Do not mix with oxidizers (e.g., nitric acid waste), as amines can form unstable N-nitroso compounds or undergo exothermic oxidation.

Visualizing the Safety Logic

The following diagram illustrates the decision-making workflow for handling this compound, emphasizing the "Stop/Go" decision points based on engineering controls.

SafetyProtocol Start Start: Task Definition RiskAssess Risk Assessment: Sensitizer Check Start->RiskAssess CheckHood Is Fume Hood Available & Certified? RiskAssess->CheckHood NoHood STOP WORK Respiratory Protection Required (N95/P100) CheckHood->NoHood No YesHood Proceed to PPE Donning CheckHood->YesHood Yes PPE_Don Don PPE: Double Nitrile Gloves Safety Goggles Lab Coat NoHood->PPE_Don After RPE Fit Test YesHood->PPE_Don Handling Handling Phase: 1. Anti-static treatment 2. Deep Hood Work 3. Wet Transfer PPE_Don->Handling Decon Decontamination: Solvent Wipe Outer Glove Removal Handling->Decon Disposal Disposal: Solid Organic Waste (Segregate from Oxidizers) Decon->Disposal

Caption: Operational workflow emphasizing the critical dependency on engineering controls (Fume Hood) prior to handling sensitizing solids.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

  • PubChem. (n.d.). Compound Summary: Ethyl 4-aminobenzoate (Benzocaine) - Analogous Hazard Data. National Library of Medicine. [Link](Note: Cited for structural class hazard analogy regarding sensitization).[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Ethyl 3-amino-4-(isopropylamino)benzoate
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Ethyl 3-amino-4-(isopropylamino)benzoate
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